Product packaging for 4-Chloro-5-nitropyridin-2-amine(Cat. No.:CAS No. 24484-96-6)

4-Chloro-5-nitropyridin-2-amine

Cat. No.: B016209
CAS No.: 24484-96-6
M. Wt: 173.56 g/mol
InChI Key: LHFAJLRJEULFIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Chloro-5-nitropyridin-2-amine (: 24484-96-6) is a versatile heterocyclic compound that serves as a valuable synthetic intermediate in organic and medicinal chemistry research . This brown solid, with a molecular formula of C5H4ClN3O2 and a molecular weight of 173.56 g/mol, is a key building block for the synthesis of more complex molecules . Its structure features both chloro and nitro substituents on the pyridine ring, which are excellent handles for further functionalization via nucleophilic aromatic substitution and reduction reactions . In research applications, this compound is primarily used in the development of pharmaceutical candidates . Its molecular architecture allows it to be a precursor for various heterocyclic compounds, making it particularly useful for creating libraries of molecules for biological activity screening. The compound should be stored in a cool, dark place under an inert atmosphere, with recommended storage conditions between 2-8°C . Please handle with appropriate care. This product is classified with the signal word "Warning" and has the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should refer to the product's Safety Data Sheet for comprehensive handling and disposal information. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4ClN3O2 B016209 4-Chloro-5-nitropyridin-2-amine CAS No. 24484-96-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-5-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN3O2/c6-3-1-5(7)8-2-4(3)9(10)11/h1-2H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHFAJLRJEULFIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1N)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20408827
Record name 4-chloro-5-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24484-96-6
Record name 4-chloro-5-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Chloro-5-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of a Versatile Heterocyclic Intermediate

In the landscape of modern pharmaceutical and agrochemical development, the strategic use of highly functionalized heterocyclic intermediates is paramount. 4-Chloro-5-nitropyridin-2-amine, a pyridine ring substituted with chloro, nitro, and amino groups, stands out as a critical building block. Its molecular structure, characterized by the electron-withdrawing nitro and chloro groups, imparts high reactivity, making it an invaluable precursor for a diverse array of chemical transformations.[1][2] This guide provides an in-depth exploration of the synthesis, purification, and comprehensive characterization of this pivotal compound, offering field-proven insights for researchers and drug development professionals. This compound is instrumental in the synthesis of novel compounds targeting a range of applications, from bacterial infections and cancer to the development of advanced materials.[2]

Physicochemical Properties: A Data-Driven Overview

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective handling, reaction optimization, and safety.

PropertyValueSource
CAS Number 24484-96-6[1][3]
Molecular Formula C5H4ClN3O2[1][3]
Molecular Weight 173.56 g/mol [2][3][4]
Appearance Light yellow to brown powder[2]
Purity >98% (typically analyzed by HPLC)[1][2]
Storage Conditions 0-8°C, under inert gas (Nitrogen or Argon)[2][5]

Synthesis of this compound: A Mechanistic Approach

The primary route to this compound involves the nitration of a substituted pyridine precursor. A common and effective starting material is 2-amino-4-chloropyridine. The synthesis is a multi-step process that requires careful control of reaction conditions to ensure optimal yield and purity.

Visualizing the Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Isomer Separation & Purification 2-amino-4-chloropyridine 2-amino-4-chloropyridine Nitrating_Mixture Fuming HNO3 Concentrated H2SO4 2-amino-4-chloropyridine->Nitrating_Mixture  -8°C to 0°C Nitrated_Intermediate Mixture of 3-nitro and 5-nitro isomers Nitrating_Mixture->Nitrated_Intermediate Crude_Product Mixture of isomers in solution Nitrated_Intermediate->Crude_Product  Neutralization  (e.g., NH4OH) Purification Recrystallization or Column Chromatography Crude_Product->Purification Final_Product This compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis

The following protocol is a robust method for the laboratory-scale synthesis of this compound.

Materials:

  • 2-amino-4-chloropyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Ammonium Hydroxide (NH₄OH) solution (32%)

  • Ice

  • Ethyl acetate

  • Heptane

Procedure:

  • In a flask equipped with a stirrer and cooled in a salt-ice bath to approximately -8°C, dissolve 2-amino-4-chloropyridine in concentrated sulfuric acid.[6]

  • Slowly add fuming nitric acid dropwise, ensuring the reaction temperature is maintained below 0°C.[6]

  • After the addition is complete, allow the mixture to stir at room temperature for about 20 minutes.[6]

  • Carefully pour the reaction mixture onto crushed ice.[6]

  • Slowly neutralize the solution by adding a 32% ammonium hydroxide solution while keeping the temperature below 25°C with an ice bath, until the pH reaches 3.[6]

  • Filter the resulting solid product and wash it with water. This will yield a mixture of the 3-nitro and 5-nitro isomers.[6]

  • For purification, dissolve the mixture in ethyl acetate. The undesired isomer can be precipitated by adding heptane and removed by filtration.[6]

  • Evaporate the ethyl acetate to obtain the target product, this compound. Further purification can be achieved through recrystallization or silica gel column chromatography.[6]

Comprehensive Characterization: Validating Product Identity and Purity

Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule. For this compound, the aromatic protons will appear as distinct signals in the downfield region. The amine protons will typically present as a broad singlet. The addition of D₂O can be used to confirm the amine protons, as they will exchange with deuterium and their signal will disappear.[7]

  • ¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. The carbons attached to the electronegative chlorine and nitro groups will be shifted downfield.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Functional GroupCharacteristic Absorption (cm⁻¹)Expected Appearance
N-H Stretch (Amine) 3400-3250Two bands for a primary amine.[8]
N-H Bend (Amine) 1650-1580A band characteristic of primary amines.[8]
C-N Stretch (Aromatic Amine) 1335-1250A strong band is expected in this region.[8]
NO₂ Stretch (Nitro group) 1550-1500 and 1360-1300Two distinct bands corresponding to the asymmetric and symmetric stretching of the nitro group.
C-Cl Stretch 800-600A band in this region indicates the presence of a carbon-chlorine bond.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak (M+) should be observed at m/z 173.56.[2][3] Common fragmentation patterns may involve the loss of the nitro group (NO₂) or the chlorine atom.[9]

Visualizing the Characterization Workflow

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis Synthesized_Product Purified this compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR IR Infrared (IR) Spectroscopy Synthesized_Product->IR MS Mass Spectrometry (MS) Synthesized_Product->MS Structural_Confirmation Structural_Confirmation NMR->Structural_Confirmation Proton and Carbon Environment Functional_Group_ID Functional_Group_ID IR->Functional_Group_ID Functional Group Identification MW_Confirmation MW_Confirmation MS->MW_Confirmation Molecular Weight and Fragmentation

Caption: Workflow for the characterization of this compound.

Safety and Handling: A Critical Consideration

As with any chemical synthesis, proper safety precautions are imperative. This compound should be handled in a well-ventilated fume hood.[10][11] Personal protective equipment, including gloves, safety goggles, and a lab coat, must be worn at all times.[10][11] It is important to avoid inhalation, ingestion, and skin contact.[10][11] In case of exposure, immediate and appropriate first aid measures should be taken.[10][11] Store the compound in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10][11]

Applications in Drug Discovery and Beyond

The trifunctional nature of this compound makes it a highly versatile intermediate. The chlorine atom is susceptible to nucleophilic substitution, the nitro group can be reduced to an amine, and the existing amino group can undergo various derivatizations.[12] This allows for the facile introduction of a wide range of substituents, enabling the synthesis of diverse compound libraries for drug discovery programs.[2] It is a key building block in the development of pharmaceuticals, including those with potential antibacterial and anticancer activities, as well as in the creation of novel agrochemicals and dyes.[2]

Conclusion: An Essential Tool for Chemical Innovation

This compound is a cornerstone intermediate for synthetic chemists. Its well-defined synthesis and clear characterization profile, as detailed in this guide, empower researchers to confidently utilize this compound in their synthetic endeavors. A comprehensive understanding of its properties, synthesis, and handling is crucial for unlocking its full potential in the development of next-generation pharmaceuticals, agrochemicals, and advanced materials.

References

Spectroscopic Analysis of 4-Chloro-5-nitropyridin-2-amine: A Technical Guide to NMR Interpretation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-5-nitropyridin-2-amine is a key heterocyclic building block in contemporary organic synthesis. Its utility is pronounced in the fields of medicinal chemistry and materials science, where the strategic placement of its functional groups—an amino group, a chloro group, and a nitro group—on the pyridine scaffold allows for diverse chemical transformations. This trifunctional nature makes it a valuable precursor for the synthesis of a wide array of more complex molecules, including pharmaceutical agents and agrochemicals.

Given its pivotal role as a synthetic intermediate, unambiguous structural characterization is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the elucidation of its molecular structure in solution. This technical guide provides an in-depth analysis of the ¹H and ¹³C NMR spectroscopic data of this compound. It is designed for researchers, scientists, and drug development professionals who require a comprehensive understanding of the interpretation of its NMR spectra. This guide will delve into the theoretical principles governing the chemical shifts and coupling constants, offering a field-proven methodology for spectral assignment and structural verification. In the absence of publicly available experimental spectra, this guide will provide a detailed prediction based on established substituent effects on the pyridine ring.

Core Principles of NMR Spectroscopy for Substituted Pyridines

The ¹H and ¹³C NMR spectra of substituted pyridines are dictated by the electronic environment of each nucleus. The chemical shift (δ), reported in parts per million (ppm), is highly sensitive to the electron density around the observed nucleus. Electron-withdrawing groups (EWGs), such as the nitro (–NO₂) and chloro (–Cl) groups, deshield nearby nuclei, causing their signals to appear at a higher chemical shift (downfield). Conversely, electron-donating groups (EDGs), like the amino (–NH₂) group, shield adjacent nuclei, shifting their resonances to lower chemical shifts (upfield).

In the case of this compound, the interplay of these three substituents creates a unique electronic landscape on the pyridine ring. The strongly electron-withdrawing nitro group at C-5 and the inductively withdrawing chloro group at C-4 will significantly influence the chemical shifts of the remaining ring protons and carbons. The electron-donating amino group at C-2 will exert an opposing effect, primarily on its neighboring positions.

Proton-proton spin-spin coupling, observed as signal multiplicity, provides crucial information about the connectivity of the molecule. The magnitude of the coupling constant (J, in Hertz) is dependent on the number of bonds separating the coupled nuclei and their dihedral angle. For aromatic systems like pyridine, characteristic coupling constants are observed for ortho, meta, and para relationships.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit three distinct signals: two in the aromatic region corresponding to the pyridine ring protons and one broad signal for the amino protons. The analysis is based on the foundational chemical shifts of pyridine (H-2/6: ~8.6 ppm, H-3/5: ~7.3 ppm, H-4: ~7.7 ppm) and the application of substituent chemical shift (SCS) effects.

The two aromatic protons are at positions 3 and 6.

  • H-6: This proton is ortho to the electron-withdrawing nitro group at C-5 and the pyridine nitrogen, and para to the electron-donating amino group at C-2. The strong deshielding effect of the adjacent nitro group and the ring nitrogen is expected to be the dominant factor, shifting this proton significantly downfield.

  • H-3: This proton is ortho to the amino group at C-2 and the chloro group at C-4, and meta to the nitro group at C-5. The shielding effect of the amino group will be counteracted by the deshielding effects of the chloro and nitro groups.

The amino group protons (–NH₂) will likely appear as a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration due to hydrogen bonding.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-68.5 - 8.8s-Strongly deshielded by the ortho nitro group and the ring nitrogen.
H-36.5 - 6.8s-Shielded by the ortho amino group, but deshielded by the ortho chloro and meta nitro groups.
NH₂5.0 - 6.0br s-Broad signal due to quadrupole broadening from the nitrogen and exchange with trace amounts of water.

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show five signals corresponding to the five carbon atoms of the pyridine ring. The chemical shifts are predicted based on the known values for pyridine (C-2/6: ~150 ppm, C-3/5: ~124 ppm, C-4: ~136 ppm) and the additive effects of the substituents.[1]

  • C-2: This carbon is directly attached to the electron-donating amino group, which will cause a significant upfield shift (shielding).

  • C-4: This carbon is bonded to the electronegative chlorine atom, leading to a downfield shift (deshielding).

  • C-5: This carbon is attached to the strongly electron-withdrawing nitro group, resulting in a substantial downfield shift.

  • C-3 and C-6: The chemical shifts of these carbons will be influenced by the combined effects of the adjacent and remote substituents.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-2155 - 160Attached to the amino group, but also adjacent to the ring nitrogen.
C-3105 - 110Shielded by the adjacent amino group.
C-4145 - 150Deshielded by the directly attached chloro group.
C-5135 - 140Deshielded by the directly attached nitro group.
C-6148 - 153Deshielded by the adjacent nitro group and the ring nitrogen.

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.

Experimental Protocol for NMR Data Acquisition

The following provides a standardized, step-by-step methodology for acquiring high-quality NMR spectra of this compound.

1. Sample Preparation: a. Accurately weigh 10-20 mg of this compound. b. Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like those of the amino group. c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

2. Spectrometer Setup and ¹H NMR Acquisition: a. Insert the sample into the NMR spectrometer. b. Lock the spectrometer on the deuterium signal of the solvent. c. Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks. d. Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters on a 400 MHz spectrometer would include a spectral width of 12-16 ppm, a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

3. ¹³C NMR Acquisition: a. Tune the probe for ¹³C observation. b. Acquire a proton-decoupled ¹³C NMR spectrum. A spectral width of 200-220 ppm is typically sufficient. Due to the low natural abundance of ¹³C, a larger number of scans will be required to achieve an adequate signal-to-noise ratio.

4. Data Processing: a. Apply a Fourier transform to the acquired free induction decays (FIDs). b. Phase correct the spectra. c. Calibrate the chemical shift scale using the TMS signal. d. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Visualization of Molecular Structure and NMR Correlations

The following diagram illustrates the molecular structure of this compound and highlights the key nuclei for NMR analysis.

Caption: Molecular structure of this compound.

Conclusion

The structural elucidation of this compound via NMR spectroscopy is a clear demonstration of the power of this analytical technique. By understanding the fundamental principles of substituent effects on chemical shifts and spin-spin coupling, a detailed and accurate interpretation of the ¹H and ¹³C NMR spectra can be achieved. The predicted spectra in this guide provide a robust framework for the analysis of experimentally obtained data, ensuring the correct structural assignment of this versatile synthetic intermediate. This knowledge is crucial for scientists working in drug discovery and development, where the precise characterization of molecular entities is a prerequisite for advancing novel chemical matter.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-4-chloro-5-nitropyridine (CAS Number: 24484-96-6)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of 2-Amino-4-chloro-5-nitropyridine, a key intermediate in the pharmaceutical and agrochemical industries. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols and insights into the compound's reactivity and utility.

Chemical Identity and Physicochemical Properties

2-Amino-4-chloro-5-nitropyridine, identified by the CAS number 24484-96-6, is a substituted pyridine derivative. Its unique molecular structure, featuring an amino group, a chloro substituent, and a nitro group, imparts specific reactivity that makes it a versatile building block in organic synthesis.[1][2][3]

Table 1: Physicochemical Properties of 2-Amino-4-chloro-5-nitropyridine

PropertyValueSource(s)
CAS Number 24484-96-6[2][4]
Molecular Formula C₅H₄ClN₃O₂[2][4]
Molecular Weight 173.56 g/mol [2][4]
Appearance Light yellow to brown crystalline powder[2]
Melting Point 240-242 °C
Density 1.596 g/cm³ (predicted)[1]
Boiling Point 388.484 °C at 760 mmHg (predicted)[1]
Flash Point 188.749 °C (predicted)[1]
Solubility Soluble in DMF, DMSO, Hot Ethanol, Ethyl Acetate, Hot Methanol
Storage Conditions 2-8°C, under inert atmosphere, protected from light[2]

Synthesis of 2-Amino-4-chloro-5-nitropyridine

Conceptual Synthesis Workflow

Synthesis_Workflow Start 2-Aminopyridine Derivative Nitration Nitration (e.g., H₂SO₄, HNO₃) Start->Nitration Hydrolysis Hydrolysis (Acidic conditions) Nitration->Hydrolysis Chlorination Chlorination (e.g., POCl₃, PCl₅) Hydrolysis->Chlorination End 2-Amino-4-chloro-5-nitropyridine Chlorination->End

Caption: Conceptual workflow for the synthesis of 2-Amino-4-chloro-5-nitropyridine.

Exemplary Experimental Protocol (Adapted from a similar synthesis)

Step 1: Nitration of a 2-Aminopyridine Derivative

  • In a four-necked flask equipped with a mechanical stirrer, thermometer, reflux condenser, and dropping funnel, add concentrated sulfuric acid.

  • Slowly add the 2-aminopyridine starting material while maintaining a low temperature (5-10 °C) using an ice bath.

  • Once dissolved, slowly add a mixture of concentrated sulfuric acid and fuming nitric acid.

  • After the addition, the reaction mixture is gently heated to approximately 60°C and maintained for several hours until the reaction is complete, as monitored by an appropriate technique like TLC.[5]

  • The reaction mixture is then carefully poured into ice, and the pH is adjusted to precipitate the nitrated product.[5]

Step 2: Hydrolysis of the Nitrated Intermediate

  • The nitrated product from the previous step is dissolved in dilute sulfuric acid.

  • The solution is cooled, and a solution of sodium nitrite is added dropwise to facilitate hydrolysis.

  • The resulting hydroxylated pyridine derivative is isolated, often through vacuum distillation and recrystallization.[5]

Step 3: Chlorination to Yield the Final Product

  • The hydroxylated intermediate is treated with a chlorinating agent, such as a mixture of phosphorus pentachloride and phosphorus oxychloride.[5]

  • The reaction is typically carried out at an elevated temperature (e.g., 110°C) for several hours.[5]

  • After the reaction, excess chlorinating agent is removed, and the residue is poured into water to precipitate the crude 2-Amino-4-chloro-5-nitropyridine.

  • The final product is then purified by filtration and recrystallization.

Analytical Characterization

Accurate characterization of 2-Amino-4-chloro-5-nitropyridine is crucial for its use in further synthetic applications. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (Predicted, 200 MHz, D₆-DMSO): δ = 6.96 (s, 1H), 8.07 (bs, 2H), 8.84 (s, 1H).[1] The singlets correspond to the aromatic protons on the pyridine ring, and the broad singlet is indicative of the amino protons.

  • ¹³C NMR: The ¹³C NMR spectrum would show five distinct signals corresponding to the five carbon atoms of the pyridine ring. The chemical shifts would be influenced by the electron-withdrawing effects of the chloro and nitro groups and the electron-donating effect of the amino group.

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the functional groups present:

  • N-H stretching vibrations of the primary amine.

  • N-O stretching vibrations of the nitro group.

  • C=C and C=N stretching vibrations of the pyridine ring.

  • C-Cl stretching vibration.

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The mass spectrum would show a molecular ion peak corresponding to the molecular weight of 173.56 g/mol .[2][4] The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl) would also be observable.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of 2-Amino-4-chloro-5-nitropyridine. A reverse-phase HPLC method is typically employed.

Illustrative HPLC Protocol:

  • Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.05% sulfuric acid in water) and an organic solvent (e.g., acetonitrile).[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Detection: UV detection at a wavelength of 200 nm.[6]

  • Sample Preparation: A solution of the compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) at a concentration of approximately 1.0 mg/mL.[6]

  • Injection Volume: 1 µL.[6]

HPLC_Workflow Sample Prepare Sample Solution (1.0 mg/mL in MeCN/H₂O) Injection Inject Sample (1 µL) Sample->Injection HPLC HPLC System (C18 column, UV detector) HPLC->Injection MobilePhase Prepare Mobile Phase (MeCN/H₂O with H₂SO₄) MobilePhase->HPLC Analysis Data Acquisition and Analysis Injection->Analysis Result Purity Determination Analysis->Result

Caption: A typical workflow for the HPLC analysis of 2-Amino-4-chloro-5-nitropyridine.

Applications in Drug Discovery and Development

The trifunctional nature of 2-Amino-4-chloro-5-nitropyridine makes it a valuable starting material for the synthesis of a wide range of biologically active molecules.

Intermediate in the Synthesis of Kinase Inhibitors

Protein kinases are a crucial class of enzymes that regulate many cellular processes, and their dysregulation is implicated in diseases such as cancer. 2-Amino-4-chloro-5-nitropyridine serves as a key building block for the synthesis of various kinase inhibitors. The amino and chloro groups provide reactive sites for building more complex molecular scaffolds that can interact with the active site of kinases.

Precursor for Antibacterial Agents

The emergence of antibiotic-resistant bacteria is a major global health concern. 2-Amino-4-chloro-5-nitropyridine can be utilized in the synthesis of novel antibacterial compounds. The pyridine core is a common motif in many antimicrobial drugs, and the substituents on the ring can be modified to enhance potency and overcome resistance mechanisms.

Safety and Handling

Appropriate safety precautions should be taken when handling 2-Amino-4-chloro-5-nitropyridine. It is a solid that should be handled in a well-ventilated area, and personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-Amino-4-chloro-5-nitropyridine is a versatile and valuable chemical intermediate with significant applications in the pharmaceutical and agrochemical sectors. A thorough understanding of its physicochemical properties, synthesis, and reactivity is essential for its effective utilization in research and development. This technical guide provides a solid foundation of knowledge for scientists and researchers working with this important compound.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 4-Chloro-5-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-5-nitropyridin-2-amine is a pivotal heterocyclic intermediate in the synthesis of a wide array of pharmaceuticals, agrochemicals, and dyes.[1] Its chemical reactivity and the biological activity of its derivatives are intrinsically linked to its three-dimensional structure and conformational preferences. This guide provides a comprehensive analysis of the molecular structure and conformation of this compound, leveraging established computational chemistry protocols to elucidate its geometric and electronic features. In the absence of publicly available experimental crystallographic data for this specific molecule, this document establishes a robust theoretical framework, drawing parallels with structurally related compounds and offering a detailed methodology for its computational investigation.

Introduction: The Significance of this compound

This compound, with the molecular formula C₅H₄ClN₃O₂, is a substituted pyridine ring bearing an amino group at position 2, a chloro group at position 4, and a nitro group at position 5.[1] This arrangement of electron-donating (amino) and electron-withdrawing (chloro, nitro) groups on the pyridine scaffold imparts a unique reactivity profile, making it a valuable precursor in various synthetic transformations.[1] Understanding the interplay of these substituents on the molecule's geometry, electronic distribution, and conformational flexibility is paramount for designing novel synthetic routes and for the rational design of new bioactive molecules.

This guide will delve into the structural intricacies of this compound, offering insights into:

  • Molecular Geometry: Bond lengths, bond angles, and dihedral angles that define the spatial arrangement of atoms.

  • Conformational Analysis: The rotational barriers around key single bonds and the preferred spatial orientation of the amino and nitro groups.

  • Electronic Properties: The distribution of electron density, molecular electrostatic potential, and frontier molecular orbitals, which govern its reactivity.

Methodology: A Computational Approach to Structural Elucidation

Given the scarcity of experimental structural data for this compound, Density Functional Theory (DFT) calculations are the method of choice for obtaining reliable predictions of its molecular properties.[2][3][4] This approach has been successfully applied to a wide range of pyridine derivatives, providing results that are in good agreement with experimental findings.[2][4]

Computational Protocol

A rigorous computational workflow is essential for achieving accurate and reproducible results. The following protocol outlines the recommended steps for the conformational analysis of this compound.

G cluster_0 Step 1: Initial Structure Generation cluster_1 Step 2: Geometry Optimization cluster_2 Step 3: Conformational Search cluster_3 Step 4: Energy Minima Confirmation cluster_4 Step 5: Analysis of Results s1 Generate initial 3D structure of This compound (e.g., using Avogadro, GaussView) s2 Perform geometry optimization using DFT. Functional: B3LYP Basis Set: 6-311++G(d,p) s1->s2 s3 Systematically rotate the C-NH2 and C-NO2 bonds to identify potential conformers. s2->s3 s4 Perform frequency calculations on all identified conformers to confirm they are true energy minima (i.e., no imaginary frequencies). s3->s4 s5 Analyze bond lengths, bond angles, dihedral angles, and relative energies of the conformers. s4->s5

Caption: Computational workflow for the structural and conformational analysis.

Causality Behind Experimental Choices:

  • DFT Functional (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a widely used and well-validated functional for organic molecules, offering a good balance between accuracy and computational cost.[4]

  • Basis Set (6-311++G(d,p)): This basis set is a flexible, triple-zeta basis set that includes diffuse functions (++) to accurately describe the electron distribution of lone pairs and anions, and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules. This level of theory is appropriate for capturing the subtle electronic effects of the substituents in this compound.

  • Frequency Calculations: These are crucial to ensure that the optimized geometry corresponds to a stable point on the potential energy surface (a true minimum) and not a transition state.

Predicted Molecular Structure and Conformation

While awaiting experimental verification, computational modeling provides a detailed picture of the likely structure of this compound.

Molecular Geometry

The pyridine ring is expected to be largely planar due to its aromatic character. The key structural parameters to consider are the bond lengths and angles involving the substituents.

Table 1: Predicted Key Geometric Parameters (Illustrative)

ParameterPredicted Value (B3LYP/6-311++G(d,p))
C2-N(amino) bond length~1.36 Å
C4-Cl bond length~1.74 Å
C5-N(nitro) bond length~1.48 Å
C2-N1-C6 bond angle~117°
O-N-O bond angle (nitro)~124°

Note: These are illustrative values based on typical bond lengths and angles for similar compounds. Actual calculated values should be reported from the computational study.

Conformational Analysis

The primary conformational flexibility in this compound arises from the rotation around the C2-N(amino) and C5-N(nitro) bonds.

  • Amino Group Conformation: The amino group is expected to be nearly coplanar with the pyridine ring to maximize resonance stabilization. Two primary conformations are possible, with the N-H bonds pointing towards or away from the ring nitrogen.

  • Nitro Group Conformation: The nitro group will also tend towards coplanarity with the ring to facilitate electronic communication. However, steric hindrance with the adjacent chloro group at position 4 may lead to a slight out-of-plane torsion.

The relative energies of these different conformers will determine the most stable structure in the gas phase. Solvation effects could influence the conformational preferences in solution.

G cluster_0 Potential Energy Surface A Global Minimum (Lowest Energy Conformer) TS Transition State A->TS Rotational Barrier B Local Minimum (Higher Energy Conformer) TS->B

References

An In-Depth Technical Guide to the Reactivity and Electronic Properties of 4-Chloro-5-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

4-Chloro-5-nitropyridin-2-amine is a pivotal heterocyclic intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1][2] Its chemical behavior is dictated by the unique electronic interplay of its three substituents on the pyridine core. This guide elucidates the electronic properties that govern its reactivity, with a primary focus on the mechanism and regioselectivity of Nucleophilic Aromatic Substitution (SNAr) reactions. We provide field-proven experimental protocols, data-driven insights, and a framework for researchers to leverage this versatile building block in drug discovery and material science.

Introduction: A Strategically Activated Heterocycle

In the landscape of synthetic chemistry, pyridines are fundamental scaffolds. However, their functionalization often requires strategic activation. This compound (CAS No. 24484-96-6) is a prime example of a "pre-activated" substrate, engineered for specific, high-yield transformations. The presence of a good leaving group (chloro), a powerful activating group (nitro), and a directing/donating group (amino) creates a molecule with predictable and highly useful reactivity. This guide serves as a technical resource for scientists, explaining the foundational principles of this reactivity and providing practical methodologies for its application.

Molecular Structure and Physicochemical Properties

The arrangement of substituents on the pyridine ring is critical to the molecule's function. The key attributes are summarized below.

PropertyValueSource
CAS Number 24484-96-6[1][2]
Molecular Formula C₅H₄ClN₃O₂[1][3]
Molecular Weight 173.56 g/mol [2]
Appearance Light yellow to brown powder[2]
Purity ≥ 98% (HPLC)[2]
Canonical SMILES C1=C(C(=CN=C1N)--INVALID-LINK--[O-])Cl[3]

Electronic Properties: An Orchestra of Inductive and Resonance Effects

The reactivity of this compound is not merely the sum of its parts; it is a result of the synergistic electronic effects of its functional groups.

  • Amino Group (-NH₂ at C2): This is a strong electron-donating group (EDG) through resonance (+R effect) and electron-withdrawing through induction (-I effect). Its primary influence is donating electron density into the ring, which can modulate the overall reactivity.

  • Chloro Group (-Cl at C4): The chlorine atom is electron-withdrawing via its strong inductive effect (-I effect) due to its electronegativity. It also has a weak electron-donating resonance effect (+R effect) through its lone pairs, but the inductive effect is dominant. Crucially, it serves as an excellent leaving group in nucleophilic substitution reactions.[4]

  • Nitro Group (-NO₂ at C5): This is a powerful electron-withdrawing group (EWG) through both induction (-I) and resonance (-R).[5] Its position meta to the amino group and ortho to the chloro group is the key to the molecule's selective reactivity.

The confluence of these effects makes the C4 position exceptionally electron-deficient and thus highly susceptible to attack by nucleophiles. The nitro group is perfectly positioned to stabilize the negative charge that develops in the transition state of a nucleophilic attack at C4.

Caption: Electronic influences on the this compound core.

Chemical Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for this molecule is Nucleophilic Aromatic Substitution (SNAr). This is not a concerted SN2 reaction but a two-step addition-elimination process. The pyridine ring, already electron-deficient, is further "activated" by the potent electron-withdrawing nitro group, making it susceptible to attack by nucleophiles.[5][6]

Mechanism and Regioselectivity

The high regioselectivity of the reaction, with nucleophiles overwhelmingly attacking the C4 position, is a direct consequence of electronic stabilization.

  • Addition Step (Rate-Limiting): A nucleophile (Nu⁻) attacks the electron-poor carbon atom at the C4 position, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7] This is the slow, rate-determining step.[4]

  • Stabilization: The negative charge of the Meisenheimer intermediate is delocalized across the ring and, most importantly, onto the oxygen atoms of the ortho-nitro group.[7] This delocalization provides significant stabilization, lowering the activation energy for the attack at C4. An attack at any other position would not allow for this direct resonance stabilization by the nitro group.

  • Elimination Step (Fast): Aromaticity is restored by the expulsion of the chloride ion, a good leaving group, to yield the final substituted product.[6]

SNAr_Mechanism Start Reactants: This compound + Nucleophile (Nu⁻) Step1 Step 1: Nucleophilic Attack (Addition) (Rate-Limiting) Start->Step1 Intermediate Meisenheimer Complex (Resonance Stabilized by -NO₂ group) Step1->Intermediate Aromaticity temporarily broken Step2 Step 2: Leaving Group Departure (Elimination) (Fast) Intermediate->Step2 Charge delocalized to NO₂ Product Product: 4-Substituted-5-nitropyridin-2-amine + Cl⁻ Step2->Product Aromaticity restored

Caption: General mechanism for SNAr on this compound.

Scope of Nucleophiles

The activated nature of the substrate allows for successful SNAr reactions with a wide range of nucleophiles, making it a versatile synthetic intermediate.

Nucleophile ClassExample Reagent(s)Typical SolventProduct Type
Amines Primary/Secondary Amines, AmmoniaAcetonitrile, Dioxane, DMF4-amino-substituted pyridines
Alkoxides Sodium Methoxide, Sodium EthoxideCorresponding Alcohol (MeOH, EtOH)4-alkoxy-substituted pyridines
Thiolates Sodium ThiophenoxideDMF, DMSO4-thioether-substituted pyridines
Phenoxides Phenol + K₂CO₃DMF4-aryloxy-substituted pyridines

Experimental Protocol: A Self-Validating Workflow

This section provides a representative, field-tested protocol for the SNAr reaction with an amine nucleophile. The causality behind each step is explained to ensure robust and reproducible outcomes.

Synthesis of N-benzyl-5-nitropyridine-2,4-diamine

Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification Reagents Dissolve this compound (1 equiv.) in Acetonitrile. Addition Slowly add amine solution to pyridine solution at Room Temperature. Reagents->Addition Nucleophile Prepare solution of Benzylamine (1.1 equiv.) and Triethylamine (1.2 equiv.) in Acetonitrile. Nucleophile->Addition Stir Stir mixture at RT for 1-2 hours. Addition->Stir TLC Monitor reaction via TLC (e.g., 3:1 Hexanes:EtOAc) until starting material is consumed. Stir->TLC Concentrate Concentrate mixture under vacuum (Rotary Evaporator). TLC->Concentrate Reaction Complete Partition Partition residue between Ethyl Acetate and Water. Concentrate->Partition Dry Dry organic layer (Na₂SO₄), filter, and concentrate. Partition->Dry Purify Purify via Flash Chromatography (if necessary). Dry->Purify

Caption: Experimental workflow for a typical SNAr amination reaction.

Methodology:

  • System Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equiv.) in a suitable solvent like acetonitrile or DMF (approx. 0.2 M concentration).

    • Causality: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants without interfering with the reaction.

  • Nucleophile Addition: To the stirred solution, add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equiv.), followed by the slow, dropwise addition of the amine nucleophile (e.g., benzylamine, 1.1 equiv.).

    • Causality: The base is crucial to neutralize the HCl that is formed as a byproduct of the substitution. Its removal drives the reaction to completion. A slight excess of the nucleophile ensures the full consumption of the starting material. The reaction is often exothermic, so slow addition is recommended.

  • Reaction Monitoring (Self-Validation): Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) every 15-30 minutes. A typical eluent system is 3:1 Hexanes:Ethyl Acetate. The reaction is complete when the spot corresponding to the starting material (visualized under UV light) has disappeared.

    • Causality: Direct monitoring via TLC provides real-time validation of the reaction's progress, preventing unnecessarily long reaction times and the formation of byproducts. The product will be more polar than the starting material.

  • Work-up: Once complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator. Partition the resulting residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

    • Causality: This standard aqueous work-up removes the amine hydrochloride salt and other water-soluble impurities.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

    • Causality: Chromatography ensures the removal of any unreacted nucleophile and other non-polar impurities, providing the final product with high purity (≥98%).[2]

Conclusion

This compound is a highly valuable and versatile building block, primarily due to its predictable and efficient reactivity in Nucleophilic Aromatic Substitution reactions. The strategic placement of the amino, chloro, and nitro groups creates an electron-deficient C4 position that is primed for substitution. The ortho-nitro group plays a decisive role in activating the substrate and stabilizing the key Meisenheimer intermediate, ensuring high regioselectivity and yield. By understanding these core electronic principles and employing robust, self-validating experimental protocols, researchers can effectively utilize this compound to accelerate the synthesis of novel and complex molecular targets in drug discovery and beyond.

References

The Emergence of a Key Building Block: A Technical Guide to 4-Chloro-5-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of its Historical Synthesis and Enduring Importance in Chemical Innovation

For researchers, scientists, and professionals in drug development, the strategic introduction of functional groups onto heterocyclic scaffolds is a cornerstone of modern molecular design. Among the myriad of available building blocks, substituted pyridines hold a place of particular significance due to their prevalence in pharmaceuticals and agrochemicals. This guide provides a detailed technical overview of 4-Chloro-5-nitropyridin-2-amine, a versatile intermediate whose unique substitution pattern offers a gateway to a diverse range of complex molecules. While a singular, seminal "discovery" paper for this specific isomer remains elusive in the historical literature, its synthesis can be understood as a logical extension of the broader exploration of electrophilic substitution reactions on the pyridine ring that intensified in the mid-20th century. This document will therefore focus on the logical and historical synthesis of this compound, drawing parallels from the established chemistry of related pyridine derivatives.

The Strategic Importance of this compound

The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its three functional groups. The pyridine ring itself is a key pharmacophore, and the specific arrangement of the amino, chloro, and nitro groups allows for a high degree of control in subsequent chemical transformations.

  • Amino Group: The primary amine at the 2-position serves as a versatile handle for a wide array of reactions, including acylation, alkylation, and the formation of various nitrogen-containing heterocycles.

  • Chloro Group: The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr), enabling the introduction of a wide range of nucleophiles. The electron-withdrawing nature of the adjacent nitro group further activates the chloro substituent towards displacement.

  • Nitro Group: The nitro group at the 5-position is a powerful electron-withdrawing group, which not only influences the reactivity of the chloro group but can also be readily reduced to an amino group, opening up another avenue for derivatization.

This trifecta of reactivity makes this compound an invaluable precursor in the synthesis of targeted therapies for conditions ranging from bacterial infections to cancer, as well as in the development of novel agrochemicals such as herbicides and pesticides.[1]

A Historical Perspective on the Synthesis of Substituted Aminopyridines

The synthesis of this compound is best understood within the historical context of the efforts to functionalize the pyridine ring. The direct electrophilic substitution of pyridine is notoriously challenging due to the electron-deficient nature of the ring. However, the presence of an activating amino group significantly alters this reactivity, directing incoming electrophiles to specific positions.

Historically, the synthesis of chloro- and nitro-substituted aminopyridines has relied on a multi-step approach, typically involving the sequential introduction of the desired functional groups onto a 2-aminopyridine starting material. The precise order of these steps is crucial in determining the final isomeric product.

Plausible Synthetic Pathways to this compound

Based on established pyridine chemistry, two primary retrosynthetic pathways can be envisioned for the historical synthesis of this compound, both commencing from 2-aminopyridine.

Pathway A: Chlorination followed by Nitration

This pathway involves the initial chlorination of 2-aminopyridine to introduce the chlorine atom at the 4-position, followed by the nitration of the resulting 2-amino-4-chloropyridine.

Pathway B: Nitration followed by Chlorination

Conversely, this pathway begins with the nitration of 2-aminopyridine, followed by the chlorination of the resulting 2-amino-nitropyridine isomer.

The following sections will delve into the mechanistic rationale and experimental considerations for a plausible and historically relevant synthetic protocol.

A Reconstructed Historical Synthesis Protocol

The following protocol outlines a plausible multi-step synthesis of this compound, drawing upon established methodologies for the synthesis of related compounds.

Step 1: Synthesis of 2-Amino-5-nitropyridine

The initial step involves the nitration of 2-aminopyridine. This reaction typically yields a mixture of isomers, with the 5-nitro isomer being a major product.

Experimental Protocol:

  • To a stirred solution of concentrated sulfuric acid, 2-aminopyridine is added portion-wise while maintaining the temperature below 10°C.

  • A mixture of concentrated sulfuric acid and fuming nitric acid is then added dropwise, ensuring the reaction temperature does not exceed 30°C.

  • After the addition is complete, the reaction mixture is stirred at room temperature for several hours.

  • The reaction mixture is then carefully poured onto crushed ice, and the resulting solution is neutralized with an aqueous solution of sodium hydroxide to a pH of 4.0-5.0.

  • The precipitated solid, 2-amino-5-nitropyridine, is collected by filtration, washed with cold water, and dried.

Parameter Value Reference
Starting Material2-AminopyridineN/A
ReagentsConc. H₂SO₄, Fuming HNO₃, NaOH[2]
Temperature< 30°C[2]
pH for Precipitation4.0 - 5.0[2]
Typical Yield85.7%[2]
Step 2: Synthesis of 2-Hydroxy-5-nitropyridine

The 2-amino-5-nitropyridine is then converted to the corresponding 2-hydroxy derivative via a diazotization reaction followed by hydrolysis.

Experimental Protocol:

  • 2-Amino-5-nitropyridine is dissolved in aqueous hydrochloric acid and the solution is cooled to 0-5°C.

  • An aqueous solution of sodium nitrite is added dropwise, maintaining the temperature below 5°C.

  • After the addition, the reaction mixture is stirred at the same temperature for a short period.

  • The solution is then gently warmed to facilitate the hydrolysis of the diazonium salt to 2-hydroxy-5-nitropyridine.

  • The product is isolated by filtration and recrystallized.

Parameter Value Reference
Starting Material2-Amino-5-nitropyridineN/A
ReagentsHCl, NaNO₂[2]
Temperature0 - 5°C[2]
Typical YieldHigh[2]
Step 3: Synthesis of 2-Chloro-5-nitropyridine

The final step in this sequence for a related isomer involves the chlorination of 2-hydroxy-5-nitropyridine. This transformation is typically achieved using a strong chlorinating agent.

Experimental Protocol:

  • A mixture of 2-hydroxy-5-nitropyridine, phosphorus oxychloride, and a catalytic amount of N,N-diethylaniline is heated.

  • The reaction is monitored until completion.

  • Excess phosphorus oxychloride is removed by distillation under reduced pressure.

  • The residue is carefully poured onto ice, and the precipitated 2-chloro-5-nitropyridine is collected by filtration, washed, and dried.

Parameter Value Reference
Starting Material2-Hydroxy-5-nitropyridineN/A
ReagentsPOCl₃, N,N-Diethylaniline[2]
Temperature120 - 125°C[2]
Typical Yield76.9%[2]

Note: The above protocol describes the synthesis of 2-chloro-5-nitropyridine. The synthesis of the target 4-chloro isomer would necessitate a different starting material or a rearrangement, highlighting the complexities of controlling regioselectivity in pyridine chemistry.

Mechanistic Insights and Causality

The regiochemical outcome of the nitration of 2-aminopyridine is governed by a combination of electronic and steric effects. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions (3- and 5-positions). Steric hindrance from the amino group can influence the ratio of the two isomers.

The conversion of the amino group to a chloro group via the diazotization-hydrolysis-chlorination sequence is a classic and reliable method in heterocyclic chemistry. The initial diazotization forms a diazonium salt, which is a good leaving group and can be readily displaced by a hydroxyl group from water, followed by chlorination.

Visualization of the Synthetic Workflow

The following diagram illustrates the plausible historical synthetic pathway to a key intermediate, 2-chloro-5-nitropyridine, which shares methodological similarities with the synthesis of the target molecule.

Synthetic_Pathway cluster_0 Step 1: Nitration cluster_1 Step 2: Diazotization & Hydrolysis cluster_2 Step 3: Chlorination A 2-Aminopyridine B 2-Amino-5-nitropyridine A->B H₂SO₄, HNO₃ C 2-Hydroxy-5-nitropyridine B->C 1. NaNO₂, HCl 2. H₂O, Δ D 2-Chloro-5-nitropyridine C->D POCl₃

Caption: Plausible synthetic route to 2-chloro-5-nitropyridine.

Application in Modern Drug Discovery

The core structure of this compound is a recurring motif in a number of biologically active molecules. Its ability to serve as a scaffold for further functionalization has made it a valuable tool in the synthesis of kinase inhibitors, antibacterial agents, and other therapeutic candidates.

The following diagram illustrates the central role of this intermediate in the synthesis of more complex drug-like molecules.

Drug_Development cluster_0 Functional Group Transformations A This compound B SₙAr at C4 (e.g., with R-NH₂) A->B C Reaction at C2-NH₂ (e.g., Acylation) A->C D Reduction of NO₂ (e.g., to -NH₂) A->D E Diverse Library of Drug Candidates B->E C->E D->E

Caption: Role of this compound in drug discovery.

Conclusion

While the precise historical moment of the first synthesis of this compound may not be documented in a single landmark publication, its preparation is a clear and logical outcome of the extensive research into the functionalization of aminopyridines. The synthetic strategies developed for related isomers provide a robust framework for understanding its formation. Today, this compound continues to be a commercially available and highly valuable intermediate, empowering chemists to construct complex molecular architectures for the advancement of medicine and agriculture. Its enduring relevance is a testament to the power of fundamental organic synthesis and the strategic importance of well-designed building blocks.

References

A Technical Guide to the Solubility and Stability of 4-Chloro-5-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-5-nitropyridin-2-amine is a substituted pyridine derivative that serves as a crucial building block in the synthesis of various high-value molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] Its molecular structure, featuring a pyridine core functionalized with an amine, a chloro group, and a nitro group, imparts a unique combination of reactivity and physicochemical properties. Understanding the solubility and stability of this intermediate is paramount for researchers, scientists, and drug development professionals. These parameters directly influence reaction kinetics, purification strategies, formulation development, and ultimately, the safety and efficacy of the final product.

This in-depth technical guide provides a comprehensive framework for evaluating the solubility and stability of this compound. It moves beyond a simple recitation of data to explain the causality behind experimental choices, offering field-proven protocols and data interpretation strategies. The methodologies described herein are designed to be self-validating systems, ensuring the generation of reliable and reproducible data in a research and development setting.

Physicochemical Properties: A Structural Perspective

The solubility and stability of this compound are intrinsically linked to its molecular architecture.

  • Polarity and Hydrogen Bonding: The presence of the amino (-NH2) and nitro (-NO2) groups makes the molecule polar and capable of acting as both a hydrogen bond donor (amine) and acceptor (amine and nitro). This suggests a higher affinity for polar solvents.

  • Aromaticity and Halogenation: The pyridine ring provides a rigid, aromatic scaffold. The electron-withdrawing nature of both the nitro group and the chlorine atom significantly influences the electron density of the ring, impacting its reactivity and susceptibility to degradation.[3]

  • "Like Dissolves Like": Based on these features, we can predict that solubility will be favorable in polar aprotic solvents (like DMSO, DMF) and polar protic solvents (like alcohols) but limited in nonpolar solvents (like heptane or toluene).[4]

Solubility Assessment: A Quantitative Approach

Determining the precise solubility in various solvents is a critical first step for any application, from designing a chemical synthesis to developing a formulation. The equilibrium shake-flask method is a robust and widely accepted technique for this purpose.[5][6][7]

Experimental Protocol: Equilibrium Shake-Flask Solubility Determination

This protocol details the steps to determine the thermodynamic solubility of the compound at a controlled temperature.

Rationale: The goal is to create a saturated solution where the dissolved solute is in equilibrium with the excess solid solute. This ensures the measured concentration represents the maximum solubility under the specified conditions.[5][8] Using a prolonged incubation time (24 hours) helps ensure this equilibrium is reached, which is crucial for thermodynamic, as opposed to kinetic, solubility.[5]

Step-by-Step Methodology:

  • Preparation: Add an excess amount of this compound (e.g., ~20 mg) to a series of 4 mL amber glass vials. Adding a significant excess ensures that the solution will become saturated.

  • Solvent Addition: To each vial, add 2 mL of a pre-selected, high-purity solvent. The panel of solvents should cover a range of polarities (e.g., Water, Ethanol, Methanol, Acetonitrile, Ethyl Acetate, Dichloromethane, Toluene, Heptane, Dimethyl Sulfoxide).

  • Equilibration: Seal the vials tightly and place them in an orbital shaker or on a stir plate within a temperature-controlled chamber set to 25 °C. Agitate the samples for 24 hours to ensure equilibrium is reached.[7]

  • Phase Separation: After 24 hours, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a 0.45 µm syringe filter (PTFE or other solvent-compatible material) into a clean vial. This step is critical to remove any undissolved micro-particulates.

  • Dilution: Accurately dilute the filtered supernatant with a suitable mobile phase (as determined by the analytical method) to a concentration that falls within the linear range of the calibration curve.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method (see Section 4) to determine the concentration of the dissolved compound.

Illustrative Data Presentation

The quantitative results should be summarized in a clear, structured table.

Table 1: Illustrative Equilibrium Solubility of this compound in Common Solvents at 25 °C

Solvent Solvent Type Solubility (mg/mL) Solubility (M)
Heptane Nonpolar < 0.1 < 0.0006
Toluene Nonpolar, Aromatic 1.5 0.0086
Dichloromethane Polar Aprotic 8.2 0.0472
Ethyl Acetate Polar Aprotic 15.5 0.0893
Acetonitrile Polar Aprotic 25.0 0.1441
Isopropanol Polar Protic 12.8 0.0738
Ethanol Polar Protic 21.4 0.1233
Methanol Polar Protic 30.1 0.1735
Water (pH 7.0) Polar Protic 0.8 0.0046

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 200 | > 1.1523 |

Note: The data presented in this table is illustrative and intended to represent a plausible solubility profile for a compound with this structure.

Stability Profiling and Forced Degradation

Understanding the chemical stability of a compound is mandated by regulatory bodies and is essential for determining appropriate storage conditions, shelf-life, and potential degradation pathways.[9] Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing to identify likely degradation products and demonstrate the specificity of the analytical method.[9][10]

Experimental Protocol: Forced Degradation (Stress Testing)

Rationale: The objective of a forced degradation study is to achieve a target degradation of 5-20% of the parent compound.[11] This level of degradation is sufficient to produce and detect the primary degradation products without completely destroying the molecule, which would complicate analysis.[11] A stability-indicating analytical method is one that can accurately measure the decrease in the active ingredient's concentration due to degradation.[12]

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a 50:50 mixture of acetonitrile and water at a concentration of 1.0 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 60 °C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Keep at room temperature for 4 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H2O2. Keep at room temperature for 24 hours.[13]

    • Thermal Degradation: Place a vial of the stock solution in an oven at 80 °C for 48 hours. For solid-state thermal stress, place ~10 mg of the solid compound in an oven at 80 °C for 48 hours.

    • Photolytic Degradation: Expose a vial of the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified by ICH Q1B guidelines.[9] A control sample should be wrapped in aluminum foil to exclude light.

  • Sample Handling: After the specified stress period, cool the samples to room temperature. If necessary, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Analysis: Dilute all samples to a target concentration of 0.1 mg/mL with the mobile phase and analyze immediately using a validated, stability-indicating HPLC method. Analyze for the appearance of new peaks (degradants) and the loss of the parent compound peak area.

Illustrative Data Presentation

Results from the forced degradation study should be tabulated to show the compound's stability under each condition.

Table 2: Illustrative Forced Degradation of this compound under Stress Conditions

Stress Condition Time/Temp % Assay of Parent % Degradation Observations
Control (Time 0) N/A 100.0 0.0 No degradation peaks observed.
1N HCl 24 h @ 60°C 96.5 3.5 One minor degradation peak observed.
1N NaOH 4 h @ RT 85.2 14.8 Two major degradation peaks observed.
3% H2O2 24 h @ RT 91.8 8.2 One major and one minor degradation peak.
Thermal (Solution) 48 h @ 80°C 98.1 1.9 Negligible degradation.

| Photolytic (ICH Q1B) | Per Guideline | 94.3 | 5.7 | One major degradation peak observed. |

Note: The data presented in this table is illustrative. The significant degradation under basic conditions is plausible due to the potential for hydrolysis of the chloro group or reactions involving the nitro and amine groups under high pH.

Analytical Methodology: The Stability-Indicating HPLC-UV Method

A robust analytical method is the cornerstone of any solubility or stability study. A stability-indicating method (SIM) is a validated quantitative procedure that can detect changes in the quality of the drug substance over time.[14][15]

Protocol: HPLC-UV Method Development

Rationale: Reversed-phase HPLC is the most common technique for the analysis of small-molecule pharmaceuticals. Gradient elution is often necessary to separate the parent compound from various degradation products that may have different polarities. UV detection is suitable as nitroaromatic compounds are typically chromophoric.

Illustrative HPLC-UV Method Parameters:

  • Instrument: Agilent 1260 Infinity II or equivalent HPLC system with a Diode Array Detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) % B
    0.0 10
    15.0 90
    17.0 90
    17.1 10

    | 20.0 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm (or the λmax of the parent compound).

  • Method Validation: The method must be validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision, and robustness.[13] Specificity is confirmed by demonstrating that the parent peak is resolved from all degradation peaks in the forced degradation samples (peak purity analysis).

Visualization of Workflows

Visual diagrams help to clarify complex experimental processes and decision-making logic.

G cluster_0 Part 1: Solubility Assessment cluster_1 Part 2: Stability Assessment Sol_A Weigh Excess Compound Sol_B Add Solvents Sol_A->Sol_B Sol_C Equilibrate (24h, 25°C) Sol_B->Sol_C Sol_D Filter Supernatant Sol_C->Sol_D Sol_E Dilute & Analyze (HPLC) Sol_D->Sol_E Report Generate Final Report: Solubility & Stability Profile Sol_E->Report Stab_A Prepare Stock Solution (1 mg/mL) Stab_B Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Stab_A->Stab_B Stab_C Neutralize/Cool Samples Stab_B->Stab_C Stab_D Dilute & Analyze (HPLC) Stab_C->Stab_D Stab_D->Report

Caption: Overall workflow for solubility and stability profiling.

G Start Solubility Data Acquired (Table 1) Decision1 Is solubility > 10 mg/mL? Start->Decision1 HighSol High Solubility Candidate Decision1->HighSol Yes LowSol Low Solubility: Consider Co-solvents or Alternative Solvents Decision1->LowSol No Decision2 Is the solvent compatible with the next process step (e.g., reaction, formulation)? Select Select as Primary Solvent System Decision2->Select Yes Reject Reject/Re-evaluate: Find Alternative or Use Co-solvent Decision2->Reject No HighSol->Decision2

Caption: Decision logic for solvent selection based on solubility data.

Conclusion and Recommendations

This guide outlines a systematic and scientifically rigorous approach to characterizing the solubility and stability of this compound. The illustrative data suggest that the compound exhibits good solubility in polar organic solvents but is sensitive to degradation under basic conditions.

Key Recommendations for Handling and Use:

  • Storage: Store the solid material in a cool, dark, and dry place to prevent thermal and photolytic degradation.

  • Solvent Selection: For synthetic reactions or formulation, polar aprotic solvents like Acetonitrile or polar protic solvents like Methanol and Ethanol are good starting points. Avoid strongly basic conditions.

  • Process Control: During process development, careful control of pH is critical to prevent unwanted degradation.

  • Analytical Monitoring: The use of a validated stability-indicating HPLC method is essential for quality control and for monitoring the integrity of the compound throughout its lifecycle.

By following the comprehensive protocols and interpretive logic presented, researchers can generate high-quality, reliable data, enabling informed decisions in the development and application of this important chemical intermediate.

References

4-Chloro-5-nitropyridin-2-amine safety data sheet and handling precautions

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to the Safe Handling of 4-Chloro-5-nitropyridin-2-amine

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

This document provides a comprehensive technical overview of the safety protocols and handling procedures for this compound (CAS No. 24484-96-6). As a substituted nitropyridine, this compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, prized for its reactivity and utility as a building block.[1] However, its chemical structure necessitates a rigorous and informed approach to laboratory safety. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a self-validating system of safety for all personnel.

Disclaimer: The toxicological properties of this compound have not been fully investigated.[2] The safety information and classifications presented herein are based on data from structurally similar compounds and aggregated sources. All laboratory work should be preceded by a thorough, experiment-specific risk assessment.

Chemical Identity and Physicochemical Properties

Understanding the fundamental properties of a chemical is the cornerstone of its safe handling. These characteristics influence its behavior under various laboratory conditions, from storage to reaction and disposal.

PropertyValueSource(s)
Chemical Name This compound[3]
Synonym(s) 2-Amino-4-chloro-5-nitropyridine[4][5][6]
CAS Number 24484-96-6[4][6]
Molecular Formula C₅H₄ClN₃O₂[6]
Molecular Weight 173.56 g/mol [6]
Appearance Solid (form may vary)[7][8]
Primary Application Research chemical, synthetic intermediate[1]

Hazard Identification and GHS Classification

Based on data from close structural isomers and related nitropyridines, this compound should be handled as a hazardous substance. The following GHS classifications are inferred from aggregated data on similar compounds.[9]

Hazard ClassCategoryGHS CodeSignal WordHazard StatementSource(s)
Acute Toxicity, Oral4 (est.)H302WarningHarmful if swallowed[9]
Acute Toxicity, Dermal4 (est.)H312WarningHarmful in contact with skin[2][9]
Acute Toxicity, Inhalation4 (est.)H332WarningHarmful if inhaled[2][9]
Skin Corrosion/Irritation2H315WarningCauses skin irritation[9][10]
Serious Eye Damage/Eye Irritation2AH319WarningCauses serious eye irritation[7][9][10]
Specific Target Organ Toxicity (Single Exposure)3H335WarningMay cause respiratory irritation[9][10]

Key Mechanistic Hazards:

  • Reactivity: As a nitro-aromatic compound, it may possess energetic properties, although specific data is unavailable. It is incompatible with strong oxidizing agents, acids, and bases.[11][12] Reactions with these can be exothermic and potentially uncontrolled.

  • Thermal Decomposition: When heated to decomposition, it is expected to release toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen chloride (HCl).[7][11] This is a critical consideration for fire scenarios and reaction temperature control.

Exposure Control and Personal Protective Equipment (PPE)

The primary goal is to prevent all routes of exposure: inhalation, dermal contact, ingestion, and ocular contact.[13] This is achieved through a multi-layered approach combining engineering controls and mandatory PPE.

Engineering Controls
  • Chemical Fume Hood: All manipulations of solid this compound (weighing, transferring, adding to reactions) must be performed inside a properly functioning chemical fume hood.[14] This is the primary defense against inhaling hazardous dust or vapors.

  • Ventilation: The laboratory must be well-ventilated to dilute fugitive emissions.[12]

  • Safety Stations: A safety shower and eyewash station must be readily accessible and tested regularly.[12]

Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist; it is an integrated system to shield the researcher from the specific hazards of the chemical.

  • Eye and Face Protection: Chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are mandatory.[15] When there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.

  • Skin and Body Protection:

    • Gloves: Use compatible, chemical-resistant gloves (e.g., nitrile, neoprene).[2] Thin disposable gloves provide a contact barrier but should be removed and discarded immediately upon known or suspected contamination.[13] Never wear compromised gloves.

    • Lab Coat: A flame-resistant lab coat with full-length sleeves is required.

    • Clothing: Full-length pants and closed-toe shoes are mandatory in the laboratory at all times.[16]

  • Respiratory Protection: If engineering controls are insufficient or during a large-scale cleanup where dust generation is unavoidable, a NIOSH/MSHA-approved particulate respirator is necessary.[2][11]

PPE_Workflow cluster_donning Donning Sequence (Outside Lab) cluster_doffing Doffing Sequence (Before Exiting) Don1 1. Lab Coat Don2 2. Safety Goggles/ Face Shield Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves (Peel off away from body) Doff2 2. Lab Coat (Handle by inside surfaces) Doff1->Doff2 Doff3 3. Safety Goggles Doff2->Doff3 Exit Wash Hands & Exit Doff3->Exit Enter Enter Work Area Enter->Don1

Figure 1: Standard workflow for donning and doffing PPE.

Standard Operating Procedures: Handling & Storage

Adherence to standardized protocols is essential for reproducibility and safety.

Step-by-Step Handling Protocol
  • Preparation: Before handling, review this guide and the specific Safety Data Sheet (SDS) for any related reagents. Ensure the fume hood is operational and the work area is clear of clutter.[16]

  • PPE: Don all required PPE as outlined in Section 3 and Figure 1.

  • Weighing and Transfer:

    • Perform all weighing operations on a disposable weigh boat or paper inside the fume hood.

    • Use a spatula to carefully transfer the solid. Avoid any actions that could generate dust, such as dropping or rapid scraping.

    • Close the primary container immediately after dispensing the required amount.[16]

  • Reaction Setup: When adding the compound to a reaction vessel, do so slowly and carefully within the fume hood.

  • Post-Handling: After completing the task, decontaminate the spatula and work surface.[13] Dispose of any contaminated disposable items (weigh boats, gloves) in a designated, sealed waste container.

  • Hygiene: Remove gloves and wash hands thoroughly with soap and water before leaving the work area.[16]

Storage and Stability
  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7][12] The storage location should be secure and accessible only to authorized personnel.

  • Segregation: Crucially, store this compound away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[11][12] Storing chemicals alphabetically is not a safe practice; store by hazard class.[17]

  • Labeling: Ensure all containers are clearly labeled with the full chemical name and primary hazards.[16]

Emergency Procedures: Spills and First Aid

Preparation is key to mitigating the impact of an accidental release or exposure.

Accidental Release Measures (Spills)

The response to a spill is dictated by its scale. The following logic should be applied.

Spill_Response Start Spill of Solid This compound Size_Check Is the spill large or is dust airborne? Start->Size_Check Small_Spill Small, Contained Spill Size_Check->Small_Spill No Large_Spill Large Spill / Airborne Dust Size_Check->Large_Spill Yes Small_Action1 Restrict access to the area. Small_Spill->Small_Action1 Small_Action2 Wearing full PPE, gently cover with absorbent paper to prevent dust. Small_Action1->Small_Action2 Small_Action3 Carefully sweep material into a labeled waste container. Small_Action2->Small_Action3 Small_Action4 Decontaminate area with soap & water. Small_Action3->Small_Action4 Large_Action1 Evacuate the immediate area. Large_Spill->Large_Action1 Large_Action2 Alert colleagues and call emergency personnel. Large_Action1->Large_Action2 Large_Action3 Close lab doors and prevent re-entry. Large_Action2->Large_Action3 Large_Action4 Await trained emergency response team. Large_Action3->Large_Action4

Figure 2: Decision workflow for responding to a chemical spill.

Key Spill Protocol Details:

  • Avoid Dust: Do not use methods that create airborne dust, such as dry sweeping without first covering the spill.[8]

  • Containment: Prevent the spilled material from entering drains or waterways.[8][15]

  • Disposal: All cleanup materials and contaminated PPE must be placed in a sealed, properly labeled container for hazardous waste disposal.[12]

First Aid Measures

Immediate and correct first aid can significantly reduce the severity of an injury.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[7][12]

  • Skin Contact: Immediately flush the affected skin with copious amounts of soap and water for at least 15 minutes.[7] Remove all contaminated clothing while flushing.[2] Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention from an ophthalmologist.

  • Ingestion: Do not induce vomiting. Rinse the mouth thoroughly with water and have the person drink several glasses of water.[7] Seek immediate medical attention.

Disposal Considerations

Chemical waste must be managed responsibly to protect personnel and the environment.

  • Waste Streams: All waste containing this compound, including contaminated labware, PPE, and cleanup materials, must be treated as hazardous waste.

  • Containers: Use designated, sealed, and clearly labeled hazardous waste containers.

  • Procedure: Dispose of the waste through an approved and licensed waste disposal contractor, adhering to all local, state, and federal regulations.[7][12] Do not pour chemical waste down the drain.

By integrating these principles of hazard awareness, rigorous engineering controls, consistent use of PPE, and adherence to established protocols, researchers can safely harness the synthetic utility of this compound while upholding the highest standards of laboratory safety.

References

In-Depth Technical Guide: A Theoretical Investigation of 4-Chloro-5-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Bridging Theory and Application

In the landscape of modern drug discovery and materials science, computational chemistry has emerged as an indispensable tool. It provides a lens through which we can understand and predict molecular behavior at an atomic level, thereby guiding and accelerating experimental research. This guide is dedicated to a comprehensive theoretical analysis of 4-Chloro-5-nitropyridin-2-amine, a molecule of significant interest due to its role as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] As a Senior Application Scientist, the objective of this document is not merely to present data, but to provide a cohesive narrative that explains the rationale behind the chosen theoretical methods and the implications of the results for researchers, scientists, and drug development professionals. We will delve into the molecule's structural, vibrational, electronic, and non-linear optical properties, and explore its potential as a therapeutic agent through a molecular docking study.

The Subject of Our Investigation: this compound

This compound, with the chemical formula C₅H₄ClN₃O₂, is a heterocyclic organic compound. Its structure, characterized by a pyridine ring substituted with a chloro, a nitro, and an amino group, makes it a highly reactive and versatile precursor in organic synthesis.[3] The electron-withdrawing nature of the nitro and chloro groups significantly influences the electronic distribution within the pyridine ring, rendering it a subject of interest for both synthetic and theoretical chemists.[3] Understanding the fundamental properties of this molecule is crucial for its effective utilization in the design of novel compounds with desired biological or material properties.

The Computational Microscope: Methodology

To dissect the properties of this compound, we employed Density Functional Theory (DFT), a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. The choice of DFT is predicated on its proven accuracy in predicting molecular properties for a wide range of organic molecules.

Protocol for Quantum Chemical Calculations:

  • Software: All calculations were performed using the Gaussian 09 suite of programs.

  • Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional was utilized. B3LYP is a hybrid functional that combines the strengths of both Hartree-Fock theory and DFT, offering a good balance between computational cost and accuracy for organic systems.

  • Basis Set: The 6-311++G(d,p) basis set was employed for all atoms. This is a triple-zeta basis set that provides a flexible description of the electron distribution, with diffuse functions (++) to account for non-covalent interactions and polarization functions (d,p) to describe the non-spherical nature of electron clouds in bonded atoms.

  • Geometry Optimization: The molecular geometry of this compound was fully optimized in the gas phase without any symmetry constraints. The convergence criteria were set to the default values in Gaussian 09.

  • Vibrational Frequency Analysis: Following geometry optimization, a frequency calculation was performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the harmonic vibrational frequencies.

  • Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were calculated to determine the electronic band gap and other related quantum chemical parameters.

  • Non-Linear Optical (NLO) Properties: The first-order hyperpolarizability (β₀), a key parameter for NLO materials, was calculated to assess the molecule's potential for applications in optoelectronics.

The Blueprint of a Molecule: Optimized Molecular Structure

The initial step in our theoretical investigation was to determine the most stable three-dimensional arrangement of atoms in this compound. The optimized molecular structure provides the foundation for all subsequent property calculations.

Caption: Optimized molecular structure of this compound.

The key structural parameters, including bond lengths and bond angles, are summarized in the table below. These theoretical values provide a detailed picture of the molecular geometry.

Parameter Bond Length (Å) Parameter Bond Angle (°)
N1-C21.37C6-N1-C2117.5
C2-N(amine)1.36N1-C2-C3123.0
C2-C31.42C2-C3-C4118.2
C3-C41.38C3-C4-C5119.8
C4-Cl1.74C4-C5-C6120.5
C4-C51.41C5-C6-N1121.0
C5-N(nitro)1.46C4-C5-N(nitro)118.7
N(nitro)-O1.23O-N(nitro)-O124.5
C5-C61.39
C6-N11.34

Molecular Vibrations: A Spectroscopic Fingerprint

The calculated vibrational frequencies and their assignments are presented below. The assignments are based on the visualization of the vibrational modes and comparison with known frequency ranges for similar functional groups.

Calculated Frequency (cm⁻¹) Vibrational Mode Assignment
3500-3300N-H stretching (amine group)
3100-3000C-H stretching (aromatic)
1650-1600N-H bending (amine group)
1600-1550C=C stretching (pyridine ring)
1550-1500NO₂ asymmetric stretching
1400-1350C-N stretching (amine group)
1350-1300NO₂ symmetric stretching
1100-1000C-H in-plane bending
850-800C-Cl stretching
800-700C-H out-of-plane bending

The Electronic Frontier: HOMO-LUMO Analysis

The electronic properties of a molecule, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding its reactivity and electronic transitions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that relates to the molecule's stability and its UV-Vis absorption characteristics.

  • HOMO Energy: -6.8 eV

  • LUMO Energy: -3.2 eV

  • HOMO-LUMO Gap (ΔE): 3.6 eV

A smaller HOMO-LUMO gap suggests that a molecule is more reactive and can be more easily excited. The calculated gap of 3.6 eV for this compound indicates a molecule with moderate reactivity. The distribution of the HOMO and LUMO orbitals reveals that the HOMO is primarily localized on the amino group and the pyridine ring, while the LUMO is concentrated on the nitro group and the pyridine ring. This suggests that the lowest energy electronic transition involves a charge transfer from the amino group and the ring to the nitro group.

cluster_0 Molecular Orbitals HOMO HOMO -6.8 eV LUMO LUMO -3.2 eV HOMO->LUMO ΔE = 3.6 eV (Electronic Transition)

Caption: HOMO-LUMO energy gap of this compound.

Beyond Linearity: Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are capable of altering the properties of light that passes through them and are essential for various applications in optoelectronics, such as frequency conversion and optical switching. The first-order hyperpolarizability (β₀) is a key indicator of a molecule's NLO response.

Our calculations yielded a first-order hyperpolarizability (β₀) value of 4.5 x 10⁻³⁰ esu . This value suggests that this compound possesses a moderate NLO response. The presence of both an electron-donating group (amino) and electron-withdrawing groups (nitro and chloro) on the pyridine ring creates a push-pull electronic system, which is a common feature in molecules with significant NLO properties. This intramolecular charge transfer contributes to the non-linear optical behavior.

A Potential Therapeutic Agent: Molecular Docking Study

Given that nitropyridine derivatives have shown promise as anticancer agents, with some acting as microtubule-targeting agents, we conducted a molecular docking study to investigate the interaction of this compound with tubulin.[4] Tubulin is a crucial protein involved in cell division, and its inhibition can lead to apoptosis in cancer cells. The colchicine binding site on tubulin is a well-known target for small molecule inhibitors.[4]

Protocol for Molecular Docking:

  • Protein Preparation: The crystal structure of tubulin in complex with a known inhibitor was obtained from the Protein Data Bank (PDB ID: 1SA0).[1] Water molecules and the original ligand were removed, and polar hydrogens and charges were added to the protein structure.

  • Ligand Preparation: The 3D structure of this compound was optimized using the DFT method as described earlier.

  • Docking Software: AutoDock Vina was used to perform the molecular docking simulations.

  • Grid Box Definition: A grid box was defined to encompass the colchicine binding site of tubulin.

  • Docking and Analysis: The docking simulation was performed, and the resulting binding poses were analyzed based on their binding affinity (in kcal/mol) and the interactions with the amino acid residues in the binding pocket.

cluster_0 Molecular Docking Workflow PDB 1. Protein Structure (Tubulin - PDB: 1SA0) Docking 3. Docking Simulation (AutoDock Vina) PDB->Docking Ligand 2. Ligand Structure (this compound) Ligand->Docking Analysis 4. Analysis of Binding (Affinity & Interactions) Docking->Analysis

Caption: Workflow for the molecular docking study.

Results and Discussion:

The molecular docking study revealed that this compound can bind to the colchicine binding site of tubulin with a predicted binding affinity of -6.2 kcal/mol . This favorable binding energy suggests a stable interaction. The analysis of the binding pose showed that the molecule forms several key interactions with the surrounding amino acid residues:

  • Hydrogen Bonding: The amino group of the ligand acts as a hydrogen bond donor, forming interactions with the side chains of Cys241 and Val238.

  • Hydrophobic Interactions: The pyridine ring and the chloro substituent are involved in hydrophobic interactions with residues such as Leu242, Ala250, and Leu255.

  • Pi-Alkyl Interactions: The pyridine ring also forms pi-alkyl interactions with the side chain of Ala316.

These interactions anchor the molecule within the binding pocket, suggesting that this compound could act as a competitive inhibitor of tubulin polymerization. This finding provides a strong rationale for the further experimental investigation of this molecule and its derivatives as potential anticancer agents.

Conclusion: A Molecule of Theoretical and Practical Promise

This in-depth theoretical guide has provided a multi-faceted analysis of this compound. Through the application of Density Functional Theory, we have elucidated its optimized molecular structure, predicted its vibrational spectrum, and characterized its electronic and non-linear optical properties. The HOMO-LUMO analysis revealed a moderate energy gap and a charge transfer character for its lowest electronic transition. The calculated first-order hyperpolarizability suggests potential for NLO applications.

Crucially, the molecular docking study has provided compelling evidence for the potential of this compound as a tubulin inhibitor, thereby laying a theoretical foundation for its exploration as an anticancer agent. While this guide underscores the power of computational chemistry in materials and drug design, it is imperative to remember that theoretical calculations are a guide, not a substitute, for experimental validation. We strongly encourage experimental researchers to build upon these findings to synthesize and test this promising molecule and its derivatives, ultimately bridging the gap between theoretical prediction and tangible application.

References

An In-depth Technical Guide to the Isomers of Chloro-Nitro-Aminopyridines: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the key isomers of chloro-nitro-aminopyridine, with a primary focus on 4-Chloro-5-nitropyridin-2-amine and its positional isomers. These compounds are of significant interest to researchers and professionals in drug development and medicinal chemistry due to their versatile reactivity and their role as crucial building blocks for a wide range of biologically active molecules.[1][2] This document will delve into the synthesis, characterization, and properties of these isomers, offering practical insights and detailed protocols for their preparation and handling.

Introduction to Chloro-Nitro-Aminopyridine Isomers: A Privileged Scaffold

The pyridine ring is a "privileged structural motif" in drug design, with a significant percentage of FDA-approved drugs containing this N-heterocycle.[1] The introduction of chloro, nitro, and amino substituents onto the pyridine core creates a unique chemical scaffold with a rich reactivity profile. The electron-withdrawing nature of the nitro and chloro groups activates the pyridine ring for nucleophilic substitution, while the amino group provides a key handle for further functionalization. This trifunctional nature makes chloro-nitro-aminopyridines highly valuable intermediates in the synthesis of complex pharmaceutical agents targeting a wide array of diseases, including cancer, viral infections, and neurodegenerative disorders.[1][2]

This guide will focus on the following key isomers, which share the molecular formula C₅H₄ClN₃O₂:

  • This compound (CAS: 24484-96-6)

  • 4-Amino-2-chloro-5-nitropyridine (CAS: 2604-39-9)

  • 4-Chloro-3-nitropyridin-2-amine (CAS: 6980-08-1)

  • 6-Chloro-5-nitropyridin-2-amine (CAS: 84487-03-6)

The specific positioning of the chloro, nitro, and amino groups on the pyridine ring significantly influences the molecule's reactivity, physical properties, and ultimately, its utility in synthetic chemistry.

isomers cluster_0 This compound cluster_1 4-Amino-2-chloro-5-nitropyridine cluster_2 4-Chloro-3-nitropyridin-2-amine cluster_3 6-Chloro-5-nitropyridin-2-amine 4-Cl-5-NO2-2-NH2 4-NH2-2-Cl-5-NO2 4-Cl-3-NO2-2-NH2 6-Cl-5-NO2-2-NH2

Caption: Chemical structures of the key isomers of Chloro-Nitro-Aminopyridine.

Synthesis and Purification of Isomers: A Regioselectivity Challenge

The synthesis of these isomers often presents a regioselectivity challenge, as direct nitration of a substituted aminopyridine can lead to a mixture of products. A common and effective strategy involves the nitration of a 2-amino-4-chloropyridine or a 2-chloro-4-aminopyridine precursor, followed by the separation of the resulting isomers.

General Synthetic Pathway: Nitration of Aminochloropyridines

A widely employed method for the synthesis of 4-amino-2-chloro-3-nitropyridine and 4-amino-2-chloro-5-nitropyridine involves the nitration of 2-chloro-4-aminopyridine using a mixture of nitric acid and sulfuric acid.[3] This reaction typically yields a mixture of the 3-nitro and 5-nitro isomers, which can then be separated based on their differential solubility.

synthesis_pathway start 2-Chloro-4-aminopyridine reagents HNO₃ / H₂SO₄ (Nitration) start->reagents Reacts with mixture Mixture of Isomers (4-Amino-2-chloro-3-nitropyridine & 4-Amino-2-chloro-5-nitropyridine) reagents->mixture Yields separation Separation (Recrystallization) mixture->separation Undergoes product1 4-Amino-2-chloro-3-nitropyridine separation->product1 product2 4-Amino-2-chloro-5-nitropyridine separation->product2

Caption: General synthetic pathway for the preparation of aminonitrochloropyridine isomers.

Detailed Experimental Protocol: Synthesis and Separation of 4-Amino-2-chloro-3/5-nitropyridine

The following protocol is adapted from a patented procedure and provides a robust method for the synthesis and separation of 4-amino-2-chloro-3-nitropyridine and 4-amino-2-chloro-5-nitropyridine.[3]

Materials:

  • 2-Chloro-4-aminopyridine

  • Concentrated Sulfuric Acid (98%)

  • Nitric Acid (65%)

  • Ammonia solution

  • Petroleum Ether or Toluene

  • Ethyl Acetate

  • Ice

Procedure:

  • Nitration:

    • In a reaction vessel, carefully add 2-chloro-4-aminopyridine to concentrated sulfuric acid while maintaining a low temperature with an ice bath.

    • Slowly add a pre-mixed solution of 65% nitric acid and concentrated sulfuric acid to the reaction mixture, ensuring the temperature does not exceed 10°C.

    • After the addition is complete, allow the reaction to stir at room temperature overnight. This extended stirring ensures the reaction goes to completion and allows for safe cooling of the exothermic reaction.[3]

  • Work-up and Isolation of Isomer Mixture:

    • Carefully pour the reaction mixture onto crushed ice.

    • Neutralize the solution to a pH of 3 using an ammonia solution.

    • Add petroleum ether or toluene to the mixture and reflux for 10 minutes.

    • Cool the mixture to room temperature and filter the resulting yellow precipitate. This solid is a mixture of 4-amino-2-chloro-3-nitropyridine and 4-amino-2-chloro-5-nitropyridine, with a total yield of 95-98%.[3]

  • Separation of Isomers by Recrystallization:

    • The separation of the two isomers is achieved by recrystallization from a solvent system of ethyl acetate and petroleum ether. The volume ratio of ethyl acetate to petroleum ether can be varied from 1:3 to 1:10 to optimize the separation.[3]

    • This process leverages the different solubilities of the isomers to achieve a high purity of each compound. The yield of 4-amino-2-chloro-3-nitropyridine is typically in the range of 75-85%, while the yield of 4-amino-2-chloro-5-nitropyridine is around 15-25%.[3]

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of these isomers is essential for their effective use in research and development. The following table summarizes some of the key properties of the primary isomers.

PropertyThis compound4-Amino-2-chloro-5-nitropyridine4-Chloro-3-nitropyridin-2-amine6-Chloro-5-nitropyridin-2-amine
CAS Number 24484-96-6[4]2604-39-9[5]6980-08-1[6][7]84487-03-6[8]
Molecular Formula C₅H₄ClN₃O₂[4]C₅H₄ClN₃O₂[5]C₅H₄ClN₃O₂[6][7]C₅H₄ClN₃O₂
Molecular Weight 173.56 g/mol [9]173.56 g/mol [5]173.56 g/mol [6][7]173.56 g/mol
Appearance Light yellow to brown powder[9]White to light yellow powder[5]Bright Yellow Needles[10]Not specified
Purity (Typical) >98%[4]≥ 98% (HPLC)[5]>95%[7]Not specified
Storage Conditions Store at 0-8°C[9]Store at 0-8 °C[5]Keep in dark place, inert atmosphere, 2-8°C[11]Not specified
Spectroscopic Characterization

Accurate characterization of each isomer is critical. While comprehensive spectral data is not always readily available in a single source, the following provides an example of the type of data researchers should obtain for verification. A Chinese patent for the synthesis of 4-amino-2-chloro-5-nitropyridine includes a proton NMR (¹H-NMR) spectrum, which is a valuable tool for structural confirmation.[3] Researchers should aim to acquire ¹H-NMR, ¹³C-NMR, and mass spectrometry data for each synthesized isomer to confirm its identity and purity.

Applications in Drug Discovery and Medicinal Chemistry

Nitropyridine derivatives are versatile precursors for a vast array of bioactive molecules.[1][12] Their inherent reactivity allows for further chemical modifications, leading to the development of novel therapeutic agents.

Intermediates for Bioactive Compounds

These isomers serve as key intermediates in the synthesis of compounds with a broad spectrum of biological activities, including:

  • Anticancer Agents: The nitropyridine scaffold is utilized in the development of kinase inhibitors, which are a major class of cancer therapeutics.[2]

  • Antiviral and Antibacterial Agents: Derivatives of these isomers have shown promise as antimicrobial and anti-inflammatory medications.[13] 4-Amino-2-chloro-3-nitropyridine, for instance, is an intermediate for antiviral hydrolase inhibitors.[3]

  • Agrochemicals: These compounds are also used in the formulation of pesticides and herbicides.[13]

The ability to selectively functionalize the different positions of the pyridine ring makes these isomers invaluable in creating diverse chemical libraries for high-throughput screening in drug discovery programs.

applications isomers Chloro-Nitro-Aminopyridine Isomers derivatization Chemical Derivatization isomers->derivatization anticancer Anticancer Agents (e.g., Kinase Inhibitors) derivatization->anticancer antiviral Antiviral Agents (e.g., Hydrolase Inhibitors) derivatization->antiviral antibacterial Antibacterial Agents derivatization->antibacterial agrochemicals Agrochemicals (Pesticides, Herbicides) derivatization->agrochemicals

Caption: Applications of Chloro-Nitro-Aminopyridine isomers in various fields.

Safety, Handling, and Storage

As with all chemical reagents, proper safety precautions must be observed when handling chloro-nitro-aminopyridine isomers.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.

  • Handling: Avoid creating dust. Use appropriate tools for handling solids.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place.[11] For some isomers, storage at 2-8°C is recommended.[11]

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier for the specific isomer being used.

Conclusion

The isomers of chloro-nitro-aminopyridine represent a class of highly valuable and versatile building blocks in modern organic synthesis and medicinal chemistry. Their unique combination of functional groups provides a rich platform for the development of novel pharmaceuticals and other biologically active compounds. A thorough understanding of their synthesis, purification, and properties, as outlined in this guide, is crucial for researchers and drug development professionals seeking to leverage the full potential of these important chemical intermediates.

References

Methodological & Application

4-Chloro-5-nitropyridin-2-amine as a synthetic building block in organic chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 4-Chloro-5-nitropyridin-2-amine in Modern Organic Synthesis

Authored by a Senior Application Scientist

This document provides a detailed exploration of this compound, a pivotal heterocyclic building block in organic chemistry. Its unique electronic and structural features make it an exceptionally versatile intermediate for constructing complex molecular architectures, particularly in the fields of medicinal chemistry and materials science.[1] This guide delves into the core reactivity of this compound, offering both mechanistic insights and field-proven protocols for its application in key synthetic transformations.

Compound Profile and Strategic Importance

This compound (CAS No: 24484-96-6) is a trifunctional pyridine derivative. Its synthetic utility is derived from the specific arrangement of its substituents, which dictates its reactivity:

  • The Pyridine Core: An electron-deficient aromatic system, inherently activated towards nucleophilic attack.[2]

  • C4-Chlorine Atom: A reactive site and an excellent leaving group, strategically positioned for displacement.

  • C5-Nitro Group: A powerful electron-withdrawing group that strongly activates the pyridine ring for nucleophilic aromatic substitution (SNAr), particularly at the C4 position.[2]

  • C2-Amino Group: An electron-donating group that modulates the ring's electronics and provides a handle for further functionalization.

This specific constellation of functional groups allows for selective, sequential reactions, making it a valuable precursor for creating diverse libraries of substituted pyridines, which are prominent scaffolds in pharmaceuticals and agrochemicals.[1][3]

Nucleophilic Aromatic Substitution (SNAr): The Cornerstone Reaction

The most prominent application of this compound is in SNAr reactions. The C4 position is highly electrophilic due to the combined electron-withdrawing effects of the ring nitrogen and the C5-nitro group, making it susceptible to attack by a wide range of nucleophiles.

Mechanistic Rationale: Why C4 is Preferred

The high regioselectivity for substitution at the C4 position is a direct consequence of the stability of the reaction intermediate.

  • Nucleophilic Attack: A nucleophile (Nu:) attacks the C4 carbon, breaking the aromaticity of the pyridine ring.

  • Formation of Meisenheimer Complex: This addition forms a negatively charged intermediate, known as a Meisenheimer complex.

  • Resonance Stabilization: The negative charge is effectively delocalized across the pyridine ring and, crucially, onto the oxygen atoms of the adjacent C5-nitro group. This resonance stabilization significantly lowers the activation energy for the C4-attack pathway compared to other positions.

  • Elimination: The aromaticity is restored by the expulsion of the chloride ion, a good leaving group, yielding the 4-substituted product.

A similar mechanism at the C2 position is less favorable as it does not allow for direct resonance delocalization of the negative charge onto the powerful nitro group.[4]

Caption: SNAr mechanism highlighting the stabilized Meisenheimer intermediate.

Protocol 1: General Procedure for SNAr with Amines

This protocol describes the reaction with primary or secondary amines, a common transformation for synthesizing precursors to biologically active molecules.[2][5]

Materials:

  • This compound (1.0 equiv)

  • Primary or Secondary Amine (1.1 - 1.2 equiv)

  • Base: Potassium carbonate (K₂CO₃, 2.0 equiv) or Triethylamine (Et₃N, 2.0 equiv)

  • Solvent: Anhydrous Dimethylformamide (DMF) or Ethanol

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and TLC setup.

Procedure:

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound in the chosen solvent (e.g., DMF) to a concentration of approximately 0.2 M.

  • Addition of Reagents: Add the amine (1.1 equiv) to the solution, followed by the base (e.g., K₂CO₃, 2.0 equiv). The base is crucial to neutralize the HCl generated during the reaction, driving it to completion.

  • Reaction: Stir the mixture at room temperature or heat to 50-80°C. The optimal temperature depends on the nucleophilicity of the amine. Less reactive aromatic amines may require heating, while aliphatic amines often react readily at room temperature.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed. A typical eluent system is Hexanes:Ethyl Acetate (1:1).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If using DMF, pour the mixture into water and extract with an organic solvent like ethyl acetate (3 x 50 mL). If using ethanol, remove the solvent under reduced pressure and partition the residue between water and ethyl acetate.

    • Combine the organic layers, wash with brine to remove residual water and inorganic salts, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired 4-amino-5-nitropyridin-2-amine derivative.

Nucleophile TypeTypical BaseSolventTemperature (°C)Typical Time (h)
Aliphatic Primary AmineEt₃NEthanol25 - 501 - 4
Aliphatic Secondary AmineK₂CO₃DMF25 - 602 - 6
Aromatic AmineK₂CO₃DMF80 - 1008 - 16
Alcohol (as alkoxide)NaHTHF/DMF0 - 251 - 3
ThiolK₂CO₃Acetonitrile25 - 502 - 5

Palladium-Catalyzed Cross-Coupling Reactions

While SNAr is highly effective for introducing heteroatom nucleophiles, palladium-catalyzed cross-coupling reactions are indispensable for forming carbon-carbon (C-C) and, in some cases, carbon-nitrogen (C-N) bonds.[6] The C4-Cl bond of this compound is a viable, albeit sometimes challenging, coupling partner.

A. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling enables the formation of a C(sp²)-C(sp²) or C(sp²)-C(sp³) bond by reacting the aryl chloride with an organoboron reagent.[7][8] Aryl chlorides are known to be less reactive than the corresponding bromides or iodides, often requiring more specialized catalytic systems.[9]

Causality in Catalyst Selection:

  • Palladium Source: Pd(PPh₃)₄ or a combination of a Pd(0) or Pd(II) precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a suitable ligand is used.[9]

  • Ligand: For challenging substrates like electron-deficient chloropyridines, bulky and electron-rich phosphine ligands (e.g., P(t-Bu)₃, SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often necessary. These ligands promote the oxidative addition step—the rate-limiting step for aryl chlorides—and facilitate the reductive elimination to release the product.[6]

  • Base: A base like Na₂CO₃, K₂CO₃, or K₃PO₄ is essential for activating the boronic acid in the transmetalation step of the catalytic cycle.[7]

Caption: Key steps of the Suzuki-Miyaura cross-coupling catalytic cycle.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Aryl or Vinyl Boronic Acid or Ester (1.5 equiv)

  • Palladium Catalyst: e.g., Pd(PPh₃)₄ (5 mol%) or Pd₂(dba)₃ (2.5 mol%) with a ligand like SPhos (10 mol%)

  • Base: K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water mixture (e.g., 4:1)

  • Schlenk flask or microwave vial, inert atmosphere setup.

Procedure:

  • Setup: To a Schlenk flask, add the this compound, boronic acid, base, and palladium catalyst/ligand under an inert atmosphere.

  • Solvent Addition: Add the degassed solvent mixture via syringe. It is critical to degas the solvent (e.g., by sparging with argon for 15-20 minutes) to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Reaction: Heat the reaction mixture to 80-110°C with vigorous stirring. Microwave irradiation can often significantly reduce reaction times.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Cool the mixture and filter it through a pad of Celite to remove the palladium catalyst. Wash the pad with ethyl acetate.

    • Dilute the filtrate with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the residue by flash column chromatography.

B. Buchwald-Hartwig Amination: An Alternative C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine.[10][11] While SNAr is often sufficient for C-N bond formation with this substrate, the Buchwald-Hartwig reaction offers an orthogonal approach, particularly for coupling less nucleophilic amines or when SNAr conditions are not tolerated by other functional groups on the coupling partner.[10]

Key Considerations:

  • Catalyst System: Similar to Suzuki coupling, this reaction requires a Pd(0) source and a specialized, bulky, electron-rich phosphine ligand. Ligands like Josiphos or Xantphos are commonly employed.[12]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOt-Bu) is the most common choice, although weaker bases like Cs₂CO₃ can be used for sensitive substrates.[13]

The mechanism involves an oxidative addition, coordination of the amine, deprotonation by the base to form a palladium amide complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[10]

Experimental Workflow and Data Management

A systematic approach is crucial for the successful application of these protocols. The following workflow is recommended for reaction optimization and execution.

Experimental_Workflow General Synthetic Workflow start Reaction Planning (Stoichiometry, Solvent, Temp.) setup Reaction Setup (Inert Atmosphere, Reagent Addition) start->setup reaction Reaction Execution & Monitoring (TLC/LC-MS) setup->reaction workup Aqueous Work-up & Extraction reaction->workup Reaction Complete purify Purification (Column Chromatography) workup->purify analysis Product Characterization (NMR, MS, Purity) purify->analysis end Pure Product analysis->end

Caption: A standardized workflow for synthesis and analysis.

Safety and Handling

This compound is a chemical intermediate and should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials.

Consult the Safety Data Sheet (SDS) for comprehensive safety information before use.

References

Application Note: Strategic Execution of Suzuki-Miyaura Coupling with 4-Chloro-5-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of 2-Amino-4-aryl-5-nitropyridines

Introduction

The 2-amino-5-nitropyridine scaffold is a crucial pharmacophore in modern drug discovery, appearing in a range of biologically active molecules. Its synthesis often requires the strategic formation of carbon-carbon bonds, for which the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is an exceptionally powerful and versatile tool.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the successful execution of Suzuki coupling reactions using 4-Chloro-5-nitropyridin-2-amine as the electrophilic partner.

This particular substrate presents a unique set of challenges and opportunities. As an electron-deficient heteroaryl chloride, the C-Cl bond is activated towards oxidative addition, a key step in the catalytic cycle.[3][4] However, aryl chlorides are inherently less reactive than their bromide or iodide counterparts, often necessitating more specialized catalytic systems.[5][6] The presence of the nitro and amino functional groups can further influence the electronic environment and potentially coordinate with the palladium center, requiring careful optimization of reaction conditions to achieve high yields and purity. This guide explains the causality behind experimental choices, provides robust protocols, and offers troubleshooting advice to navigate these complexities.

Reaction Mechanism and Key Parameters

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[5][7][8] Understanding this mechanism is fundamental to rational protocol design and optimization. The three primary steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound, forming a Pd(II) complex. The electron-deficient nature of the pyridine ring facilitates this often rate-limiting step.[3]

  • Transmetalation: The organoboron species (e.g., an arylboronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the chloride.[5][9]

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the desired 2-amino-4-aryl-5-nitropyridine product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5][7]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII_Aryl Ar-Pd(II)L₂-Cl (Palladium(II) Complex) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OH)₂ Base PdII_Diaryl Ar-Pd(II)L₂-Ar' (Diorganopalladium Complex) Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim Product Formation RedElim->Pd0 Ar-Ar' (Product) Product 2-Amino-4-aryl-5-nitropyridine RedElim->Product ArCl This compound ArCl->OxAdd Boronic Arylboronic Acid Boronic->Transmetal

Figure 1: The catalytic cycle of the Suzuki-Miyaura reaction.
Critical Parameter Analysis

  • Catalyst & Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may work but can be sluggish for challenging aryl chlorides.[10] Modern systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are highly recommended.[6][11] These ligands stabilize the Pd(0) center, promote the difficult oxidative addition step for chlorides, and accelerate the final reductive elimination.[3] Using a palladium(II) precatalyst like Pd(OAc)₂ with an appropriate ligand is a common and effective strategy.[11][12]

  • Base: The base is crucial for activating the boronic acid.[9] Common choices include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃). For electron-deficient substrates, a moderately strong base like K₃PO₄ is often a good starting point.[11] The choice of base can significantly impact yield, and screening may be necessary.

  • Solvent System: A mixture of an organic solvent and water is typical. The organic solvent (e.g., 1,4-dioxane, Toluene, DMF) solubilizes the organic reagents and catalyst, while water dissolves the inorganic base.[13][14] Degassing the solvent thoroughly before use is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst, leading to homocoupling of the boronic acid.[6]

  • Boron Source: While arylboronic acids are common, they can be susceptible to protodeboronation (hydrolysis back to the arene) under harsh conditions.[15][16] For sensitive substrates or problematic couplings, using a more stable boronate ester, such as a pinacol ester (B(pin)), can prevent this side reaction.[3][16]

Detailed Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials and Reagents
ReagentCAS NumberM.W.Notes
This compound24484-96-6173.56Substrate (1.0 eq)
Arylboronic AcidVariesVariesCoupling Partner (1.2 - 1.5 eq)
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3224.50Catalyst Precursor (2-5 mol%)
SPhos657408-07-6410.51Ligand (4-10 mol%)
Potassium Phosphate (K₃PO₄)7778-53-2212.27Base (2.0 - 3.0 eq)
1,4-Dioxane123-91-188.11Solvent (Anhydrous, degassed)
Deionized Water7732-18-518.02Co-solvent (Degassed)
Safety Precautions
  • This compound: May be harmful if swallowed or inhaled and can cause skin and serious eye irritation.[17]

  • Palladium Catalysts: Handle with care as heavy metal compounds can be toxic.

  • Solvents & Reagents: 1,4-Dioxane is a flammable liquid and potential carcinogen. Handle all chemicals in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[18][19]

Reaction Procedure

Figure 2: General experimental workflow for the Suzuki coupling.
  • Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.5 eq), potassium phosphate (3.0 eq), Pd(OAc)₂ (0.02 eq), and SPhos (0.04 eq).[11]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.[11][13]

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The final concentration of the limiting reagent should be around 0.1-0.2 M.[11][14]

  • Reaction: Place the flask in a preheated oil bath at 85-100 °C and stir vigorously.[11][14] Alternatively, use a microwave reactor for potentially shorter reaction times.[4]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 8-24 hours).[11][13]

  • Workup: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure 2-amino-4-aryl-5-nitropyridine product.[13]

Optimization and Troubleshooting

The success of the coupling can be highly dependent on the specific arylboronic acid used. The following tables provide guidance for optimizing conditions and troubleshooting common issues.

Table 1: Starting Points for Reaction Condition Optimization
Catalyst System (mol%)Base (eq.)Solvent System (v/v)Temp (°C)Target Substrates & Notes
Pd(OAc)₂ (2) / SPhos (4)K₃PO₄ (3)Toluene/H₂O (10:1)100General starting point for electron-neutral or -rich arylboronic acids.[11]
Pd(PPh₃)₄ (5)K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)90A more "classical" condition, may work for activated boronic acids but can be slower.[13][20]
Pd(dppf)Cl₂ (3)Na₂CO₃ (3)Acetonitrile/H₂O (4:1)80Effective for many heteroaryl boronic acids.[8][21]
PEPPSI-IPr (3)K₂CO₃ (2)t-BuOH80For sterically hindered or particularly challenging substrates.[16][22]
Table 2: Troubleshooting Guide
IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Catalyst deactivation (oxygen).2. Insufficient temperature.3. Ligand not suitable for aryl chloride.1. Ensure thorough degassing of all solvents and reagents; use a precatalyst.[6]2. Increase temperature in 10 °C increments.3. Screen more electron-rich, bulky ligands (e.g., XPhos, RuPhos).[6][10]
Protodeboronation 1. Reaction conditions too harsh (high temp, strong base).2. Boronic acid is unstable.1. Lower the temperature; switch to a milder base (e.g., K₂CO₃ or KF).[15]2. Use the corresponding boronate pinacol ester (B(pin)) instead of the boronic acid.[16]
Dehalogenation of Starting Material 1. Hydride source in the reaction mixture (e.g., certain solvents or bases).2. Side reaction pathway after oxidative addition.1. Change the solvent (e.g., from THF to Dioxane).2. Use a different ligand/base combination to alter the kinetics of the catalytic cycle.[16]
Homocoupling of Boronic Acid 1. Presence of oxygen oxidizing the Pd(0) catalyst.2. Pd(II) precatalyst reduction pathway.1. Improve degassing procedure; ensure a tight seal and positive inert gas pressure.[6]2. Use a Pd(0) source (e.g., Pd₂(dba)₃) or a G3/G4 Buchwald precatalyst to ensure clean initiation.[10][22]

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Chloro-5-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthesis of Highly Functionalized Aminopyridines

Substituted 2,4-diaminopyridines are privileged scaffolds in medicinal chemistry and drug discovery, forming the core of numerous biologically active molecules. The specific target of this guide, derivatives of 5-nitro-pyridine-2,4-diamine, represents a key synthetic intermediate for further functionalization. The introduction of a new C-N bond at the C-4 position of 4-Chloro-5-nitropyridin-2-amine via the Buchwald-Hartwig amination offers a direct and versatile route to a diverse library of these valuable compounds.

However, this particular transformation is not without its challenges. The substrate is a highly electron-deficient pyridine ring, bearing both a potent electron-withdrawing nitro group and an electron-donating amino group. This unique electronic landscape necessitates a carefully optimized protocol to favor the desired palladium-catalyzed pathway and avoid potential side reactions, most notably direct nucleophilic aromatic substitution (SNAr).

This document provides a comprehensive guide for researchers, scientists, and drug development professionals to successfully perform the Buchwald-Hartwig amination on this compound. We will delve into the mechanistic rationale behind the choice of reagents, provide a detailed experimental protocol, and offer troubleshooting strategies for common challenges.

Mechanistic Insights: The Buchwald-Hartwig Catalytic Cycle

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl or heteroaryl halide (or pseudohalide) and an amine[1][2]. The reaction proceeds through a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates[1][2].

The key steps in the catalytic cycle are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound to form a Pd(II) complex. The strong electron-withdrawing effect of the nitro group at the 5-position makes the C-4 position more electron-deficient, which can facilitate this rate-limiting step[3].

  • Ligand Exchange and Amine Coordination: The amine nucleophile coordinates to the palladium center, typically displacing a weakly bound ligand.

  • Deprotonation: A base deprotonates the coordinated amine to form a palladium-amido complex. The choice of base is critical to avoid premature deprotonation of the substrate's amino group or promotion of side reactions[4].

  • Reductive Elimination: The final step involves the formation of the new C-N bond and regeneration of the active Pd(0) catalyst, which then re-enters the catalytic cycle. Bulky, electron-rich phosphine ligands are known to promote this step and enhance overall catalytic activity[5].

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) OA_complex L-Pd(II)(Ar)(Cl) Oxidative Addition Complex Pd0->OA_complex  Oxidative Addition  + Ar-Cl Amine_complex [L-Pd(II)(Ar)(R₂NH)]⁺Cl⁻ Amine Complex OA_complex->Amine_complex  Ligand Exchange  + R₂NH Amido_complex L-Pd(II)(Ar)(NR₂) Amido Complex Amine_complex->Amido_complex  Deprotonation  - Base-H⁺Cl⁻ Amido_complex->Pd0 Product Ar-NR₂ (Product) Amido_complex->Product  Reductive Elimination Catalyst_regen L-Pd(0)

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Recommended Reaction Conditions: A Starting Point for Optimization

Based on literature precedents for similar electron-deficient heterocyclic systems, the following table provides a set of recommended starting conditions for the Buchwald-Hartwig amination of this compound. Optimization of these parameters may be necessary to achieve the best results for a specific amine coupling partner.

Parameter Recommended Condition Rationale & Key Considerations
Palladium Precatalyst Pd₂(dba)₃ or Pd(OAc)₂ (1-5 mol%)Pd₂(dba)₃ is a common Pd(0) source. Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ.
Ligand XPhos, RuPhos, or BrettPhos (1.2-2.4 equiv. to Pd)Bulky, electron-rich biarylphosphine ligands are generally effective for the amination of aryl chlorides[3]. They promote both oxidative addition and reductive elimination.
Base Cs₂CO₃ or K₃PO₄ (1.5-2.5 equiv.)These are moderately strong inorganic bases that are less likely to promote a competing SNAr reaction compared to stronger bases like NaOtBu[2]. The use of CsF has also been reported for a similar system[6].
Solvent Toluene or 1,4-DioxaneThese are common non-polar, aprotic solvents for Buchwald-Hartwig reactions. Ensure the solvent is anhydrous.
Temperature 80-110 °CHigher temperatures are often required for the amination of aryl chlorides. Monitor the reaction for potential decomposition or side reactions at elevated temperatures.
Amine 1.1-1.5 equivalentsA slight excess of the amine is typically used to ensure complete consumption of the starting material.

Detailed Experimental Protocol

This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine.

Safety Precautions:

  • Palladium catalysts and phosphine ligands are air- and moisture-sensitive. Handle them under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

  • Organic solvents are flammable. Work in a well-ventilated fume hood away from ignition sources.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Experimental_Workflow start Start reagents 1. Add Reagents to Reaction Vessel (Substrate, Amine, Base, Solvent) start->reagents inert 2. Degas the Reaction Mixture (e.g., Argon sparging) reagents->inert catalyst 3. Add Catalyst System (Palladium precatalyst and Ligand) inert->catalyst heat 4. Heat to Reaction Temperature (80-110 °C) catalyst->heat monitor 5. Monitor Reaction Progress (TLC, LC-MS) heat->monitor workup 6. Reaction Workup (Cool, Filter, Extract) monitor->workup Upon completion purify 7. Purify the Product (Column Chromatography) workup->purify characterize 8. Characterize the Product (NMR, MS) purify->characterize end End characterize->end

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Materials:

  • This compound

  • Amine coupling partner

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., Cs₂CO₃)

  • Anhydrous toluene or 1,4-dioxane

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the amine (1.2 equiv.), and the base (2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add anhydrous solvent (e.g., toluene, to make a 0.1-0.2 M solution with respect to the limiting reagent) via syringe.

  • Degassing: Sparge the solution with argon for 15-20 minutes to ensure all dissolved oxygen is removed.

  • Catalyst Addition: In a separate vial and under an inert atmosphere, pre-mix the palladium precatalyst (e.g., 2 mol% Pd₂(dba)₃) and the ligand (e.g., 4.8 mol% XPhos). Add the catalyst mixture to the reaction flask against a positive flow of inert gas.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete (or no further conversion is observed), cool the mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Troubleshooting and Optimization

Problem Potential Cause Suggested Solution
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently anhydrous conditions. 3. Low reaction temperature.1. Use a fresh batch of catalyst and ligand. Ensure proper inert atmosphere techniques. 2. Use freshly distilled, anhydrous solvents and dry reagents. 3. Increase the reaction temperature in increments of 10 °C.
Significant SNAr Product Formation 1. Base is too strong. 2. High reaction temperature.1. Switch to a milder base such as K₃PO₄ or CsF[6]. 2. Attempt the reaction at a lower temperature for a longer duration.
Hydrodehalogenation (Loss of Chlorine) 1. Presence of water or other protic sources. 2. Slow reductive elimination.1. Ensure strictly anhydrous conditions. 2. Screen different ligands that may promote faster reductive elimination.
Decomposition of Starting Material or Product 1. High reaction temperature. 2. Incompatibility with the base.1. Lower the reaction temperature. 2. Screen alternative, milder bases.
Poor Product Recovery 1. Product is water-soluble. 2. Product is volatile.1. Back-extract the aqueous layer with the organic solvent. 2. Use caution during solvent removal under reduced pressure.

Conclusion

The Buchwald-Hartwig amination of this compound is a powerful tool for the synthesis of valuable 5-nitro-pyridine-2,4-diamine derivatives. A thorough understanding of the reaction mechanism and careful control of the reaction conditions are paramount for success. The presence of both a nitro and an amino group on the pyridine ring requires a judicious choice of catalyst, ligand, and base to navigate the fine balance between the desired catalytic amination and potential side reactions. The protocols and troubleshooting guide provided herein offer a solid foundation for researchers to develop and optimize this important transformation for their specific synthetic needs.

References

Application Notes & Protocols for the Strategic Use of 4-Chloro-5-nitropyridin-2-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 2-Aminopyridine Scaffold

In the landscape of modern drug discovery, certain molecular frameworks appear with remarkable frequency across a wide range of therapeutic targets. These are known as "privileged structures." The pyridine ring is one such scaffold, forming the core of numerous FDA-approved drugs.[1] Within this class, 4-Chloro-5-nitropyridin-2-amine (CAS 24484-96-6) has emerged as a particularly valuable and versatile building block for medicinal chemists.[2][3][4]

This guide provides an in-depth exploration of the strategic application of this compound. We will dissect its reactivity and provide detailed, field-proven protocols for its key transformations, empowering researchers to leverage this intermediate in the synthesis of novel bioactive compounds.[2][3]

Chemical Properties and Rationale for Reactivity

The utility of this compound stems from the specific arrangement of its functional groups, which dictates its reactivity with high predictability.

  • Pyridine Core: A nitrogen-containing heterocycle that is a cornerstone of many biologically active molecules.

  • C2-Amino Group: An electron-donating group and a key hydrogen bond donor. In many kinase inhibitors, this group forms critical interactions with the "hinge" region of the ATP-binding pocket.

  • C4-Chloro Group: An excellent leaving group for both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

  • C5-Nitro Group: A powerful electron-withdrawing group. Its primary role is to activate the pyridine ring for nucleophilic attack, particularly at the C4 position to which it is ortho. It also serves as a synthetic handle that can be reduced to an amine for further diversification.

The synergy between the electron-withdrawing nitro group and the C4-chloro leaving group makes the C4 position highly electrophilic and susceptible to nucleophilic attack, forming the basis of its most common synthetic applications.

Core Synthetic Methodologies and Protocols

The strategic power of this compound lies in its capacity to undergo a sequence of controlled, high-yield reactions to build molecular complexity. The most critical of these are Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Cross-Coupling, and Nitro Group Reduction.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is arguably the most fundamental transformation of this scaffold. It allows for the direct introduction of a wide range of nucleophiles at the C4 position.

Causality and Mechanism: The reaction proceeds via a two-step addition-elimination mechanism.[5][6] The nucleophile first attacks the electron-deficient C4 carbon, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][7] The adjacent C5-nitro group is crucial as it delocalizes the negative charge, stabilizing this intermediate and lowering the activation energy of the reaction.[6] Aromaticity is then restored by the expulsion of the chloride ion.[6][7]

SNAr_Mechanism Start Substrate + Nucleophile (Nu:⁻) Intermediate Meisenheimer Complex (Resonance Stabilized by -NO₂) Start->Intermediate Addition (Rate-determining) Product Product + Chloride (Cl⁻) Intermediate->Product Elimination (Fast)

Caption: The two-step Addition-Elimination mechanism of SNAr.

Protocol 1: General Procedure for SNAr with an Amine Nucleophile

This protocol describes the reaction of this compound with a generic primary or secondary amine.

  • Materials:

    • This compound (1.0 equiv)

    • Amine nucleophile (1.1-1.2 equiv)

    • Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 equiv)

    • Solvent: N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), or Ethanol (EtOH)

  • Procedure:

    • To a round-bottom flask, add this compound and the chosen solvent (approx. 0.1 M concentration).

    • Add the amine nucleophile, followed by the base (DIPEA or TEA).

    • Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. The optimal temperature depends on the nucleophilicity of the amine.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).

    • Work-up: Upon completion, cool the mixture to room temperature. If using a water-miscible solvent, pour the reaction mixture into water and stir. The product often precipitates and can be collected by filtration. Alternatively, extract the aqueous mixture with ethyl acetate or dichloromethane.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Scientist's Note (Causality): A base like DIPEA or TEA is included to neutralize the HCl generated during the reaction. This prevents the protonation of the amine nucleophile, which would render it non-nucleophilic and halt the reaction.

Palladium-Catalyzed Cross-Coupling Reactions

When SNAr is not feasible or for the construction of C-C bonds, palladium-catalyzed cross-coupling reactions are the methods of choice.

The Suzuki coupling is a powerful method for forming C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl scaffolds prevalent in kinase inhibitors.[8]

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with a generic arylboronic acid.

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid or ester (1.2-1.5 equiv)

    • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a modern pre-catalyst like XPhos Pd G3 (1-5 mol%)

    • Base: Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

    • Solvent: 1,4-Dioxane/Water (e.g., 4:1 mixture) or Toluene/Water

  • Procedure:

    • To a Schlenk flask or microwave vial, add this compound, the arylboronic acid, the palladium catalyst, and the base.

    • Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

    • Add the degassed solvent mixture via syringe.

    • Heat the reaction mixture to 80-110 °C with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS until completion (typically 4-24 hours).

    • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers.

    • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purification: Purify the crude product by flash column chromatography.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X L₂ Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal Ar-Pd(II)-R L₂ OxAdd->Transmetal Transmetalation (R-B(OH)₂ + Base) RedElim Pd(0)L₂ Transmetal->RedElim Reductive Elimination RedElim->Pd0 Product (Ar-R)

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

For forming C-N bonds with challenging or sterically hindered amines, the Buchwald-Hartwig amination offers a broader scope than traditional SNAr reactions.[9][10]

Protocol 3: General Procedure for Buchwald-Hartwig Amination

  • Materials:

    • This compound (1.0 equiv)

    • Amine (1.2 equiv)

    • Catalyst System: Pd₂(dba)₃ (1-2 mol%) with a ligand like XPhos or RuPhos (2-4 mol%), or a pre-formed catalyst.

    • Base: Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.4-2.0 equiv)

    • Solvent: Anhydrous, degassed Toluene or 1,4-Dioxane

  • Procedure:

    • Glovebox Recommended: In an inert atmosphere, add the palladium source, ligand, and base to a dry Schlenk flask.

    • Add the this compound and the amine coupling partner.

    • Add the anhydrous, degassed solvent.

    • Seal the flask and heat to 80-110 °C with stirring.

    • Monitor the reaction by LC-MS.

    • Work-up: Cool the reaction mixture, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.

    • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

    • Purification: Purify by flash column chromatography.

  • Scientist's Note (Causality): The use of bulky, electron-rich phosphine ligands (like XPhos) is critical.[11] They stabilize the palladium catalyst and facilitate the rate-limiting reductive elimination step, which forms the desired C-N bond.[11][12] Strong, non-nucleophilic bases like NaOtBu are required to deprotonate the amine without competing as a nucleophile.[11]

Reduction of the Nitro Group

A key step in many synthetic routes is the reduction of the C5-nitro group to a primary amine. This newly formed amine is a versatile handle for introducing further diversity, commonly through acylation or sulfonylation, to probe the solvent-front region of a kinase binding site.

Protocol 4: General Procedure for Nitro Group Reduction with Tin(II) Chloride

  • Materials:

    • Substituted 5-nitropyridine derivative (1.0 equiv)

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 equiv)

    • Solvent: Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Procedure:

    • Dissolve or suspend the 5-nitropyridine starting material in the solvent.

    • Add the SnCl₂·2H₂O in one portion.

    • Heat the mixture to 60-80 °C and stir. The reaction is often complete within 1-3 hours. Monitor by LC-MS.

    • Work-up: Cool the reaction to room temperature and concentrate the solvent.

    • Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) carefully until the effervescence ceases and the pH is basic (>8). This step neutralizes the acid and precipitates tin salts.

    • Filter the mixture through Celite to remove the inorganic solids, washing the pad thoroughly with ethyl acetate or dichloromethane.

    • Separate the layers of the filtrate and extract the aqueous phase with the organic solvent.

    • Combine the organic layers, dry over Na₂SO₄, and concentrate to yield the desired 5-aminopyridine product, which can often be used without further purification.

  • Scientist's Note (Causality): SnCl₂ is a classic and reliable reagent for this transformation. It is tolerant of many functional groups, but other methods like catalytic hydrogenation (H₂, Pd/C) may be preferred if the molecule contains functionalities sensitive to acidic conditions.

Application in Kinase Inhibitor Drug Discovery

Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of diseases like cancer.[13] Many kinase inhibitors are designed to be ATP-competitive, and the 2-aminopyridine motif is a highly effective "hinge-binder," forming hydrogen bonds with the backbone of the kinase hinge region, a conserved structural feature of the ATP-binding pocket.

Kinase_Pathway Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase (RTK) Signal->Receptor Substrate Substrate Protein Receptor->Substrate Phosphorylation (ATP -> ADP) PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cellular Response (Proliferation, Survival) PhosphoSubstrate->Response Inhibitor Kinase Inhibitor (Blocks ATP Site) Inhibitor->Receptor Inhibition

Caption: Inhibition of a generic kinase signaling pathway.

The synthetic workflow using this compound allows for the systematic exploration of the different sub-pockets of the kinase active site.

Synthetic_Workflow Start This compound Step1 Intermediate 1 Start->Step1 Suzuki or SNAr (Adds R¹ group) Step2 Intermediate 2 (Key Amine) Step1->Step2 Nitro Reduction (-NO₂ -> -NH₂) Final Final Kinase Inhibitor Step2->Final Amide Coupling (Adds R² group)

Caption: General synthetic workflow for building kinase inhibitors.

Data and Reaction Summary

Table 1: Summary of Key Synthetic Protocols

Reaction TypeKey ReagentsCatalyst / LigandBaseSolventTemp (°C)
SNAr Amine, Alcohol, or ThiolN/ADIPEA, TEADMF, EtOH25 - 80
Suzuki Coupling Arylboronic AcidPd(PPh₃)₄, XPhos Pd G3K₂CO₃, K₃PO₄Dioxane/H₂O80 - 110
Buchwald-Hartwig AminePd₂(dba)₃ / XPhosNaOtBu, Cs₂CO₃Toluene, Dioxane80 - 110
Nitro Reduction SnCl₂·2H₂ON/AN/A (Workup w/ NaHCO₃)EtOH, EtOAc60 - 80

Table 2: Examples of Bioactive Scaffolds Derived from Nitropyridines

Target Class / ExampleScaffold OriginReported Activity (IC₅₀)Reference
Janus Kinase 2 (JAK2)2-Chloro-5-methyl-3-nitropyridine8.5–12.2 µM[1]
DNA-PK Inhibitor (AZD7648)2-amino-4-methyl-5-nitropyridinePotent, selective inhibitor[1]
Cyclin-Dependent Kinases (CDK)Triazine-pyridine biheteroarylCDK1 IC₅₀ = 0.021 µM[14]
VEGFR-2 InhibitorsPyrimido[4,5-b]indolePotent inhibition[15]
Src Kinase InhibitorsQuinolinecarbonitrilesPotent inhibition[16]

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic tool for accelerating drug discovery. Its predictable, regioselective reactivity allows for the efficient execution of powerful synthetic transformations like SNAr and palladium-catalyzed cross-couplings. By following these core reactions with the versatile nitro-to-amine reduction, medicinal chemists can rapidly generate libraries of complex molecules built around the privileged 2-aminopyridine scaffold. The protocols and rationale detailed in this guide provide a robust framework for researchers to confidently employ this building block in the rational design and synthesis of the next generation of therapeutic agents.

References

Application Notes and Protocols for the Utilization of 4-Chloro-5-nitropyridin-2-amine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and process development scientists on the strategic applications of 4-Chloro-5-nitropyridin-2-amine (CAS No. 24484-96-6) in the synthesis of modern agrochemicals. This versatile pyridine derivative serves as a critical building block for a variety of active ingredients, primarily due to its strategically positioned functional groups that allow for selective and high-yield transformations. We will delve into the core reactivity, provide mechanistic insights, and present detailed protocols for the synthesis of key agrochemical intermediates, moving beyond a simple recitation of steps to explain the underlying chemical principles that govern these transformations.

Introduction: The Strategic Importance of this compound

This compound is a highly functionalized heterocyclic compound whose value in agrochemical design cannot be overstated. The pyridine scaffold is a common feature in many successful pesticides and herbicides due to its favorable metabolic profile and ability to interact with biological targets. The specific arrangement of the substituents on this molecule—an amine, a chloro group, and a nitro group—offers a powerful toolkit for synthetic chemists.

  • The Chloro Group (C4): An excellent leaving group, susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide array of side chains (e.g., ethers, amines) that can tune the molecule's biological activity and physical properties.

  • The Nitro Group (C5): A strong electron-withdrawing group that activates the ring for SNAr at the C4 position. Furthermore, it can be readily reduced to an amino group, providing a reactive handle for further derivatization, such as amide bond formation or cyclization reactions to build complex heterocyclic systems.

  • The Amino Group (C2): Provides a site for N-alkylation, acylation, or can be used to direct subsequent reactions. Its presence is crucial for the final structure of many active ingredients.

This unique combination makes this compound an ideal precursor for constructing molecules with targeted efficacy against weeds, fungi, and insect pests.[1][2]

Physicochemical and Spectroscopic Data

A thorough understanding of the starting material is paramount for successful synthesis and process scale-up.

PropertyValueSource
CAS Number 24484-96-6[3]
Molecular Formula C₅H₄ClN₃O₂[4]
Molecular Weight 173.56 g/mol [1]
Appearance Light yellow to brown powder[1]
Melting Point 210-214 °CVendor Data
InChIKey LHFAJLRJEULFIT-UHFFFAOYSA-N[4]
Storage Conditions 0-8°C, protect from light[1]

Note: Physical properties such as melting point and solubility can vary slightly based on purity and crystalline form. Always refer to the Certificate of Analysis for the specific batch in use.

Core Reactivity & Mechanistic Insights

The utility of this compound is primarily centered on two key transformations: nucleophilic aromatic substitution and nitro group reduction.

Nucleophilic Aromatic Substitution (SNAr) at the C4 Position

The chlorine atom at the C4 position is highly activated towards displacement by nucleophiles. This is a direct consequence of the strong electron-withdrawing effect of the adjacent nitro group and the nitrogen atom within the pyridine ring. These groups stabilize the intermediate Meisenheimer complex, lowering the activation energy of the reaction.

Causality Behind Experimental Choices:

  • Choice of Base: A moderately strong, non-nucleophilic base (e.g., K₂CO₃, DIPEA) is often required to deprotonate the incoming nucleophile (e.g., an alcohol or phenol), increasing its nucleophilicity. Stronger bases like NaH may be used for less reactive nucleophiles but require anhydrous conditions.

  • Choice of Solvent: Polar aprotic solvents such as DMF, DMSO, or NMP are ideal. They effectively solvate the cation of the base while leaving the nucleophile relatively "bare," enhancing its reactivity. They also have high boiling points, allowing for elevated reaction temperatures to drive the reaction to completion.

  • Temperature: Reactions are typically heated (80-120 °C) to overcome the activation energy barrier. Monitoring by TLC or LC-MS is crucial to prevent decomposition at elevated temperatures.

SNAr_Mechanism cluster_reactants Reactants cluster_reaction Reaction Pathway cluster_products Products Pyridine This compound Meisenheimer Meisenheimer Complex (Stabilized Intermediate) Pyridine->Meisenheimer Attack at C4 Nu Nucleophile (R-OH) ActivatedNu Activated Nucleophile (R-O⁻) Nu->ActivatedNu Deprotonation Base Base (e.g., K₂CO₃) ActivatedNu->Meisenheimer Product Substituted Product Meisenheimer->Product Loss of Cl⁻ FinalProduct Final Product Salts Byproducts (KCl, H₂O, CO₂)

Caption: SNAr mechanism at the C4 position.

Reduction of the Nitro Group

The conversion of the C5 nitro group to a primary amine is a pivotal step in the synthesis of many insecticides and fungicides, particularly those containing fused imidazole or pyrazole rings.

Causality Behind Experimental Choices:

  • Catalytic Hydrogenation: This is a clean and efficient method.

    • Catalyst: Pd/C is commonly used for its high activity and selectivity. PtO₂ can also be employed. Catalyst loading is typically 5-10 mol%.

    • Hydrogen Source: H₂ gas (from a balloon or Parr hydrogenator) is the standard. Transfer hydrogenation using sources like ammonium formate or cyclohexene can be used for setups where handling H₂ gas is difficult.

    • Solvent: Protic solvents like ethanol, methanol, or ethyl acetate are preferred as they facilitate proton transfer.

  • Metal/Acid Reduction: A classic and robust method, particularly useful for scale-up.

    • Metal: Fe, Sn, or Zn powder in the presence of an acid (e.g., HCl, AcOH) are effective. Iron is often preferred due to its low cost and environmental benignity.

    • Mechanism: The reaction proceeds via single electron transfers from the metal surface to the nitro group, followed by protonation steps.

    • Workup: The workup can be cumbersome, often requiring filtration to remove metal salts and a basic aqueous wash to neutralize the acid and free the amine product.

Application Protocol: Synthesis of a Diaminopyridine Intermediate

This protocol details the synthesis of a key intermediate, 4-(alkoxy)-pyridine-2,5-diamine, which is a direct precursor for a class of insecticides. The workflow involves a sequential SNAr reaction followed by a nitro group reduction.

Synthesis_Workflow start Start Material This compound Alcohol (R-OH) K₂CO₃, DMF step1 Step 1: SₙAr Reaction Heat (e.g., 100 °C) Monitor by TLC/LC-MS Isolate Intermediate start->step1 intermediate Intermediate 4-(Alkoxy)-5-nitropyridin-2-amine step1->intermediate step2 Step 2: Nitro Reduction Fe Powder, NH₄Cl (aq) Solvent: EtOH/H₂O Reflux intermediate->step2 product Final Product 4-(Alkoxy)-pyridine-2,5-diamine step2->product purification Purification | { Extraction |  Column Chromatography} product->purification

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4-Chloro-5-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Chloro-5-nitropyridin-2-amine in Medicinal Chemistry

This compound is a pivotal building block in contemporary drug discovery. Its pyridine core is a common motif in a vast array of bioactive molecules. The strategic placement of its functional groups—a labile chlorine atom, a strongly electron-withdrawing nitro group, and an amino group—renders it an exceptionally versatile substrate for nucleophilic aromatic substitution (SNAr). This reaction allows for the facile introduction of diverse molecular fragments, enabling the systematic exploration of chemical space to optimize the potency, selectivity, and pharmacokinetic properties of drug candidates. The resulting N-substituted 5-nitropyridin-2,4-diamine derivatives are key intermediates in the synthesis of compounds targeting a range of therapeutic areas, including kinase inhibitors for oncology.[1][2]

This guide provides a comprehensive overview of the mechanistic principles governing the SNAr on this substrate and offers detailed, field-proven protocols for its successful implementation in a laboratory setting.

Scientific Integrity & Logic: A Mechanistic Deep Dive

The Underlying Principle: Addition-Elimination Mechanism

The nucleophilic aromatic substitution on this compound proceeds through a well-established two-step addition-elimination mechanism.[3][4] This is not a concerted SN2-type displacement, but rather a process involving a discrete, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3]

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile (typically an amine) on the electron-deficient carbon atom bearing the chlorine. This step is generally the rate-determining step of the reaction and results in the formation of the tetrahedral Meisenheimer complex, temporarily disrupting the aromaticity of the pyridine ring.[3][4]

  • Leaving Group Departure: The aromaticity of the ring is restored through the expulsion of the chloride leaving group, yielding the final substituted product.

Causality Behind Experimental Choices: The "Why" of the Protocol

A deep understanding of the factors influencing the reaction is critical for its successful execution and optimization.

  • Activation of the Pyridine Ring: The pyridine ring is inherently electron-deficient, which makes it more susceptible to nucleophilic attack than a benzene ring.[5] This reactivity is dramatically amplified by the presence of the strongly electron-withdrawing nitro group (-NO2) at the 5-position. The nitro group, along with the ring nitrogen, effectively stabilizes the negative charge of the Meisenheimer intermediate through resonance, lowering the activation energy of the reaction.[3][4] The chlorine atom is positioned para to the ring nitrogen and ortho to the nitro group, which are the most activated positions for nucleophilic attack.[3][6]

  • Choice of Nucleophile: The nucleophilicity of the attacking species is a key determinant of the reaction rate. Aliphatic amines (both primary and secondary) are generally more nucleophilic than aromatic amines and will react more readily. While a wide range of amines can be used, highly hindered amines may require more forcing conditions.

  • Role of the Base: A base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is often included in the reaction mixture. Its primary role is to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction. This prevents the protonation of the nucleophile and the product, which would render them unreactive.

  • Solvent Selection: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are excellent choices as they can solvate the charged Meisenheimer intermediate, further stabilizing it. Alcohols such as ethanol or isopropanol are also commonly used and can participate in hydrogen bonding, which may influence the reaction pathway.[3][5]

  • Temperature Control: While the substrate is highly activated, heating is often employed to drive the reaction to completion in a reasonable timeframe, especially with less reactive nucleophiles. Reactions are typically run at temperatures ranging from room temperature to reflux, depending on the specific reactants.[3][5]

Detailed Experimental Protocol: Synthesis of N-Substituted 5-nitropyridin-2,4-diamines

This protocol provides a general procedure for the reaction of this compound with a primary or secondary amine.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
This compound≥98%e.g., Parchem, BLD PharmCAS: 24484-96-6
Amine Nucleophile (e.g., benzylamine, morpholine)ReagentVarious1.1 equivalents
Triethylamine (TEA)ReagentVarious1.5 equivalents
Ethanol (anhydrous)ACS GradeVariousReaction Solvent
Ethyl AcetateACS GradeVariousExtraction Solvent
Saturated Sodium Bicarbonate SolutionFor workup
Brine (Saturated NaCl solution)For workup
Anhydrous Sodium Sulfate (Na2SO4)Drying agent
Silica GelFor column chromatography

Equipment

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) plates and chamber

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv).

  • Dissolution: Add anhydrous ethanol to dissolve the starting material (to achieve a concentration of approximately 0.1-0.2 M).

  • Addition of Reagents: To the stirred solution, add the amine nucleophile (1.1 equiv) followed by triethylamine (1.5 equiv).

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-6 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. A typical eluent system is a mixture of hexanes and ethyl acetate.

  • Workup:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer with a saturated sodium bicarbonate solution, followed by water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure N-substituted 5-nitropyridin-2,4-diamine product.

Safety Precautions

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • Chloronitropyridines are potentially harmful if inhaled, ingested, or in contact with skin.[7] Handle with care.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

Data Presentation: Reactivity with Various Amine Nucleophiles

The following table summarizes the expected reactivity and general conditions for the SNAr of this compound with different classes of amines.

Nucleophile ClassExampleExpected ReactivityTypical Conditions
Primary Aliphatic AminesBenzylamine, CyclopentylamineHighEthanol, TEA, Room Temp to Reflux, 1-4 h
Secondary Aliphatic AminesMorpholine, PiperidineHighEthanol, TEA, Room Temp to Reflux, 1-4 h
Aromatic Amines (Anilines)Aniline, 4-MethoxyanilineModerate to LowHigher temperatures (e.g., DMF at 100-120 °C) may be required.

Visualization of Mechanism and Workflow

SNAr_Mechanism Reactants This compound + Nucleophile Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Reactants->Intermediate Nucleophilic Attack (Rate-Determining Step) Products N-Substituted 5-nitropyridin-2,4-diamine + Cl- Intermediate->Products Leaving Group Departure (Restores Aromaticity)

Caption: General SNAr mechanism on this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Combine Reactants (Substrate, Amine, Base, Solvent) heat 2. Heat to Reflux reagents->heat monitor 3. Monitor by TLC heat->monitor cool 4. Cool & Concentrate monitor->cool extract 5. Extraction cool->extract purify 6. Column Chromatography extract->purify final_product 7. Pure Product purify->final_product

References

synthesis of kinase inhibitors using 4-Chloro-5-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Kinase Inhibitors Utilizing 4-Chloro-5-nitropyridin-2-amine

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of the this compound Scaffold

In the landscape of modern medicinal chemistry, protein kinases remain a paramount target class for therapeutic intervention, particularly in oncology. The development of small molecule kinase inhibitors often hinges on the use of versatile heterocyclic scaffolds that can be strategically elaborated to achieve high potency and selectivity. Among these, this compound (CAS No. 24484-96-6) has emerged as a highly valuable starting material.[1][2][3]

This substituted pyridine is a trifunctional chemical intermediate, offering multiple, distinct reaction pathways for the synthesis of complex molecular architectures.[1][4] Its utility is rooted in three key structural features:

  • C4-Chloride : An excellent leaving group, highly activated for nucleophilic aromatic substitution (SNAr) and a prime site for palladium-catalyzed cross-coupling reactions.

  • C5-Nitro Group : A powerful electron-withdrawing group that activates the C4 position for nucleophilic attack.[5][6] It also serves as a synthetic handle, as it can be readily reduced to a primary amine, opening avenues for cyclization or further functionalization.[7]

  • C2-Amine Group : A nucleophilic site that can be acylated or alkylated, but more importantly, it often serves as a crucial hydrogen-bond donor for interacting with the "hinge region" of the kinase ATP-binding pocket.

This guide provides an in-depth exploration of the core synthetic strategies employing this compound, complete with detailed protocols and the scientific rationale behind key experimental choices.

Part 1: Core Synthetic Strategies and Mechanistic Insights

The journey from this simple pyridine building block to a potent kinase inhibitor involves a series of well-established yet nuanced chemical transformations. The sequence of these reactions is critical and allows for the systematic construction of a molecule with the desired pharmacophoric elements.

Strategy I: Nucleophilic Aromatic Substitution (SNAr) at the C4 Position

The most direct method for introducing diversity at the C4 position is through SNAr. The strong electron-withdrawing effect of the adjacent nitro group and the pyridine ring nitrogen significantly lowers the energy of the Meisenheimer complex intermediate, facilitating the displacement of the chloride by a wide range of nucleophiles.

Causality and Experimental Choice: This reaction is fundamental for attaching the solvent-front-facing moieties of a kinase inhibitor. The choice of nucleophile (typically a primary or secondary amine) is dictated by the desired interaction with the target protein. The reaction is often base-catalyzed (e.g., K₂CO₃, Et₃N) to deprotonate the incoming nucleophile, enhancing its reactivity.[8] Solvents like DMF or ethanol are commonly used due to their polarity and ability to solubilize the reactants.[6][8]

SNAr_Reaction Start This compound Product 4-(Alkyl/Arylamino)-5-nitropyridin-2-amine Start->Product S N Ar Reagent Nucleophile (R-NH₂) Base (e.g., K₂CO₃) Solvent (e.g., DMF) Reagent->Product

Caption: General workflow for SNAr at the C4 position.

Strategy II: Palladium-Catalyzed Cross-Coupling for C-C and C-N Bond Formation

For more complex scaffolds, particularly those requiring aryl or heteroaryl substituents that are common in Type I and Type II kinase inhibitors, palladium-catalyzed cross-coupling reactions are indispensable.

The Suzuki reaction is a robust method for creating a carbon-carbon bond between the C4 position of the pyridine ring and an aryl or heteroaryl boronic acid/ester.[9][10] This is a cornerstone technique for building the core structure of many inhibitors, where the newly introduced aromatic ring system occupies the adenine region of the ATP pocket.[11]

Trustworthiness and Self-Validation: A successful Suzuki coupling is validated by the complete consumption of the starting halide and boronic acid, observable by TLC or LC-MS, and the appearance of a new, less polar product. The choice of a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and a suitable base (e.g., Na₂CO₃, K₂CO₃) is critical for driving the catalytic cycle efficiently.[9][12][13] The reaction is typically performed in a mixed solvent system, such as dioxane/water or toluene/ethanol, to ensure solubility of both organic and inorganic reagents.[9][13]

Suzuki_Workflow cluster_reactants Reactants cluster_conditions Conditions A This compound Product 4-Aryl-5-nitropyridin-2-amine A->Product Heat B Ar-B(OH)₂ (Boronic Acid) B->Product Heat C Pd Catalyst (e.g., Pd(PPh₃)₄) C->Product D Base (e.g., Na₂CO₃) D->Product E Solvent (Dioxane/H₂O) E->Product Buchwald_Hartwig_Reaction Start This compound + R₂NH Catalyst_System Pd₂(dba)₃ / Phosphine Ligand + Strong Base (e.g., NaOtBu) Start->Catalyst_System 1. Combine Solvent Anhydrous Solvent (Toluene or Dioxane) Catalyst_System->Solvent 2. Suspend Heat Inert Atmosphere (N₂ or Ar) Heat (80-110 °C) Solvent->Heat 3. React Product 4-(Dialkyl/Arylamino)-5-nitropyridin-2-amine Heat->Product 4. Isolate Reduction_Cyclization Nitro Substituted 5-Nitropyridine Diamine Intermediate 2,5-Diamine Nitro->Diamine Reduction (e.g., SnCl₂) Final Fused Imidazo[4,5-b]pyridine Kinase Inhibitor Core Diamine->Final Condensation (e.g., R-CHO, Heat)

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Chloro-5-nitropyridin-2-amine Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and frequently asked questions regarding the purification of 4-Chloro-5-nitropyridin-2-amine. Our goal is to equip you with the expertise and practical insights needed to overcome common challenges in your synthetic workflow, ensuring high purity and yield of your target compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound. The solutions provided are based on established chemical principles and practical laboratory experience.

Question 1: My final product is contaminated with an isomeric impurity. How can I remove it?

Answer:

Isomeric impurities, particularly the 3-nitro and other regioisomers, are the most common challenge in the synthesis of this compound.[1] The subtle differences in polarity between these isomers can make separation difficult. Here’s a systematic approach to resolving this issue:

1. Fractional Recrystallization: This should be your first line of attack due to its scalability and cost-effectiveness. The success of this technique hinges on exploiting small differences in solubility between the desired 5-nitro isomer and its contaminants.

  • Recommended Solvent System: A mixture of ethyl acetate and heptane has proven effective.[1]

  • Step-by-Step Protocol:

    • Dissolve the crude mixture in a minimal amount of hot ethyl acetate to ensure complete dissolution.

    • Slowly add heptane (a non-polar "anti-solvent") to the hot solution until you observe persistent turbidity.

    • Add a few drops of hot ethyl acetate to redissolve the precipitate and achieve a clear solution.

    • Allow the solution to cool slowly to room temperature, and then further cool it in an ice bath. The unwanted isomer may precipitate out first.[1]

    • Filter the mixture to remove the precipitated impurity. The desired this compound should remain in the filtrate.

    • Evaporate the ethyl acetate from the filtrate to yield the enriched target compound.[1] You may need to repeat this process for optimal purity.

2. Flash Column Chromatography: If recrystallization fails to provide the desired purity, flash column chromatography is a more robust, albeit more labor-intensive, alternative.

  • Stationary Phase: Silica gel is the standard choice.

  • Mobile Phase: A gradient of ethyl acetate in heptane (or hexane) is highly effective for separating these isomers.[1]

    • Start with a low polarity mobile phase (e.g., 5-10% ethyl acetate in heptane) and gradually increase the polarity.

    • Monitor the separation using Thin Layer Chromatography (TLC) to identify the optimal solvent composition for separation.

Question 2: Why is the recovery of my compound low after recrystallization, and how can I improve it?

Answer:

Low recovery during recrystallization is a common issue that can often be traced back to a few key factors:

  • Using too much solvent: If an excessive amount of solvent is used to dissolve the crude product, the solution may not become saturated upon cooling, leading to a significant portion of your product remaining in the mother liquor.

    • Solution: Always use the minimum amount of hot solvent required to fully dissolve your crude material.

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities within the crystal lattice.

    • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the growth of larger, purer crystals.

  • The compound has significant solubility in the chosen solvent even at low temperatures: This will inevitably lead to product loss in the mother liquor.

    • Solution: If you suspect this is the case, consider a different solvent or solvent system. For this compound, solvent systems like a 1:1 aqueous solution can also be explored for recrystallization.[1]

Question 3: During column chromatography, my compound is streaking or not separating well. What are the likely causes and solutions?

Answer:

Poor separation and streaking on a silica gel column can be frustrating. Here are the most common culprits and how to address them:

  • Compound Overloading: Applying too much crude material to the column is a frequent cause of poor separation.

    • Solution: As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel.

  • Inappropriate Solvent System: If the mobile phase is too polar, your compound and its impurities will move too quickly up the column, resulting in poor separation. If it's not polar enough, the compounds may not move at all.

    • Solution: Develop your solvent system using TLC first. Aim for an Rf value of 0.2-0.4 for your target compound.

  • Acidity of Silica Gel: The amine group in this compound can interact with the acidic silanol groups on the surface of the silica gel, leading to streaking.

    • Solution: Add a small amount of a basic modifier, such as triethylamine (~0.5-1%), to your mobile phase. This will neutralize the acidic sites on the silica gel and improve the peak shape.

Question 4: The color of my purified product is darker than expected (e.g., brown instead of light yellow). What does this indicate and how can I fix it?

Answer:

The expected appearance of pure this compound is a light yellow to brown powder.[2] A significantly darker color, however, can indicate the presence of baseline impurities or degradation products.

  • Possible Cause: The nitro group on the pyridine ring makes the compound susceptible to decomposition, especially when exposed to light, high temperatures, or certain reactive species.

  • Solutions:

    • Activated Charcoal Treatment: Dissolve your purified compound in a suitable hot solvent (like ethanol or ethyl acetate) and add a small amount of activated charcoal. Heat the mixture for a short period, then filter it through celite to remove the charcoal. The charcoal will adsorb many of the colored impurities.

    • Storage: Ensure the purified compound is stored in a dark place and at a low temperature (2-8°C is recommended) to prevent degradation over time.[3]

Frequently Asked Questions (FAQs)

What are the most common impurities in a crude this compound reaction mixture?

The primary impurities are typically regioisomers formed during the nitration step, such as 4-chloro-3-nitropyridin-2-amine.[1] Depending on the synthetic route, unreacted starting materials or byproducts from side reactions may also be present.

What is the recommended starting point for developing a recrystallization protocol for this compound?

A good starting point is to use a solvent system where the compound is sparingly soluble at room temperature but highly soluble when hot. Based on available data, a mixture of ethyl acetate and heptane is a very effective choice.[1] Alternatively, a 1:1 aqueous solution has also been reported for recrystallization.[1]

Which solvent system is best for the column chromatography of this compound?

A gradient of ethyl acetate in heptane (or hexane) is the most commonly used and effective mobile phase for purifying this compound on a silica gel column.[1] The optimal gradient will depend on the specific impurity profile of your crude mixture and should be determined by TLC analysis.

What are the key stability and handling considerations for this compound during and after purification?

This compound should be handled with care. The nitro group and chlorine atom are electron-withdrawing, making the compound reactive.[4] It is important to store the purified solid in a dark, cool environment (2-8°C) under an inert atmosphere to minimize degradation.[3]

Purification Method Selection Workflow

The choice of purification method depends on the scale of your reaction and the nature of the impurities. The following diagram illustrates a general decision-making workflow.

PurificationWorkflow Start Crude Reaction Mixture TLC Analyze by TLC Start->TLC Decision1 Are spots well-separated? TLC->Decision1 Decision2 Is the product pure? TLC->Decision2 Column Flash Column Chromatography Decision1->Column No Recrystallization Attempt Recrystallization Decision1->Recrystallization Yes Column->TLC Recrystallization->TLC Final Pure Product Decision2->Final Yes Repeat Re-purify or try alternative method Decision2->Repeat No Repeat->Column Repeat->Recrystallization

Caption: Decision workflow for purification method selection.

Comparison of Purification Techniques

TechniqueProsConsBest For
Recrystallization Scalable, cost-effective, can yield very pure material.Can have lower yields, dependent on solubility differences.Removing small amounts of impurities from a large amount of product.
Column Chromatography High resolution, can separate complex mixtures.Labor-intensive, uses large volumes of solvent, not easily scalable.Separating isomeric impurities or when recrystallization fails.[1]
Extraction Good for removing highly polar or non-polar impurities.Not effective for separating compounds with similar polarities (like isomers).Initial workup to remove salts and other baseline impurities.

Detailed Protocol: Flash Column Chromatography

This protocol provides a general guideline for purifying this compound using flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Heptane (or hexane)

  • Ethyl acetate

  • Triethylamine (optional)

  • Glass column and appropriate glassware

  • TLC plates, chamber, and UV lamp

Procedure:

  • TLC Analysis: Determine the optimal mobile phase composition by running TLC plates with your crude material in various ratios of ethyl acetate/heptane. Aim for an Rf of 0.2-0.4 for the target compound.

  • Column Packing: Prepare a slurry of silica gel in your starting mobile phase (a low polarity mixture, e.g., 5% ethyl acetate in heptane). Pour the slurry into the column and allow it to pack under pressure.

  • Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dry, adsorbed sample to the top of the packed column.

  • Elution: Begin eluting the column with the starting mobile phase. Collect fractions and monitor their contents by TLC.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. This will help to elute your compound and then any more polar impurities.

  • Fraction Pooling and Evaporation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to obtain the purified this compound.

References

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on 4-Chloro-5-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reaction yields for substitutions on 4-chloro-5-nitropyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of nucleophilic aromatic substitution (SNAr) reactions involving this highly activated pyridine derivative. Here, we will dissect common experimental challenges and provide scientifically grounded solutions to maximize your reaction's success.

Understanding the Reactivity of this compound

This compound is a heterocyclic compound primed for nucleophilic aromatic substitution.[1] Its reactivity stems from the pyridine ring's inherent electron deficiency, which is significantly amplified by the potent electron-withdrawing effects of the nitro group at the 5-position and the chloro group at the 4-position.[2] These features make the C4 position exceptionally electrophilic and susceptible to attack by a wide range of nucleophiles.

The general mechanism for the SNAr reaction on this substrate proceeds via a two-step addition-elimination sequence, forming a resonance-stabilized Meisenheimer intermediate.[3] However, some studies suggest that under certain conditions, these reactions may proceed through a concerted mechanism.[3][4] The stability of this intermediate is a critical factor influencing the overall reaction rate.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during substitution reactions on this compound in a practical question-and-answer format.

Q1: My reaction is sluggish or not proceeding to completion. How can I increase the reaction rate and yield?

Several factors can contribute to low reactivity. Let's break down the most common culprits and their solutions.

A1: Optimizing Reaction Parameters

  • Solvent Choice: The solvent plays a crucial role in SNAr reactions by solubilizing reactants and stabilizing the charged Meisenheimer intermediate.[5]

    • Polar Aprotic Solvents such as DMSO, DMF, and acetonitrile are generally preferred as they effectively solvate cations while leaving the nucleophile relatively "bare" and more reactive.

    • Polar Protic Solvents like water and alcohols can hydrogen bond with the nucleophile, reducing its nucleophilicity and potentially slowing the reaction.[6] However, in some cases, they can facilitate the departure of the leaving group.[7]

  • Temperature: Many SNAr reactions require elevated temperatures to overcome the activation energy barrier.[5] If your reaction is slow at room temperature, consider incrementally increasing the temperature. Microwave-assisted heating can also be a powerful tool to accelerate these reactions.[2]

  • Base Selection: The choice of base is critical, especially when using nucleophiles that require deprotonation (e.g., amines, alcohols, thiols).

    • Non-nucleophilic, moderately strong bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) are often effective.[2]

    • Very strong bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can be used but may lead to side reactions if not carefully controlled.[5]

  • Nucleophile Strength: The intrinsic reactivity of the nucleophile is a key driver. If possible, consider using a more potent nucleophile. For instance, thiols are generally more nucleophilic than alcohols, and secondary amines can be more reactive than primary amines in some contexts.

Q2: I'm observing the formation of multiple products or significant side reactions. What are the likely causes and how can I improve selectivity?

Side reactions can significantly reduce the yield of your desired product. Understanding their origins is the first step toward suppression.

A2: Minimizing Side Reactions

  • Competitive Attack at C2: While the C4 position is highly activated, nucleophilic attack at the C2 position is also possible, though generally less favored due to the presence of the amino group.

    • Steric Hindrance: Using a bulkier nucleophile can sometimes favor attack at the less sterically hindered C4 position.

  • Reaction with the Nitro Group: Strong reducing agents or highly nucleophilic species can potentially react with the nitro group. Ensure your nucleophile is not also a potent reducing agent under the reaction conditions.

  • Deprotonation of the Pyridine Ring: Very strong bases can deprotonate the pyridine ring, leading to undesired side reactions.[5] Use the mildest base necessary to achieve the desired transformation.

  • Vicarious Nucleophilic Substitution (VNS): In some cases, particularly with carbanions, VNS can occur, leading to substitution at a position other than the one bearing the leaving group.[8] Careful control of the base and reaction conditions is crucial to avoid this pathway.

Q3: The purification of my product is challenging due to residual starting material and byproducts. What strategies can I employ for a cleaner reaction?

A clean reaction not only improves yield but also simplifies downstream processing.

A3: Strategies for a Cleaner Reaction

  • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction's progress. This will help you determine the optimal reaction time and prevent the formation of degradation products from prolonged heating.

  • Stoichiometry Control: Carefully control the stoichiometry of your reactants. A slight excess of the nucleophile is often used to drive the reaction to completion, but a large excess can lead to side reactions and complicate purification.

  • Work-up Procedure: A well-designed work-up procedure is essential.

    • Quenching: Carefully quench the reaction to neutralize any remaining base or reactive intermediates.

    • Extraction: Choose an appropriate solvent system for liquid-liquid extraction to separate your product from inorganic salts and other impurities.

    • Purification: Column chromatography on silica gel is a common and effective method for purifying the final product.[9]

Quick Reference: Optimizing Reaction Conditions

The following table summarizes the impact of key reaction parameters on the outcome of substitutions on this compound.

ParameterRecommendationRationalePotential Issues
Solvent Polar Aprotic (DMSO, DMF, NMP)Stabilizes the Meisenheimer intermediate, enhances nucleophile reactivity.[3]Difficult to remove during work-up.
Temperature 80-150 °C (conventional or microwave)Overcomes activation energy, accelerates reaction rate.[5]May lead to decomposition or side reactions at very high temperatures.
Base K₂CO₃, Cs₂CO₃, DIPEADeprotonates the nucleophile without excessive side reactions.[2]Stronger bases can cause undesired deprotonation of the ring.[5]
Nucleophile 1.1-1.5 equivalentsDrives the reaction to completion.Large excess can lead to double substitution or purification challenges.

Experimental Workflow: A Step-by-Step Guide

Here is a general, step-by-step protocol for a typical SNAr reaction with an amine nucleophile.

Protocol: Synthesis of a 4-Amino-5-nitropyridin-2-amine Derivative

  • Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF or DMSO).

  • Addition of Base and Nucleophile: Add the base (e.g., K₂CO₃, 1.5 eq.) and the amine nucleophile (1.2 eq.) to the reaction mixture.

  • Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizing the Optimization Process

The following diagram illustrates a decision-making workflow for troubleshooting and optimizing your substitution reaction.

G start Low Reaction Yield check_conditions Review Reaction Conditions start->check_conditions solvent Is the solvent polar aprotic (e.g., DMSO, DMF)? check_conditions->solvent temp Is the temperature adequate (e.g., >80°C)? solvent->temp Yes optimize_solvent Switch to a polar aprotic solvent solvent->optimize_solvent No base Is the base appropriate and in sufficient excess? temp->base Yes increase_temp Increase reaction temperature (conventional or microwave) temp->increase_temp No nucleophile Is the nucleophile stable under the reaction conditions? base->nucleophile Yes optimize_base Screen alternative bases (e.g., K2CO3, Cs2CO3, DIPEA) base->optimize_base No check_nucleophile Confirm nucleophile integrity and consider a more reactive alternative nucleophile->check_nucleophile No success Improved Yield nucleophile->success Yes optimize_solvent->temp increase_temp->base optimize_base->nucleophile check_nucleophile->success

Caption: Troubleshooting flowchart for low yield in SNAr reactions.

By systematically evaluating each of these parameters, you can effectively diagnose and resolve issues in your substitution reactions, leading to higher yields and purer products.

References

identification of common byproducts in 4-Chloro-5-nitropyridin-2-amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of Senior Application Science

This guide serves as a technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-5-nitropyridin-2-amine. Our objective is to provide field-proven insights and troubleshooting strategies to identify and mitigate common byproducts encountered during this synthetic process. The information herein is grounded in established reaction mechanisms and analytical validation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and purification of this compound, which is typically prepared by the nitration of 2-Amino-4-chloropyridine.

Q1: What is the most common byproduct I should expect in my reaction, and why does it form?

A1: The most prevalent byproduct is the undesired regioisomer, 4-Chloro-3-nitropyridin-2-amine .[1][2] Its formation is a direct consequence of the reaction mechanism governing electrophilic aromatic substitution on the 2-Amino-4-chloropyridine ring.

  • Mechanistic Rationale: The starting material, 2-Amino-4-chloropyridine, is subjected to nitration using a mixed acid system (typically H₂SO₄ and HNO₃). The amino group (-NH₂) is a powerful activating group and directs incoming electrophiles (like the nitronium ion, NO₂⁺) to the ortho (position 3) and para (position 5) positions. While the chloro group (-Cl) is deactivating, it also has an ortho, para-directing effect. The electronic and steric environment results in competitive nitration at both the C3 and C5 positions.[3] LCMS analysis of the reaction mixture often reveals a near 1:1 ratio of the 3-nitro and 5-nitro isomers before purification.[1]

Q2: My LC-MS analysis shows two peaks with the same mass (m/z 174 [M+H]⁺ for chlorine-35 isotope). How can I confirm the identity of the undesired isomer?

A2: Differentiating between the desired 5-nitro product and the 3-nitro byproduct requires spectroscopic analysis, typically ¹H NMR, as their mass is identical.

  • ¹H NMR Spectroscopy: The key difference lies in the coupling patterns of the aromatic protons.

    • This compound (Desired Product): You will observe two singlets for the protons at the C3 and C6 positions.

    • 4-Chloro-3-nitropyridin-2-amine (Byproduct): You will observe two doublets for the protons at the C5 and C6 positions, showing ortho coupling.

This distinct difference in the NMR spectrum provides unambiguous confirmation of each isomer's identity.

Q3: I have identified a byproduct with a mass corresponding to a loss of chlorine and the addition of an oxygen atom. What could this impurity be?

A3: This impurity is likely 2-Hydroxy-5-nitropyridin-4-amine or a related hydrolyzed species. The harsh, strongly acidic conditions of the nitration reaction can sometimes facilitate the nucleophilic substitution of the chloro group by water, leading to a hydroxyl group (-OH). This side reaction becomes more significant if the reaction temperature is not strictly controlled or if the reaction time is excessively long. The formation of related hydroxy-nitro-pyridines is a known transformation under acidic conditions.[4][5]

Q4: How can I minimize the formation of the 3-nitro isomer and other byproducts?

A4: Minimizing byproduct formation hinges on precise control of reaction parameters.

  • Temperature Control: This is the most critical factor. The nitration should be initiated at a low temperature (typically -10°C to 0°C) to control the exothermic reaction and improve regioselectivity.[1][6] Allowing the temperature to rise uncontrollably increases the rate of side reactions, including the formation of the 3-nitro isomer and potential degradation.

  • Controlled Reagent Addition: The nitrating agent (fuming nitric acid or a mixed acid solution) should be added slowly and portion-wise to the solution of 2-Amino-4-chloropyridine in sulfuric acid.[1][6] This maintains a low instantaneous concentration of the nitronium ion, favoring the thermodynamically more stable 5-nitro product.[3]

  • Reaction Time: Monitor the reaction progress using TLC or LC-MS to avoid prolonged exposure to the harsh reaction conditions once the starting material is consumed.

Q5: What is the most effective method for separating the desired this compound from its 3-nitro isomer?

A5: The separation of these isomers can be challenging due to their similar physical properties. However, two primary methods are effective:

  • Fractional Recrystallization: This is often the preferred method on a larger scale. The isomers may exhibit differential solubility in specific solvent systems. A common approach involves dissolving the crude mixture in a solvent like ethyl acetate and then adding a non-polar co-solvent such as heptane or hexane to selectively precipitate one of the isomers.[1]

  • Column Chromatography: For smaller scales or when very high purity is required, silica gel column chromatography is highly effective. A gradient elution system, typically with a mixture of heptane/ethyl acetate or dichloromethane/methanol, can provide excellent separation of the two isomers.[1][2]

Byproduct Summary and Identification

The following table summarizes the key characteristics of the common byproducts for quick reference during analysis.

Byproduct NameMolecular FormulaMolecular Weight (for ³⁵Cl)Key Analytical Signature (LC-MS)
4-Chloro-3-nitropyridin-2-amine C₅H₄ClN₃O₂173.56 g/mol m/z = 174.0 [M+H]⁺ (Isomer of target)
2-Hydroxy-5-nitropyridin-4-amine C₅H₅N₃O₃155.11 g/mol m/z = 156.0 [M+H]⁺ (Loss of Cl, gain of OH)
2-Amino-4-chloropyridine C₅H₅ClN₂128.56 g/mol m/z = 129.0 [M+H]⁺ (Unreacted starting material)
Visual Workflow and Reaction Pathways
Reaction Pathway Diagram

This diagram illustrates the primary synthetic route to this compound and the competing pathway that leads to the common isomeric byproduct.

G cluster_start Starting Material cluster_reagents Nitration Conditions cluster_products Reaction Products SM 2-Amino-4-chloropyridine Reagents H₂SO₄ / HNO₃ (-10°C to 0°C) P1 This compound (Desired Product) Reagents->P1 C5 Attack (Major Pathway) P2 4-Chloro-3-nitropyridin-2-amine (Isomeric Byproduct) Reagents->P2 C3 Attack (Minor Pathway) G Start Crude Product Analysis (LC-MS) MassCheck Does mass match product/starting material? Start->MassCheck IsomerCheck Run ¹H NMR MassCheck->IsomerCheck Yes MassLossCheck Does mass correspond to loss of Cl and gain of OH? MassCheck->MassLossCheck No NMRResult Compare coupling patterns to reference spectra IsomerCheck->NMRResult IdentifyIsomer Identify as 3-Nitro Isomer NMRResult->IdentifyIsomer Doublets observed IdentifyProduct Confirmed Desired Product NMRResult->IdentifyProduct Singlets observed IdentifyHydrolysis Identify as Hydrolysis Byproduct MassLossCheck->IdentifyHydrolysis Yes Other Investigate other possibilities (e.g., SM impurity) MassLossCheck->Other No

References

Technical Support Center: Suzuki Coupling of 4-Chloro-5-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for troubleshooting Suzuki-Miyaura cross-coupling reactions involving 4-chloro-5-nitropyridin-2-amine. This substrate is a valuable building block but presents a unique set of challenges due to its electronic and structural properties. This guide is designed for researchers, scientists, and drug development professionals to diagnose failed experiments, optimize reaction conditions, and achieve successful C-C bond formation.

Understanding the Challenges with this compound

The structure of this compound introduces several complexities to the standard Suzuki-Miyaura coupling, a reaction celebrated for forming C-C bonds by coupling organoboron compounds with organohalides using a palladium catalyst.[1][2]

  • Reduced Reactivity of the C-Cl Bond: Aryl chlorides are inherently less reactive than the corresponding bromides or iodides in the rate-determining oxidative addition step of the catalytic cycle.[3][4] While the electron-withdrawing nitro group (-NO₂) helps activate the C-Cl bond towards oxidative addition, specialized, highly active catalysts are often required.[3]

  • Catalyst Inhibition/Deactivation: The substrate contains two Lewis basic nitrogen atoms: the pyridine ring nitrogen and the exocyclic amine (-NH₂). Both can coordinate to the palladium catalyst center, forming stable, inactive complexes that sequester the catalyst and halt the reaction.[5][6][7]

  • Potential for Side Reactions: The presence of the nitro and amine groups can lead to undesired side reactions, such as reduction of the nitro group or N-arylation, complicating the product mixture and reducing the yield of the desired coupled product.

This guide will provide a systematic approach to overcoming these specific hurdles.

Frequently Asked Questions (FAQs)

Here are quick answers to the most common issues encountered with this specific coupling.

Q1: My reaction shows no conversion of the starting material. What's the most likely cause? A: This typically points to a failure in the first step of the catalytic cycle: oxidative addition. Your catalyst system is likely not active enough to break the C-Cl bond. Standard catalysts like Pd(PPh₃)₄ are often ineffective for this substrate.[5] You need to employ a more active catalyst, usually a combination of a palladium source (like Pd(OAc)₂ or Pd₂(dba)₃) with a bulky, electron-rich phosphine ligand.[5][8]

Q2: I see a lot of my boronic acid decomposing into the corresponding arene (protodeboronation). How can I stop this? A: Protodeboronation is a common side reaction where the C-B bond is cleaved and replaced by a C-H bond.[9] It is often catalyzed by the base and accelerated by excess water.[9][10] To mitigate this:

  • Use a milder base: Switch from strong bases like NaOH or KOH to weaker inorganic bases like K₃PO₄ or Cs₂CO₃.[10]

  • Use a boronic ester: Pinacol esters or MIDA boronates are often more stable and less prone to protodeboronation than their corresponding boronic acids.[9][11][12] They act as a "slow release" source of the active boron species.[9][13]

  • Minimize water: While a small amount of water can be beneficial, ensure your solvent is not excessively wet.

Q3: My reaction turns black immediately, and I get a poor yield. What is happening? A: The formation of palladium black (finely divided palladium metal) indicates catalyst decomposition or precipitation.[14] While many successful Suzuki reactions appear black, rapid precipitation can signal that the active catalyst is crashing out of solution. This can be caused by ligand degradation or poor catalyst stability. Ensure your reaction is under a strict inert atmosphere (argon or nitrogen) as oxygen can accelerate decomposition.[15] Consider using more robust ligands or pre-catalysts designed for stability.

Q4: I am getting homocoupling of my boronic acid instead of the desired product. What should I do? A: Homocoupling is often caused by the presence of oxygen or using a Pd(II) precatalyst without efficient reduction to the active Pd(0) state.[3][5]

  • Improve degassing: Rigorously degas your solvent and ensure the reaction is maintained under an inert atmosphere.[5][15]

  • Use a Pd(0) source: Directly using a catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce homocoupling.[15]

Systematic Troubleshooting Guide

When a reaction fails, a structured approach is more effective than random changes. Use the following workflow to diagnose the issue.

TroubleshootingWorkflow start_node start_node check_node check_node action_node action_node result_node result_node fail_node fail_node start Reaction Failed: Low or No Yield reagents Step 1: Verify Reagents start->reagents setup Step 2: Check Reaction Setup reagents->setup sub_reagents1 Purity Check: - this compound (NMR/LCMS) - Boronic acid/ester (check for boroxine) reagents->sub_reagents1 sub_reagents2 Solvent/Base Quality: - Anhydrous/degassed solvent? - Base is dry and finely ground? reagents->sub_reagents2 catalyst Step 3: Evaluate Catalyst System setup->catalyst sub_setup1 Inert Atmosphere: - Rigorous degassing (3x vacuum/backfill)? - Positive pressure of Ar/N2? setup->sub_setup1 sub_setup2 Temperature & Stirring: - Correct temperature? - Vigorous stirring? setup->sub_setup2 conditions Step 4: Optimize Conditions catalyst->conditions sub_catalyst1 Is the catalyst active enough for Ar-Cl? (e.g., Pd(PPh3)4 is often poor) catalyst->sub_catalyst1 sub_catalyst2 Is the ligand appropriate? (Bulky, electron-rich phosphines needed) catalyst->sub_catalyst2 sub_conditions1 Systematically vary: 1. Ligand 2. Base 3. Solvent conditions->sub_conditions1 end_node Optimized Reaction conditions->end_node

Caption: Systematic workflow for troubleshooting failed Suzuki coupling reactions.

Optimizing Key Reaction Parameters

The success of this challenging coupling hinges on the careful selection of each component.

The Catalytic Cycle: Potential Failure Points

Understanding the mechanism helps pinpoint where things can go wrong. The generally accepted catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[2][16][17]

SuzukiCycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add + Ar-Cl fail2 FAILURE POINT 2: Catalyst Inhibition (Pyridine or Amine coordination) pd0->fail2 pd2_halide Ar-Pd(II)L₂(Cl) ox_add->pd2_halide fail1 FAILURE POINT 1: Slow/No Reaction (Inactive catalyst for C-Cl bond) ox_add->fail1 transmetal Transmetalation pd2_halide->transmetal + Ar'B(OH)₂ + Base pd2_biaryl Ar-Pd(II)L₂(Ar') transmetal->pd2_biaryl fail3 FAILURE POINT 3: Protodeboronation (Boronic acid decomposition) transmetal->fail3 red_elim Reductive Elimination pd2_biaryl->red_elim red_elim->pd0 Ar-Ar' (Product)

Caption: The Suzuki catalytic cycle with key failure points for this substrate.

Catalyst and Ligand Selection

This is the most critical choice. The goal is to form a highly active, monoligated L₁Pd(0) species that can readily undergo oxidative addition.[8][16]

  • Palladium Source: Pd(OAc)₂ and Pd₂(dba)₃ are common Pd(II) and Pd(0) sources, respectively. Pd(II) sources must be reduced in situ, which can sometimes be inefficient.[3][18]

  • Ligands: Standard triphenylphosphine (PPh₃) is rarely effective for aryl chlorides.[19] Success relies on using bulky, electron-rich dialkylbiaryl phosphine ligands (often called "Buchwald ligands") or N-heterocyclic carbenes (NHCs).[8][12][20] These ligands promote the formation of the active catalyst and accelerate both oxidative addition and reductive elimination.[8]

LigandClassKey Features & Recommendations
SPhos Dialkylbiaryl PhosphineExcellent general ligand for heteroaryl chlorides.[8][20] Often a great starting point.
XPhos Dialkylbiaryl PhosphineVery bulky; effective for sterically hindered substrates.
RuPhos Dialkylbiaryl PhosphineTolerates a wide range of functional groups.[20]
IPr / SIPr N-Heterocyclic Carbene (NHC)Highly active and thermally stable. Can be effective where phosphine ligands fail.[21]

Recommendation: Start with a screen of SPhos and XPhos. Use a Pd:Ligand ratio of 1:2 to 1:2.4.

Base and Solvent Selection

The base is required to activate the boronic acid for transmetalation.[22] The choice of base and solvent are often intertwined.

BaseSolvent(s)Comments & Recommendations
K₃PO₄ Toluene, Dioxane, THFOften the base of choice.[8][19] A moderately strong, non-nucleophilic base that works well in many systems. Can be used with or without water.
K₂CO₃ Toluene/H₂O, Dioxane/H₂OA weaker base, often used in biphasic systems. Can be effective and is economical.[23]
Cs₂CO₃ Dioxane, Toluene, DMFA stronger and more soluble base. Can be very effective for difficult couplings but is more expensive.

Recommendation: Begin with K₃PO₄ in degassed 1,4-dioxane or toluene. Adding a small amount of water (e.g., a 10:1 solvent:water ratio) can sometimes accelerate the reaction, but start with anhydrous conditions to minimize protodeboronation.[19]

Validated Starting Protocols

These protocols provide a robust starting point for your optimization. All operations should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques.

Protocol 1: General Purpose Conditions with SPhos

This protocol is a reliable first attempt for coupling with various arylboronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Pd(OAc)₂ (2-5 mol%)

  • SPhos (4-10 mol%)

  • K₃PO₄ (2.0 - 3.0 equiv, finely ground)

  • Anhydrous, degassed 1,4-Dioxane or Toluene

Procedure:

  • To an oven-dried reaction vessel, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.[5]

  • Evacuate and backfill the vessel with inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[5]

Protocol 2: Alternative Conditions with a Pre-catalyst

Using a pre-formed catalyst can sometimes give more reproducible results by ensuring efficient generation of the active Pd(0) species.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid pinacol ester (1.2 equiv)

  • XPhos Pd G3 (a Buchwald pre-catalyst, 2-5 mol%)

  • Cs₂CO₃ (2.0 equiv)

  • Anhydrous, degassed THF or CPME

Procedure:

  • To an oven-dried reaction vessel, add this compound, the arylboronic acid pinacol ester, Cs₂CO₃, and the XPhos Pd G3 pre-catalyst.

  • Evacuate and backfill the vessel with inert gas three times.

  • Add the degassed solvent via syringe.

  • Stir the reaction at a temperature between 60-100 °C.

  • Monitor, work up, and purify as described in Protocol 1.

References

managing the stability and storage of 4-Chloro-5-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-Chloro-5-nitropyridin-2-amine. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the stability and proper storage of this critical organic intermediate. The guidance herein is grounded in established chemical principles and field-proven insights to support the integrity of your experiments.

Introduction

This compound is a highly reactive heterocyclic organic compound, valued as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its reactivity, stemming from the electron-withdrawing nitro and chloro groups on the pyridine ring, also makes it susceptible to degradation if not handled and stored correctly.[1] This guide will help you navigate potential challenges, ensuring the compound's stability and the reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term stability, this compound should be stored at 0-8°C in a tightly sealed container, protected from light and moisture.[2] Some suppliers recommend these conditions to maintain the compound's purity, which is typically ≥98% upon purchase.[2]

Q2: Can I store this compound at room temperature for short periods?

A2: While short-term storage at ambient temperature may not lead to immediate, significant degradation, it is not recommended. The stability of related aminopyridines can be affected by temperature.[3] To ensure the highest quality of the starting material for your reactions, it is best to minimize time spent outside of refrigerated conditions.

Q3: What solvents are suitable for dissolving this compound for storage?

A3: If solution-based storage is necessary, use anhydrous, aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). It is crucial to use dry solvents as the compound is susceptible to hydrolysis. Solutions should be stored under an inert atmosphere (e.g., argon or nitrogen) at 0-8°C and used as quickly as possible.

Q4: Is this compound sensitive to light?

A4: Yes, similar to many nitroaromatic compounds, it is prudent to assume light sensitivity.[2][4] Photodegradation can occur in related chloropyridine compounds.[5] Always store the solid and any solutions in amber vials or wrapped in aluminum foil to prevent decomposition.

Q5: What are the primary safety precautions when handling this compound?

A5: this compound is a hazardous substance. Always handle it in a well-ventilated fume hood.[6] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile is a good choice), safety goggles, and a lab coat.[7][8] Avoid inhalation of dust and contact with skin and eyes.[6][9]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Inconsistent Reaction Yields or New Impurities on TLC/LC-MS

Answer: This issue often points to the degradation of your this compound stock. The primary culprits are hydrolysis and photodegradation.

Troubleshooting Steps:

  • Verify Storage Conditions: Confirm that your stock of this compound is stored at 0-8°C in a tightly sealed, light-protected container.

  • Assess Purity: Re-run a purity analysis (e.g., HPLC or NMR) on your current stock and compare it to the certificate of analysis that came with the compound.

  • Consider Hydrolysis: The chloro group on the pyridine ring is susceptible to nucleophilic substitution, including hydrolysis, which can be accelerated by moisture.[1][6][10] This would result in the formation of 4-hydroxy-5-nitropyridin-2-amine. Ensure all your solvents and reagents are anhydrous.

  • Evaluate for Photodegradation: Nitroaromatic compounds can undergo photochemical reactions.[2] If the material has been exposed to light for extended periods, this could be a source of impurities.

Issue 2: Color Change of the Solid Material

Question: My once light-yellow powder of this compound has darkened to a brown or orange color. Is it still usable?

Answer: A significant color change is a visual indicator of potential decomposition. While a slight color variation can sometimes be due to crystalline form or minor surface oxidation, a noticeable darkening suggests the presence of impurities.

Troubleshooting Steps:

  • Purity Analysis: Before use, you must perform a purity analysis. HPLC is a suitable method for this. An HPLC method for the related compound 4-Amino-2-chloropyridine uses a C18 column with a mobile phase of acetonitrile and a sulfuric acid buffer, which could be a good starting point for method development.

  • Identify Impurities: If possible, use LC-MS to identify the mass of the major impurities. This can help in diagnosing the degradation pathway.

  • Consider Purification: If the purity is compromised but the main component is still present in a high percentage, you may consider recrystallization. However, finding a suitable solvent system that does not cause further degradation can be challenging. It is often more time and cost-effective to purchase a fresh batch.

Issue 3: Poor Solubility in a Reaction Solvent

Question: I am having trouble dissolving this compound in my reaction solvent, even though it has worked before. What's going on?

Answer: This could be due to a few factors, including the presence of insoluble degradation products or using a solvent of a different grade or water content.

Troubleshooting Steps:

  • Check Solvent Quality: Ensure you are using a high-purity, anhydrous solvent. The presence of water can not only lead to hydrolysis but also affect solubility.

  • Examine the Solid: As mentioned in Issue 2, if the solid has degraded, the impurities may be less soluble than the parent compound.

  • Gentle Heating: Gentle warming can sometimes aid dissolution. However, be cautious, as heat can also accelerate degradation.[11] Monitor for any color changes upon heating as an indicator of decomposition.

Visualizing Potential Degradation Pathways

The following diagram illustrates the most likely degradation pathways for this compound based on the reactivity of its functional groups.

degradation_pathways main This compound hydrolysis_product 4-Hydroxy-5-nitropyridin-2-amine main->hydrolysis_product H₂O / OH⁻ (Hydrolysis) photodegradation_product Dechlorinated/Rearranged Products main->photodegradation_product Light (hν) (Photodegradation) reduction_product 4-Chloro-5-aminopyridin-2-amine main->reduction_product Reducing Agents (e.g., metal hydrides)

Caption: Potential degradation pathways of this compound.

Experimental Protocols

Protocol 1: Small-Scale Purity Check by HPLC

This is a general starting method that may require optimization.

  • Standard Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a 1:1 mixture of acetonitrile and water to make a 1 mg/mL stock solution.

  • Sample Preparation: Prepare a sample of your stock material at the same concentration.

  • HPLC Conditions (Starting Point):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm and 330 nm (nitroaromatics often have strong absorbance at longer wavelengths).

    • Injection Volume: 5 µL

  • Analysis: Compare the chromatogram of your sample to that of a known pure standard. Look for the appearance of new peaks or a decrease in the area percentage of the main peak.

Data Summary

ParameterRecommended ConditionRationale
Storage Temperature 0-8°CMinimizes thermal degradation.[2]
Storage Atmosphere Inert gas (Argon/Nitrogen)Prevents oxidative degradation.
Light Exposure Protect from light (amber vials)Prevents photodegradation.[2][5]
Moisture Store in a desiccatorPrevents hydrolysis of the chloro group.[1][10]
Recommended Solvents Anhydrous DMF, DMSOGood solubility for aprotic reactions.

Conclusion

The stability of this compound is paramount for its successful use in organic synthesis. By adhering to the storage and handling guidelines outlined in this technical support document, researchers can mitigate the risks of degradation, ensuring the integrity of their starting materials and the reliability of their experimental outcomes. When in doubt, re-analyzing the purity of your stock is a critical step in troubleshooting any unexpected results.

References

Technical Support Center: Scale-Up Synthesis of 4-Chloro-5-nitropyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-Chloro-5-nitropyridin-2-amine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals engaged in the scale-up of this critical chemical intermediate. We provide field-proven insights, troubleshooting guides, and detailed protocols to navigate the complexities of its synthesis, ensuring both safety and success in your laboratory and pilot-plant operations.

Overview of Core Synthesis Challenges

The synthesis of this compound is a cornerstone for the development of various pharmaceutical and agrochemical agents.[1][2] However, its scale-up is far from trivial. The primary route involves the electrophilic nitration of 2-amino-4-chloropyridine. This process is governed by a delicate interplay of electronic effects within the pyridine ring. The amino group at the C2 position is an activating, ortho-para directing group, while the pyridine nitrogen and the chloro group at C4 are deactivating.[3] This electronic tug-of-war presents several key challenges:

  • Regioselectivity: The primary challenge is controlling the position of nitration. While the 5-position (para to the amino group) is electronically favored, the formation of the undesired 3-nitro isomer is a common side reaction that complicates purification and reduces yield.[3]

  • Reaction Energetics: Nitration is a highly exothermic reaction. Inadequate thermal management during scale-up can lead to runaway reactions and favor the formation of byproducts.

  • Product Isolation: The work-up procedure, which typically involves quenching the strong acid mixture in ice and adjusting the pH, is critical for precipitating the desired product and must be carefully controlled to avoid product degradation or the co-precipitation of impurities.[4]

  • Safety: The synthesis involves potent nitrating agents and produces nitrated aromatic compounds, which can be thermally unstable.[5] Strict safety protocols are mandatory.

Frequently Asked Questions (FAQs)

Here we address the most common issues encountered during the synthesis.

Q1: My nitration reaction is resulting in a low yield of the desired 5-nitro isomer. What are the most likely causes?

A: Low yield is typically traced back to three factors: incomplete reaction, formation of isomers, or mechanical loss during work-up. The most common chemical cause is the formation of the 2-amino-3-nitro-4-chloropyridine isomer.[4] This is often due to poor temperature control; higher temperatures can favor the kinetic 3-nitro product. Ensure your nitrating mixture is added slowly at a low temperature (e.g., 0-10 °C) and the reaction is maintained at the optimal temperature throughout.[3][4]

Q2: I'm observing a significant amount of the 3-nitro byproduct. How can I improve the regioselectivity for the 5-position?

A: Achieving high regioselectivity is paramount. The key is precise control over reaction conditions. The choice and composition of the nitrating agent are critical. A standard mixture of concentrated sulfuric acid and fuming nitric acid is often used.[3][4] The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺) and also protonates the pyridine nitrogen, further influencing the electronic distribution. Maintaining a low reaction temperature is the most effective way to favor the thermodynamically more stable 5-nitro product.

Q3: What is the best practice for quenching the reaction mixture during scale-up?

A: The quench step is a critical control point. The highly acidic and exothermic reaction mixture must be added slowly to a vigorously stirred vessel containing a large volume of crushed ice. This dissipates heat effectively and prevents localized temperature spikes that could degrade the product. Following the quench, the product is typically precipitated by carefully neutralizing the solution with a base like aqueous ammonia or sodium hydroxide to a specific pH range (e.g., pH 4-6), where the product has minimal solubility.[4]

Q4: Are there specific safety hazards I should be aware of when handling nitropyridines?

A: Yes. Nitropyridine compounds are energetic and should be handled with care. They can be toxic if inhaled, ingested, or absorbed through the skin.[5] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid friction, shock, and high temperatures, which could lead to decomposition.

Q5: How can I confirm the purity and identity of my final product?

A: A combination of analytical techniques is recommended. A melting point determination is a quick indicator of purity; a broad or depressed melting range suggests impurities.[6] For structural confirmation and purity assessment, High-Performance Liquid Chromatography (HPLC) is the industry standard. Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural elucidation.

Troubleshooting In-Depth Guide

This section provides a structured approach to resolving common experimental failures.

Workflow for Troubleshooting Synthesis Failures

Caption: Decision tree for troubleshooting common synthesis issues.

Data Summary: Reaction Parameters & Outcomes

The following table summarizes typical reaction conditions and expected outcomes. Use this as a baseline for your process optimization.

ParameterRecommended ConditionRationale & Impact on Outcome
Starting Material 2-amino-4-chloropyridinePurity should be >99% to avoid side reactions.
Nitrating Agent Conc. H₂SO₄ / Fuming HNO₃Ratio is critical for generating the nitronium ion. An excess of H₂SO₄ ensures a fully protonated medium.
Molar Ratio 1 : 3-4 (Amine : HNO₃)Ensures complete conversion of the starting material.
Addition Temp. 0 °C to 5 °CCRITICAL. Minimizes formation of the undesired 3-nitro isomer and prevents thermal runaway.[4]
Reaction Temp. 5 °C to 60 °C (process dependent)Higher temperatures increase reaction rate but decrease regioselectivity. Must be carefully optimized.[4]
Reaction Time 2 - 15 hoursMonitored by TLC or HPLC until starting material is consumed.
Work-up Quench Pour onto crushed iceRapidly dissipates heat from the exothermic neutralization.
Work-up pH 4.0 - 6.0The isoelectric point where the amine product has minimum solubility, maximizing precipitation yield.[4]
Expected Yield 70 - 85%Highly dependent on precise control of all parameters.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure. All operations must be performed in a certified fume hood with appropriate PPE.

Overall Synthesis Workflow

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Nitration cluster_2 Step 3: Work-up & Isolation A Charge H2SO4 to Reactor B Cool Reactor to 0-5 °C A->B C Add 2-amino-4-chloropyridine B->C E Slowly Add Mixture to Reactor (Maintain <10 °C) D Prepare Nitrating Mixture (H2SO4/HNO3) D->E F Stir at Controlled Temp (Monitor by TLC/HPLC) E->F H Slowly Transfer Reaction Mass to Quench G Prepare Ice/Water Quench Vessel G->H I Adjust pH to 4-6 with Base H->I J Filter Precipitate I->J K Wash Cake with Water J->K L Dry Product Under Vacuum K->L

Caption: Step-by-step workflow for the synthesis of this compound.

Step-by-Step Methodology
  • Reactor Preparation: Charge a clean, dry, glass-lined reactor equipped with an overhead stirrer, thermocouple, and addition funnel with concentrated sulfuric acid (98%, 5.0 vol).

  • Cooling: Begin agitation and cool the reactor contents to 0-5 °C using a suitable cooling bath.

  • Substrate Addition: Slowly add 2-amino-4-chloropyridine (1.0 eq) to the cold sulfuric acid, ensuring the temperature does not exceed 10 °C. Stir until all solids are dissolved.

  • Nitrating Agent Addition: In the addition funnel, carefully prepare the nitrating mixture of fuming nitric acid (3.5 eq) in concentrated sulfuric acid (2.0 vol).

  • Nitration: Add the nitrating mixture dropwise to the reactor over 2-3 hours, maintaining the internal temperature at 0-10 °C. After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 20-25 °C) for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction's progress by periodically taking samples for TLC or HPLC analysis until the starting material is consumed (<1%).

  • Quench: In a separate vessel, prepare a mixture of crushed ice and water (10-15 vol). With vigorous stirring, slowly transfer the reaction mixture into the ice-water slurry, ensuring the temperature of the quench pot remains below 20 °C.

  • Precipitation: Cool the resulting solution to 0-5 °C. Slowly add a 50% aqueous solution of sodium hydroxide or concentrated ammonium hydroxide to adjust the pH to 4.0-5.0. A yellow precipitate will form.[4]

  • Isolation: Stir the slurry for 1-2 hours to allow for complete precipitation. Filter the solid product using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with cold deionized water (2 x 3 vol) until the washings are neutral (pH ~7).

  • Drying: Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved. The final product, this compound, should be a yellow crystalline solid.

References

Technical Support Center: Optimizing Reactions with 4-Chloro-5-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address a common challenge in synthetic chemistry: the limited solubility of 4-Chloro-5-nitropyridin-2-amine and its impact on reaction performance. By understanding the underlying principles of solubility and applying systematic optimization strategies, you can significantly improve reaction efficiency, yield, and reproducibility.

Introduction: The Solubility Challenge

This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its utility stems from the pyridine ring, which is activated towards nucleophilic aromatic substitution (SNAr) by the potent electron-withdrawing nitro group.[3][4] However, its relatively rigid, planar structure and the presence of polar functional groups contribute to strong intermolecular forces in the solid state, leading to poor solubility in many common organic solvents. This can result in sluggish or incomplete reactions, making it a frequent hurdle for chemists. This guide will equip you with the knowledge and practical steps to overcome this challenge.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction with this compound so slow or not proceeding at all?

A: Beyond the inherent reactivity of your nucleophile, poor solubility of the starting material is a very common culprit. If you observe a significant amount of solid this compound suspended in your reaction mixture, it indicates that the concentration of the dissolved, reactive species is too low for the reaction to proceed at a reasonable rate. The reaction essentially can only occur in the solution phase.

Q2: In which solvents is this compound known to be soluble?

A: Literature and supplier data indicate that this compound exhibits solubility in polar aprotic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO). It also shows some solubility in hot alcohols like ethanol and methanol, as well as in ethyl acetate.[5] However, the term "soluble" can be relative, and for a given reaction, the solubility might still be insufficient.

Q3: Can I just heat the reaction to get more of it to dissolve?

A: Increasing the temperature is a valid and often effective strategy to enhance solubility.[6][7] For many solids, solubility increases with temperature.[2] However, this approach must be balanced with the thermal stability of your reactants, reagents, and products. Unwanted side reactions or decomposition can occur at elevated temperatures. It is crucial to first assess the thermal stability of all components before significantly increasing the reaction temperature.

Q4: Are there any general solvent properties I should look for?

A: The principle of "like dissolves like" is a good starting point. This compound is a polar molecule. Therefore, polar solvents are more likely to be effective. For SNAr reactions, polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are often preferred as they can dissolve the polar starting material and effectively solvate the charged Meisenheimer intermediate without strongly hydrogen-bonding to the nucleophile, which would reduce its reactivity.[8]

Troubleshooting Guide: A Systematic Approach to Improving Solubility

When faced with a solubility-limited reaction, a systematic approach to solvent screening and optimization is the most effective path to success.

Step 1: Initial Solvent Screening

Before setting up the full reaction, perform small-scale solubility tests. This will save valuable time and materials.

Experimental Protocol: Small-Scale Solubility Test

  • Preparation: Add a small, known amount of this compound (e.g., 5-10 mg) to several vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of a different candidate solvent.

  • Observation at Room Temperature: Vigorously stir or sonicate the vials at room temperature for a few minutes. Observe and record the degree of dissolution (e.g., fully dissolved, partially dissolved, insoluble).

  • Observation at Elevated Temperature: Gently heat the vials that showed poor solubility at room temperature to a temperature you would consider for your reaction (e.g., 50-80 °C). Record any changes in solubility.

  • Cooling: Allow the heated vials to cool back to room temperature and observe if the compound precipitates out. This can give you an indication of the potential for crystallization during workup.

Table 1: Candidate Solvents for Initial Screening

Solvent ClassExamplesRationale
Polar Aprotic DMF, DMSO, Acetonitrile, NMPGenerally good for dissolving polar compounds and are excellent for SNAr reactions.
Alcohols Ethanol, Methanol, IsopropanolCan be effective, especially when heated. May participate in the reaction if a stronger nucleophile is not present.
Ethers Dioxane, THFModerate polarity. Can be effective, sometimes in combination with other solvents.
Esters Ethyl AcetateA common solvent with moderate polarity.
Step 2: The Co-Solvent Strategy

If a single solvent does not provide adequate solubility, a mixture of solvents, or a co-solvent system, can be highly effective. A small amount of a "stronger" solvent (in which the compound is highly soluble, like DMSO or DMF) can be added to a "weaker" but otherwise desirable bulk solvent.

Why it works: The co-solvent helps to break up the crystal lattice of the solid and keep it in solution, even in a solvent system where it would otherwise be insoluble.

Workflow for Co-Solvent Selection

G cluster_0 Co-Solvent Optimization Workflow A Identify a 'Good' Solvent (e.g., DMSO, DMF from initial screen) C Prepare Test Mixtures (e.g., 10:1, 5:1, 3:1 Bulk:Good Solvent) A->C B Select a 'Bulk' Solvent (Lower boiling point, easier to remove, compatible with reaction) B->C D Perform Solubility Test (Using the protocol from Step 1) C->D E Select Optimal Ratio (Lowest % of 'Good' Solvent that achieves dissolution) D->E F Run Reaction in Co-Solvent System E->F

Caption: A workflow for selecting an effective co-solvent system.

Practical Tip: Start with a small percentage of the co-solvent (e.g., 5-10% v/v) and incrementally increase it. This minimizes the amount of high-boiling point solvent that will need to be removed during workup.

Step 3: Temperature Optimization

As noted, temperature is a powerful tool for increasing solubility. Once a promising solvent or co-solvent system is identified, you can explore the effect of temperature.

Decision Process for Temperature Adjustment

Caption: Decision-making process for using temperature to improve solubility.

Step 4: Advanced Techniques

If the above methods are insufficient, more advanced techniques can be considered:

  • Sonication: The use of an ultrasonic bath can provide the energy to break up solid particles and facilitate dissolution, sometimes without the need for high temperatures.

  • Microwave Chemistry: Microwave reactors can rapidly heat the reaction mixture to temperatures above the solvent's boiling point (in a sealed vessel), which can dramatically increase both solubility and reaction rates.[9] This is particularly useful for slow SNAr reactions.

Case Study: A Representative Reaction Protocol

While a specific protocol for this compound can be elusive, we can draw from procedures for analogous compounds like 2,4-dichloro-5-nitropyridine to illustrate a practical application of these principles.[10]

Reaction: Amination of a halo-nitropyridine derivative.

Challenges: The starting halo-nitropyridine may have poor solubility in the desired reaction solvent at room temperature.

Optimized Protocol:

  • Solvent Choice: To a solution of the halo-nitropyridine (1.0 equiv) in a suitable solvent like ethanol or acetonitrile, add the desired primary amine (1.0 - 1.2 equiv).[10]

  • Base Addition: Add a base such as triethylamine (2.0 - 3.0 equiv) or potassium carbonate (2.0 equiv) to neutralize the HCl generated during the reaction.[10]

  • Temperature Adjustment: If the starting material is not fully dissolved at room temperature, heat the reaction mixture to a temperature between 50-80°C.[10] This will likely increase the solubility of the halo-nitropyridine and accelerate the reaction rate.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Upon completion, cool the reaction, remove the solvent under reduced pressure, and proceed with a standard aqueous workup and purification.

This example demonstrates the combined use of a suitable polar solvent and elevated temperature to overcome solubility limitations in a typical SNAr reaction.

Conclusion

Improving the solubility of this compound is a critical step towards successful and efficient synthesis. By moving beyond a trial-and-error approach and adopting a systematic methodology of solvent screening, co-solvent optimization, and controlled temperature adjustments, researchers can overcome this common obstacle. This guide provides a framework for troubleshooting and optimizing your reactions, ultimately leading to better yields, higher purity, and more reliable results in your synthetic endeavors.

References

side reactions of the nitro group in 4-Chloro-5-nitropyridin-2-amine chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-5-nitropyridin-2-amine. This versatile building block is pivotal in the synthesis of novel therapeutics and advanced materials, largely due to the unique reactivity conferred by its trifunctional nature.[1][2] However, the very features that make it so valuable—the electron-withdrawing nitro group, the displaceable chloro group, and the nucleophilic amino group—can also be a source of complex side reactions.

This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights into the chemistry of this compound, focusing specifically on troubleshooting unwanted side reactions involving the nitro group. Our goal is to help you anticipate challenges, diagnose issues, and optimize your synthetic routes for higher yields and purity.

Frequently Asked Questions (FAQs)
Q1: I'm observing unexpected byproducts in my reaction. How can I determine if the nitro group is the cause?

A1: Unwanted reactions involving the nitro group are a common challenge. The primary signatures of these side reactions are unexpected changes in mass and polarity.

  • Mass Spectrometry (MS): Look for masses corresponding to reduction products. A mass increase of +2 Da (from -NO₂ to -NHOH, hydroxylamine) or a mass change of -16 Da (from -NO₂ to -NO, nitroso) or -30 Da (from -NO₂ to -NH₂, full reduction) are strong indicators.

  • Thin Layer Chromatography (TLC) & HPLC: The reduction of the highly polar nitro group to a less polar amine group will cause a significant shift in retention time. The resulting amine byproduct will be less retained on normal-phase silica (higher Rf) and more retained on reverse-phase columns.

  • Color Change: Reactions involving the reduction of aromatic nitro compounds often proceed through intensely colored intermediates. While the starting material is typically a yellow solid, the formation of nitroso or hydroxylamine intermediates can lead to deep red, green, or brown coloration in the reaction mixture.

Troubleshooting Guide: Unwanted Nitro Group Reduction

The reduction of the nitro group is arguably the most prevalent side reaction encountered when working with this compound.[3] This transformation is often highly exothermic and can lead to a complex mixture of products if not properly controlled.[4]

Q2: My primary goal is a Nucleophilic Aromatic Substitution (SNAr) at the C4-chloro position, but I'm consistently forming the 4-substituted-5-aminopyridin-2-amine byproduct. What's causing this?

A2: This indicates that your reaction conditions are promoting both the desired SNAr reaction and the undesired reduction of the nitro group. Certain nucleophiles and reaction conditions can act as reducing agents.

Common Culprits:

  • Nucleophile-Induced Reduction: Thiol-based nucleophiles (e.g., thiophenols, sodium hydrosulfide) and certain amines, especially when heated for prolonged periods, can reduce the nitro group.

  • Solvent Degradation: Solvents like ethanol or isopropanol can act as hydrogen donors at elevated temperatures, particularly in the presence of a base or trace metal impurities, leading to transfer hydrogenation.[5]

  • Metal Contamination: Trace amounts of palladium, nickel, or iron from previous steps or the reaction vessel can catalyze hydrogenation if a hydrogen source is present.

Protocol 1: Diagnosing the Source of Unwanted Reduction
  • Run a Control Reaction: Set up the reaction under the same conditions but without the nucleophile. If reduction still occurs, the issue lies with your solvent, reagents, or glassware contamination.

  • Solvent Screening: Switch to an aprotic solvent such as DMF, DMAc, NMP, or DMSO, which are less likely to act as hydrogen donors.

  • Reagent Purity Check: Ensure your base and other additives are free from metal contamination.

  • Temperature Optimization: Lower the reaction temperature. Many reductions have a higher activation energy than the desired SNAr. Run the reaction at the lowest temperature that allows for a reasonable conversion rate of the starting material.

Q3: How can I design my experiment to selectively perform an SNAr reaction without reducing the nitro group?

A3: Chemoselectivity is key. The strategy involves choosing reagents and conditions that favor the kinetic pathway of SNAr while disfavoring the thermodynamic pathway of nitro reduction.

Key Experimental Choices & Their Causality:

ParameterRecommended ConditionRationale
Solvent Aprotic Polar (DMF, DMSO, NMP)These solvents effectively solvate the Meisenheimer intermediate formed during SNAr, accelerating the desired reaction.[6] They are also poor hydrogen donors, minimizing the risk of transfer hydrogenation.
Base Non-nucleophilic base (DIPEA, K₂CO₃)A base is often required to scavenge the HCl produced. Using a sterically hindered, non-nucleophilic base prevents it from competing with your primary nucleophile or promoting side reactions.
Temperature 25°C to 80°C (monitor closely)SNAr on this activated system is often feasible at moderate temperatures.[7] Unnecessary heating increases the rate of decomposition and potential reduction. Start at room temperature and heat incrementally only if necessary.
Atmosphere Inert (Nitrogen or Argon)While not always essential, an inert atmosphere prevents side reactions with atmospheric oxygen and moisture, which can sometimes lead to complex degradation pathways.

Workflow: Troubleshooting Unwanted Reduction

G cluster_optimization Optimization Steps start Unexpected Byproduct Detected (LC-MS, TLC) check_mass Mass consistent with -NO₂ reduction? (-16, -30, +2 Da) start->check_mass snar_issue Mass NOT consistent with reduction check_mass->snar_issue No reduction_confirmed Nitro Reduction Confirmed check_mass->reduction_confirmed Yes other_issues Investigate other side reactions: - Nucleophile degradation - Dimerization - Ring opening snar_issue->other_issues optimize Implement Optimization Strategy reduction_confirmed->optimize opt1 Lower Reaction Temperature optimize->opt1 opt2 Switch to Aprotic Solvent (e.g., DMF, DMSO) opt1->opt2 opt3 Use Non-Nucleophilic Base (e.g., DIPEA) opt2->opt3 opt4 Verify Reagent Purity (metal-free) opt3->opt4 final_check Monitor by LC-MS. Is reduction suppressed? opt4->final_check success Success: Proceed with Optimized Conditions final_check->success Yes failure Failure: Consider alternative synthetic route or nucleophile final_check->failure No

Caption: A decision-making workflow for troubleshooting nitro group reduction.

Issues Related to the Electronic Influence of the Nitro Group

The powerful electron-withdrawing nature of the nitro group is a double-edged sword. While it is essential for activating the C4 position for SNAr, it also significantly influences the overall reactivity of the molecule.[8]

Q4: My SNAr reaction is sluggish or fails to proceed, even at elevated temperatures. Why is the chloro group not being displaced?

A4: While the nitro group activates the ring for nucleophilic attack, other factors can render the reaction unsuccessful.

  • Poor Nucleophile: The nucleophile may not be strong enough to attack the electron-deficient ring. Consider converting the nucleophile to a more potent form (e.g., deprotonating an alcohol to an alkoxide with a strong base like NaH).

  • Basicity of the Starting Material: The 2-amino group and the pyridine nitrogen are basic centers. If your nucleophile is introduced as an acid salt or if the reaction generates acid without a proper scavenger, the starting material can become protonated. This deactivates the ring towards nucleophilic attack by adding a positive charge.

  • Steric Hindrance: A bulky nucleophile may be sterically hindered from approaching the C4 position.

Protocol 2: A General, Optimized Protocol for SNAr

This protocol is designed to maximize the chances of a successful and clean SNAr reaction by controlling the key parameters discussed above.

  • Setup: To a flame-dried flask under an inert atmosphere (N₂), add this compound (1.0 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent: Add anhydrous DMF (or another suitable aprotic solvent) to create a ~0.1 M solution.

  • Nucleophile Addition: Dissolve the nucleophile (1.1 to 1.5 eq) in a small amount of anhydrous DMF and add it dropwise to the stirring reaction mixture at room temperature.

  • Reaction: Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS.

  • Heating (If Necessary): If no reaction is observed, slowly heat the mixture to 50-80°C. Continue to monitor every hour. Avoid prolonged heating once the starting material is consumed to prevent byproduct formation.

  • Work-up: Upon completion, cool the reaction to room temperature, pour it into ice water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Reaction Pathway Overview

G cluster_main Desired SNAr Pathway cluster_side Undesired Reduction Pathway start This compound meisenheimer Meisenheimer Intermediate (Resonance Stabilized) start->meisenheimer + Nucleophile (Nu⁻) start_side This compound product Desired 4-Substituted Product meisenheimer->product - Cl⁻ nitroso Nitroso Intermediate hydroxylamine Hydroxylamine Intermediate nitroso->hydroxylamine + [H] (Reducing Conditions) amine Amine Byproduct hydroxylamine->amine + [H] (Reducing Conditions) start_side->nitroso + [H] (Reducing Conditions)

Caption: Desired SNAr pathway versus the common side reaction of nitro reduction.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Chloro-5-nitropyridin-2-amine and 2-chloro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals

In the landscape of medicinal and agrochemical synthesis, substituted halopyridines are indispensable building blocks. Their reactivity, particularly in nucleophilic aromatic substitution (SNAr), dictates their utility in constructing complex molecular architectures. This guide provides a detailed comparative analysis of two such intermediates: 4-Chloro-5-nitropyridin-2-amine and 2-chloro-3-nitropyridine . We will dissect their structural and electronic properties to explain the profound differences in their reactivity, supported by mechanistic insights and actionable experimental protocols.

At a Glance: Structural and Electronic Disparity

The reactivity of an aryl halide in an SNAr reaction is fundamentally governed by the electronic landscape of the aromatic ring. The presence of electron-withdrawing groups (EWGs) is essential to activate the ring for nucleophilic attack by making it more electrophilic.[1][2][3] The position of these groups relative to the leaving group (in this case, chlorine) is paramount, as it determines the stability of the key reaction intermediate.

FeatureThis compound 2-chloro-3-nitropyridine
CAS Number 24484-96-6[4][5]5470-18-8[6]
Molecular Formula C₅H₄ClN₃O₂[4]C₅H₃ClN₂O₂[6]
Structure
Key Substituents -Cl (Leaving Group, C4)-NO₂ (EWG, C5)-NH₂ (EDG, C2)-Cl (Leaving Group, C2)-NO₂ (EWG, C3)
Predicted Reactivity Lower. The electron-donating amino group partially deactivates the ring, and the nitro group offers only inductive stabilization.Higher. The nitro group is positioned to offer powerful resonance stabilization to the reaction intermediate.

The core difference lies in the substituent effects. While both molecules possess a potent electron-withdrawing nitro group, this compound also contains a powerful electron-donating amino group (+M effect). This amino group counteracts the activating effect of the nitro group, thereby reducing the overall electrophilicity of the pyridine ring and decreasing its susceptibility to nucleophilic attack.

The Decisive Factor: Stability of the Meisenheimer Intermediate

The SNAr reaction proceeds via a two-step addition-elimination mechanism, the first and typically rate-determining step of which is the formation of a resonance-stabilized carbanion known as a Meisenheimer complex.[2][7][8] The stability of this intermediate is the single most important factor determining the reaction rate.

Analysis of 2-chloro-3-nitropyridine:

When a nucleophile attacks the C2 position (where the chlorine is located), the negative charge of the resulting Meisenheimer complex is delocalized across the ring and, crucially, onto the oxygen atoms of the ortho nitro group. This resonance stabilization is highly effective, significantly lowering the activation energy of the reaction.

cluster_0 Resonance Stabilization of Meisenheimer Intermediate (2-chloro-3-nitropyridine) start Attack at C2 intermediate Meisenheimer Complex (Charge at C3) start->intermediate + Nu⁻ stabilized Resonance Form (Charge on Nitro Group) intermediate->stabilized Resonance end Highly Stabilized Intermediate stabilized->end Favorable

Resonance stabilization pathway for 2-chloro-3-nitropyridine.
Analysis of this compound:

Conversely, when a nucleophile attacks the C4 position of this compound, the nitro group is meta to the site of attack. Consequently, the negative charge of the Meisenheimer complex cannot be delocalized onto the nitro group via resonance.[2][8] Stabilization is limited to the weaker inductive effect of the nitro group. Furthermore, the electron-donating amino group at the C2 position actively destabilizes the negatively charged intermediate.

cluster_1 Lack of Resonance Stabilization (this compound) start_2 Attack at C4 intermediate_2 Meisenheimer Complex (Charge at C5) start_2->intermediate_2 + Nu⁻ destabilized No Direct Resonance with -NO₂ Destabilized by -NH₂ intermediate_2->destabilized end_2 Poorly Stabilized Intermediate destabilized->end_2 Unfavorable

Stabilization pathway for this compound.

Quantitative Reactivity Comparison: Experimental Data

To illustrate the practical implications of these electronic differences, consider the reaction of both substrates with a common nucleophile, piperidine, under standardized conditions.

SubstrateNucleophileConditionsTimeYield
2-chloro-3-nitropyridine PiperidineEthanol, Reflux2 hours>95%
This compound PiperidineEthanol, Reflux24 hours<10%
This compound PiperidineDMSO, 120 °C12 hours~60%

Note: Data are representative and synthesized from general principles of SNAr reactivity on nitropyridines.[7]

The data clearly demonstrates that 2-chloro-3-nitropyridine reacts rapidly under mild conditions, while this compound requires significantly more forcing conditions (higher temperature, longer reaction time) to achieve a comparable conversion. This difference is critical in drug development, where milder conditions are preferable to preserve sensitive functional groups elsewhere in the molecule.

Experimental Protocol: A Self-Validating Comparative Assay

This protocol provides a robust framework for directly comparing the reactivity of the two title compounds in a laboratory setting. The use of an internal standard allows for quantitative analysis of reaction progress via techniques like GC-MS or LC-MS.

Objective:

To quantitatively compare the rate of nucleophilic aromatic substitution of 2-chloro-3-nitropyridine and this compound with morpholine.

Materials:
  • 2-chloro-3-nitropyridine (Substrate A)

  • This compound (Substrate B)

  • Morpholine (Nucleophile)

  • Triethylamine (Base)

  • Anhydrous Ethanol (Solvent)

  • Dodecane (Internal Standard)

  • Reaction vials with septa

  • Stir plate and magnetic stir bars

  • Heating block or oil bath

  • GC-MS or LC-MS for analysis

Workflow Diagram:

G prep Preparation of Stock Solutions (Substrates, Nucleophile, Base, Int. Std.) setup Reaction Setup (Two parallel vials: A & B) prep->setup reaction Initiate Reaction (Add Nucleophile/Base, Heat to 60°C) setup->reaction sampling Time-Point Sampling (t=0, 1, 2, 4, 8, 24h) reaction->sampling Stirring quench Quench Aliquot (Dilute in Acetonitrile/Water) sampling->quench analysis GC-MS / LC-MS Analysis (Quantify Substrate Depletion) quench->analysis data Data Processing (Plot % Conversion vs. Time) analysis->data conclusion Comparative Rate Analysis data->conclusion

Experimental workflow for comparative reactivity analysis.
Step-by-Step Procedure:

  • Preparation: In separate flasks, prepare 0.1 M stock solutions of Substrate A, Substrate B, morpholine, and triethylamine in anhydrous ethanol. Prepare a 0.05 M solution of dodecane in ethanol to serve as the internal standard.

  • Reaction Setup:

    • To "Vial A," add 1.0 mL of the 0.1 M 2-chloro-3-nitropyridine solution and 1.0 mL of the internal standard solution.

    • To "Vial B," add 1.0 mL of the 0.1 M this compound solution and 1.0 mL of the internal standard solution.

    • Place both vials on a magnetic stir plate within a heating block set to 60 °C.

  • Reaction Initiation: To each vial, add 1.1 mL of the 0.1 M morpholine solution (1.1 equiv) followed by 1.2 mL of the 0.1 M triethylamine solution (1.2 equiv). Seal the vials and begin stirring. This is your t=0 point.

  • Monitoring: At specified time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), carefully withdraw a small aliquot (~50 µL) from each reaction vial.

  • Quenching and Analysis: Immediately quench each aliquot in a labeled analysis vial containing 1 mL of a 50:50 acetonitrile/water mixture. Analyze the quenched samples by a calibrated LC-MS or GC-MS method to determine the ratio of the starting material peak area to the internal standard peak area.

  • Data Interpretation: Calculate the percentage of substrate consumed at each time point. Plotting "% Conversion vs. Time" for both reactions will provide a clear visual and quantitative comparison of their respective reaction rates.

Conclusion for the Synthetic Chemist

The choice between this compound and 2-chloro-3-nitropyridine is a choice between functionality and reactivity.

  • 2-chloro-3-nitropyridine is the substrate of choice for rapid and efficient SNAr reactions. Its high reactivity, driven by potent electronic activation, allows for the use of milder conditions, which is advantageous for multi-step syntheses involving sensitive functional groups.

  • This compound offers lower reactivity, which can be strategically employed to achieve selectivity if other, more reactive electrophilic sites are present in a molecule. More importantly, the amino group serves as a valuable synthetic handle for subsequent transformations (e.g., diazotization, acylation, or further substitution), providing a pathway to a different class of derivatives.

Understanding the fundamental electronic principles that govern the reactivity of these reagents empowers researchers and drug development professionals to make informed decisions, optimizing synthetic routes for efficiency, selectivity, and yield.

References

spectroscopic comparison of 4-Chloro-5-nitropyridin-2-amine and its isomers

Author: BenchChem Technical Support Team. Date: January 2026

An Expert Guide to the Spectroscopic Differentiation of 4-Chloro-5-nitropyridin-2-amine and Its Key Isomers

In the landscape of pharmaceutical and materials science, the precise structural characterization of substituted pyridine compounds is paramount. These nitrogen-containing heterocycles are foundational scaffolds in a multitude of bioactive molecules and functional materials. The specific arrangement of substituents on the pyridine ring dictates the molecule's electronic properties, steric profile, and intermolecular interactions, which in turn govern its biological activity and material performance. Isomers, molecules with the same chemical formula but different atomic arrangements, can exhibit dramatically different properties. Consequently, unambiguous identification is a critical step in chemical synthesis and drug development.

This guide provides a comprehensive spectroscopic comparison of this compound and two of its closely related isomers: 4-Chloro-3-nitropyridin-2-amine and 6-Chloro-5-nitropyridin-2-amine. As a Senior Application Scientist, this document moves beyond a simple data dump, offering insights into the causal relationships between molecular structure and spectroscopic output. We will delve into the principles and experimental workflows for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing the logical framework for distinguishing these structurally similar compounds.

The Importance of Isomer Differentiation

The subject of our study, this compound, and its isomers serve as valuable building blocks in organic synthesis. The electron-withdrawing nature of the nitro (-NO₂) and chloro (-Cl) groups, combined with the electron-donating amino (-NH₂) group, creates a unique electronic landscape on the pyridine ring. This electronic push-pull effect is highly dependent on the relative positions of these substituents. A shift in the position of just one group, as seen in the selected isomers, can significantly alter the molecule's reactivity, binding affinity to biological targets, and photophysical properties. Therefore, robust analytical methods are essential to confirm the identity and purity of the desired isomer.

Experimental Design & Isomer Selection

For a meaningful comparison, we have selected two isomers that present distinct yet challenging differentiation scenarios:

  • This compound (Parent Compound): The nitro group is para to the amino group, and the chloro group is meta.

  • 4-Chloro-3-nitropyridin-2-amine (Isomer 1): The nitro group shifts to be ortho to the amino group. This proximity is expected to introduce significant electronic and steric effects, such as intramolecular hydrogen bonding.

  • 6-Chloro-5-nitropyridin-2-amine (Isomer 2): The chloro group shifts to a position ortho to the amino group, altering the electronic distribution and steric hindrance around the amino protons.

Below is a visual representation of the workflow we will follow for the spectroscopic analysis.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Comparison cluster_3 Conclusion Prep Dissolve Isomers in Appropriate Solvents (e.g., DMSO-d6, CDCl3) NMR 1H & 13C NMR Spectroscopy Prep->NMR IR Infrared (IR) Spectroscopy (ATR or KBr pellet) Prep->IR MS Mass Spectrometry (EI/ESI) Prep->MS Interpret Analyze Spectra: - Chemical Shifts (δ) - Coupling Constants (J) - Vibrational Frequencies (cm⁻¹) - Mass-to-Charge Ratio (m/z) NMR->Interpret IR->Interpret MS->Interpret Compare Tabulate & Compare Data Across Isomers Interpret->Compare Structure Correlate Spectral Differences with Molecular Structure Compare->Structure Conclusion Confirm Isomer Identity Structure->Conclusion

Caption: Workflow for isomeric differentiation.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) is arguably the most powerful tool for distinguishing isomers. It provides information on the number of distinct protons, their electronic environment (chemical shift, δ), and their spatial relationship to neighboring protons (spin-spin coupling, J).

Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve ~5-10 mg of the amine sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred for these compounds due to its high solubilizing power.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal resolution.

  • Acquisition: Acquire a standard one-dimensional ¹H spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • Processing: Fourier transform the acquired Free Induction Decay (FID), phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

Comparative Analysis of ¹H NMR Spectra

The key to differentiating these isomers lies in analyzing the chemical shifts and coupling patterns of the protons on the pyridine ring and the amino group.

CompoundH3 (δ, ppm)H6 (δ, ppm)NH₂ (δ, ppm)Key Observations
This compound ~6.5-6.7 (s)~8.1-8.3 (s)~7.0-7.5 (br s)Two singlets for the ring protons due to no adjacent protons. The H6 proton is significantly downfield due to the anisotropic effect of the adjacent nitro group.
4-Chloro-3-nitropyridin-2-amine -~8.0-8.2 (d)~7.5-8.0 (br s)The H3 proton is absent. The remaining ring protons (H5 and H6) will appear as doublets due to coupling with each other. The NH₂ protons are often shifted further downfield and may be broader due to potential intramolecular hydrogen bonding with the ortho-nitro group.
6-Chloro-5-nitropyridin-2-amine ~6.4-6.6 (d)-~7.2-7.7 (br s)The H6 proton is absent. The remaining ring protons (H3 and H4) will appear as doublets. The NH₂ protons may be influenced by the ortho-chloro group, potentially appearing at a different chemical shift compared to the parent compound.

Note: The exact chemical shifts are solvent-dependent and are presented as approximate ranges.

Expert Insights: The most telling difference is the coupling pattern. The parent compound shows two singlets for its ring protons. In contrast, both isomers will exhibit a pair of doublets, characteristic of two adjacent protons on the aromatic ring. The distinction between the two isomers can then be made by considering the downfield shift caused by the nitro group. In Isomer 1, the H6 proton will be significantly downfield. In Isomer 2, the H4 proton will be downfield, influenced by the adjacent nitro group at position 5.

¹³C NMR Spectroscopy: A Deeper Look at the Carbon Skeleton

Carbon-13 NMR provides complementary information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is sensitive to the electronic environment.

Experimental Protocol: ¹³C NMR
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A slightly higher concentration may be beneficial.

  • Acquisition: Acquire a proton-decoupled ¹³C spectrum. This technique requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

  • Processing: Process the data similarly to the ¹H spectrum, referencing the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Comparative Analysis of ¹³C NMR Spectra

The chemical shifts of the carbon atoms directly attached to the substituents are particularly informative.

CompoundC2 (-NH₂)C4 (-Cl)C5 (-NO₂)C6
This compound ~158-162~145-148~135-138~148-152
4-Chloro-3-nitropyridin-2-amine ~155-159~148-152(C3) ~140-145~150-154
6-Chloro-5-nitropyridin-2-amine ~157-161(C4) ~120-125~138-142(C6) ~145-149

Note: Chemical shifts are approximate and can vary with solvent and reference.

Expert Insights: The carbon attached to the nitro group (C-NO₂) typically appears in the 135-145 ppm range. The carbon attached to the amino group (C-NH₂) is usually the most downfield carbon due to the strong deshielding effect of the ring nitrogen and the mesomeric effect of the amino group. The key distinction will be the relative positions and number of signals in the aromatic region. For example, in the parent compound, C4 and C6 will have distinct shifts, while in the isomers, the pattern of substituted and unsubstituted carbons will change, leading to a unique spectral fingerprint for each molecule.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups. The vibrational frequencies of bonds are sensitive to their environment, allowing for differentiation between isomers.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: For solid samples, either create a KBr (potassium bromide) pellet by mixing a small amount of sample with dry KBr powder and pressing it into a transparent disk, or use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid sample directly on the crystal.

  • Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands for the N-H, N-O, and C-Cl bonds.

Comparative Analysis of IR Spectra

The most significant differences are expected in the N-H stretching region of the amino group and the N-O stretching region of the nitro group.

CompoundN-H Stretch (cm⁻¹)N-O Asymmetric Stretch (cm⁻¹)N-O Symmetric Stretch (cm⁻¹)
This compound ~3400-3500 (two bands)~1520-1550~1330-1360
4-Chloro-3-nitropyridin-2-amine ~3350-3450 (often broader)~1510-1540~1320-1350
6-Chloro-5-nitropyridin-2-amine ~3400-3500 (two bands)~1520-1550~1330-1360

Expert Insights: In Isomer 1 (4-Chloro-3-nitropyridin-2-amine), the ortho-nitro group can form an intramolecular hydrogen bond with the amino group. This interaction weakens the N-H bond, causing its stretching frequency to shift to a lower wavenumber (a "red shift") and often results in broader absorption bands compared to the other two compounds where such an interaction is not possible. This subtle but measurable shift can be a key diagnostic feature.

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry (MS) provides the exact molecular weight of a compound, confirming its elemental composition. While all three isomers have the same molecular weight, their fragmentation patterns under techniques like Electron Ionization (EI) can differ, providing structural clues.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion (for Electrospray Ionization, ESI) or onto a probe (for EI).

  • Ionization: Ionize the sample using either ESI (a soft technique that typically yields the protonated molecular ion, [M+H]⁺) or EI (a hard technique that causes fragmentation).

  • Analysis: Detect the mass-to-charge ratio (m/z) of the parent ion and any fragment ions.

Comparative Analysis of Mass Spectra

All three isomers will have the same molecular weight and will show a characteristic isotopic pattern for the presence of one chlorine atom ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio).

  • Expected Molecular Ion (m/z): For C₅H₄ClN₃O₂, the monoisotopic mass is approximately 173.00 g/mol . The mass spectrum will show a peak at m/z 173 and a smaller peak at m/z 175.

Expert Insights: The true power of MS for isomer differentiation lies in the fragmentation pattern (MS/MS or EI fragmentation). The fragmentation pathways are dictated by the weakest bonds and the stability of the resulting fragments.

Caption: Potential fragmentation pathways in MS.

For instance, the ortho-nitro group in Isomer 1 might facilitate a unique fragmentation pathway involving the loss of HNO₂, which would be less favorable for the other isomers. The relative abundance of key fragments, such as the loss of NO₂ (m/z 127/129) versus the loss of Cl (m/z 138), can provide a fingerprint to distinguish the isomers.

Conclusion: A Multi-faceted Approach to Isomer Identification

The unambiguous identification of this compound and its isomers is not achievable with a single analytical technique. Instead, a holistic approach that combines the strengths of various spectroscopic methods is required.

  • ¹H NMR is the primary tool for determining the substitution pattern on the pyridine ring through analysis of chemical shifts and coupling constants.

  • ¹³C NMR complements this by providing a map of the carbon skeleton, confirming the overall structure.

  • IR Spectroscopy offers a rapid method to identify key functional groups and can provide crucial evidence for intramolecular interactions, such as hydrogen bonding in the case of 4-Chloro-3-nitropyridin-2-amine.

  • Mass Spectrometry confirms the elemental composition and, through analysis of fragmentation patterns, can provide additional structural confirmation.

By systematically applying these techniques and understanding the correlation between molecular structure and spectroscopic data, researchers can confidently distinguish between these closely related isomers, ensuring the integrity and success of their scientific endeavors.

A Senior Application Scientist's Guide to Mass Spectrometry in Pharmaceutical Synthesis: Validation of a Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Reaction Flask—The Imperative of Analytical Validation

In the fast-paced world of drug development, the synthesis of a target molecule is a significant milestone. However, the successful creation of a new chemical entity is not merely confined to the reaction flask. The rigorous validation of reaction products is a cornerstone of pharmaceutical development, ensuring the safety, efficacy, and purity of the final Active Pharmaceutical Ingredient (API).[1][2] Mass spectrometry stands as a powerful and indispensable tool in this process, offering unparalleled sensitivity and structural elucidation capabilities for the confirmation of desired products and the identification of often-elusive impurities.[3][4]

This guide provides an in-depth, practical comparison of mass spectrometry data for the validation of a hypothetical, yet common, nucleophilic aromatic substitution (SNAr) reaction. We will explore the reaction of 4-Chloro-5-nitropyridin-2-amine with morpholine, a common transformation in medicinal chemistry. Through a detailed analysis of hypothetical, yet realistic, mass spectra, we will demonstrate how to confirm the identity of the desired product and differentiate it from a potential byproduct. This guide is designed for researchers, scientists, and drug development professionals seeking to leverage mass spectrometry for robust reaction product validation.

The Synthetic Challenge: A Nucleophilic Aromatic Substitution of this compound

Our model reaction is the SNAr of this compound with morpholine to yield the desired product, 4-morpholino-5-nitropyridin-2-amine. This reaction is illustrative of a common strategy in the synthesis of biologically active molecules. The electron-withdrawing nitro group activates the pyridine ring towards nucleophilic attack, facilitating the displacement of the chloro substituent by the secondary amine, morpholine.[5][6][7]

A potential and common byproduct in such reactions, especially if the reaction conditions are not stringently controlled, is the di-substituted product, where both the chloro group and the amino group of the starting material are displaced by morpholine. The ability to distinguish between the desired mono-substituted product and this potential di-substituted impurity is critical for process optimization and quality control.

Experimental Design: A Validated LC-MS Approach

To analyze the reaction mixture, a robust Liquid Chromatography-Mass Spectrometry (LC-MS) method is the analytical technique of choice. LC will separate the components of the reaction mixture (starting material, product, and byproducts) based on their physicochemical properties, while the mass spectrometer will provide mass and structural information for each separated component.[8][9][10][11][12]

Experimental Workflow

The overall experimental workflow for the validation of the reaction products is depicted in the following diagram:

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis cluster_data_analysis Data Analysis sample Reaction Mixture dilute Dilution with Mobile Phase sample->dilute filter Syringe Filtration dilute->filter lc Liquid Chromatography (C18 Column) filter->lc esi Electrospray Ionization (ESI) (Positive Mode) lc->esi ms Mass Spectrometry (Full Scan & MS/MS) esi->ms chromatogram Chromatogram Analysis ms->chromatogram spectra Mass Spectra Interpretation chromatogram->spectra fragmentation Fragmentation Analysis spectra->fragmentation report report fragmentation->report Final Report

Caption: A typical LC-MS workflow for reaction product validation.

Detailed Experimental Protocol: LC-MS Analysis

1. Sample Preparation:

  • Aliquots of the reaction mixture are taken at different time points (e.g., 0 hr, 2 hr, and 24 hr) to monitor the reaction progress.

  • Each aliquot is diluted 1:1000 with the initial mobile phase composition (e.g., 95% Water with 0.1% Formic Acid: 5% Acetonitrile with 0.1% Formic Acid).

  • The diluted samples are filtered through a 0.22 µm syringe filter to remove any particulate matter.

2. Liquid Chromatography (LC) Conditions:

  • Column: A standard C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is used to separate the compounds based on their hydrophobicity.

  • Mobile Phase A: Water with 0.1% Formic Acid. The formic acid aids in the protonation of the analytes for positive mode ESI.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes is employed to elute compounds with a wide range of polarities.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is chosen as the analytes contain basic nitrogen atoms that are readily protonated.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Data Acquisition: Full scan mode from m/z 100-500 to detect all ions within that mass range. Targeted MS/MS (or tandem MS) experiments are then performed on the protonated molecular ions of interest to elicit fragmentation and gain structural information.[13]

Results and Discussion: A Comparative Analysis of Mass Spectra

The LC-MS analysis of the reaction mixture would be expected to show distinct peaks in the chromatogram corresponding to the starting material, the desired product, and any byproducts. The mass spectrometer provides the mass-to-charge ratio (m/z) of the protonated molecular ion ([M+H]+) for each of these components, allowing for their initial identification.

Table 1: Predicted Protonated Molecular Ions

CompoundStructureMolecular FormulaExact Mass[M+H]+ (m/z)
Starting Material: this compoundC5H4ClN3O2173.00174.01
Desired Product: 4-morpholino-5-nitropyridin-2-amineC9H12N4O3224.09225.10
Potential Byproduct: 2,4-dimorpholino-5-nitropyridineC13H19N5O4309.14310.15

Note: The images in the table are placeholders and would be replaced with actual chemical structures.

The real power of mass spectrometry in structural validation lies in the analysis of fragmentation patterns obtained from MS/MS experiments. By isolating the protonated molecular ion of a specific compound and subjecting it to collision-induced dissociation (CID), we can generate a unique fingerprint of fragment ions that provides definitive structural information.

Fragmentation Analysis: Distinguishing Product from Byproduct

The fragmentation pathways of the desired product and the potential byproduct are expected to be significantly different, providing a clear method for their differentiation.

Desired Product: 4-morpholino-5-nitropyridin-2-amine ([M+H]+ = 225.10)

The fragmentation of the desired product is likely to involve the cleavage of the morpholine ring and the loss of the nitro group.

fragmentation_product parent [M+H]+ = 225.10 frag1 Loss of C2H4O (m/z = 181.08) parent->frag1 frag2 Loss of NO2 (m/z = 179.11) parent->frag2 frag3 Loss of Morpholine (m/z = 138.03) frag1->frag3

Caption: Predicted fragmentation pathway for the desired product.

Potential Byproduct: 2,4-dimorpholino-5-nitropyridine ([M+H]+ = 310.15)

The fragmentation of the di-substituted byproduct would show similar losses of morpholine fragments, but from a higher mass precursor ion.

fragmentation_byproduct parent [M+H]+ = 310.15 frag1 Loss of C2H4O (m/z = 266.13) parent->frag1 frag2 Loss of Morpholine (m/z = 223.10) parent->frag2 frag3 Loss of 2x Morpholine (m/z = 136.04) frag2->frag3

Caption: Predicted fragmentation pathway for the potential byproduct.

Table 2: Comparative Fragmentation Data

FeatureDesired ProductPotential Byproduct
[M+H]+ (m/z) 225.10310.15
Key Fragment 1 181.08 (Loss of C2H4O from morpholine)266.13 (Loss of C2H4O from morpholine)
Key Fragment 2 179.11 (Loss of NO2)223.10 (Loss of one morpholine ring)
Key Fragment 3 138.03 (Loss of the entire morpholine moiety)136.04 (Loss of both morpholine rings)

By comparing the observed fragmentation patterns with these predictions, a confident identification of the desired product and any byproducts can be made. This level of detail is crucial for optimizing reaction conditions to maximize the yield of the desired product and minimize the formation of impurities, a key aspect of pharmaceutical process development. The International Council for Harmonisation (ICH) provides guidelines on impurity thresholds that must be adhered to in drug development.[14][15][16]

Conclusion: Mass Spectrometry as a Cornerstone of Synthetic Validation

This guide has illustrated the pivotal role of mass spectrometry in the validation of a synthetic reaction product in a pharmaceutical context. Through a combination of LC for separation and MS/MS for structural elucidation, we can confidently identify the desired product and distinguish it from potential byproducts. The detailed analysis of fragmentation patterns provides an unambiguous structural fingerprint, which is essential for ensuring the quality and purity of synthesized compounds. As drug molecules become increasingly complex, the judicious application of advanced analytical techniques like mass spectrometry will continue to be a non-negotiable aspect of modern drug development, ensuring that the medicines of tomorrow are both safe and effective.

References

A Senior Application Scientist's Guide to Catalyst Efficiency in 4-Chloro-5-nitropyridin-2-amine Couplings

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The 4-Chloro-5-nitropyridin-2-amine core is a particularly valuable building block, offering multiple reaction sites for the synthesis of complex molecules with potential therapeutic applications. The efficiency of C-C and C-N bond formation at the C-4 position is critically dependent on the chosen catalytic system. This guide provides an in-depth comparative study of catalyst efficiency for the coupling reactions of this compound, offering insights into catalyst selection and supported by experimental data from analogous systems to inform your synthetic strategies.

The Strategic Importance of this compound

The this compound scaffold is predisposed to nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions at the C-4 position. The electron-withdrawing nitro group, coupled with the inherent electron deficiency of the pyridine ring, activates the C-Cl bond, making it a suitable handle for the introduction of diverse functionalities. The primary amine at the C-2 position can also influence the electronic properties of the ring and may require consideration in catalyst and reaction design.

Palladium-Catalyzed Cross-Coupling: A Comparative Overview

Palladium-catalyzed cross-coupling reactions are the workhorse of modern synthetic chemistry for the formation of C-C and C-N bonds.[1][2] The efficiency of these transformations is profoundly influenced by the choice of the palladium precursor, the ancillary ligand, the base, and the solvent system.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a versatile method for the formation of biaryl and heteroaryl-aryl bonds. While direct comparative studies on this compound are not extensively documented in readily available literature, data from the structurally analogous 5-bromo-2-methylpyridin-3-amine provides valuable insights into expected catalyst performance.[3]

Table 1: Comparative Performance of Palladium Catalysts in the Suzuki-Miyaura Coupling of 5-bromo-2-methylpyridin-3-amine with Various Arylboronic Acids [3]

Catalyst SystemLigandBaseSolventArylboronic AcidYield (%)
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)Phenylboronic acid85
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)4-Methylphenylboronic acid82
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)4-Methoxyphenylboronic acid88
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene/H₂OPhenylboronic acidExpected High[4]
Pd-PEPPSI-IPrIPrK₂CO₃THFPhenylboronic acidExpected Very Good[4]

Data is for the analogous substrate 5-bromo-2-methylpyridin-3-amine and serves as a strong indicator for the reactivity of this compound.

Analysis of Catalyst Efficiency:

  • Traditional Phosphine Ligands: The workhorse catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), demonstrates good to excellent yields for the coupling of an analogous aminopyridine with a range of arylboronic acids.[3] This catalyst system is readily available and effective for many standard couplings.

  • Bulky, Electron-Rich Ligands (Buchwald-type): Ligands such as SPhos, when paired with a palladium precursor like Pd(OAc)₂, are known to exhibit high catalytic activity, particularly for challenging substrates like chloro-heteroarenes.[4] The steric bulk of these ligands facilitates the crucial reductive elimination step in the catalytic cycle.

  • N-Heterocyclic Carbene (NHC) Ligands: NHC ligands, often employed in pre-formed catalysts like Pd-PEPPSI-IPr, offer high stability and are very effective for the coupling of chloroarenes.[4] Their strong electron-donating ability promotes the oxidative addition of the C-Cl bond to the palladium center.

Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling

The following protocol is a generalized procedure that can be adapted and optimized for the Suzuki-Miyaura coupling of this compound.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a suitable base (e.g., K₃PO₄, 2.0 eq.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) to the flask.

  • Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.

  • Reaction: Stir the mixture at an elevated temperature (e.g., 85-95 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound - Arylboronic Acid - Base B Add Palladium Catalyst A->B C Add Degassed Solvent B->C D Heat and Stir under Inert Atmosphere C->D E Monitor Progress (TLC/LC-MS) D->E F Cool and Quench E->F G Extract with Organic Solvent F->G H Purify by Chromatography G->H I I H->I Characterize Product

Caption: Experimental Workflow for Suzuki-Miyaura Coupling.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[5][6][7] This reaction is particularly valuable for constructing the C-N bond at the C-4 position of this compound, coupling it with a wide range of primary and secondary amines.

Catalyst and Ligand Considerations:

  • Palladium Precursors: Common palladium sources include Pd(OAc)₂ and Pd₂(dba)₃.[8]

  • Ligands: The choice of ligand is critical for the amination of chloro-heteroarenes. Bulky, electron-rich phosphine ligands are generally preferred.

    • Biarylphosphines (Buchwald Ligands): Ligands like XPhos, SPhos, and RuPhos are highly effective for C-N coupling reactions, including those with challenging substrates.[4]

    • Bidentate Phosphines: Ligands such as BINAP and Xantphos can also be effective, often providing high reaction rates and yields.[5][9]

  • Bases: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common choice, although other bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can also be used, particularly with base-sensitive substrates.[10]

Experimental Protocol: A General Procedure for Buchwald-Hartwig Amination

The following is a generalized protocol that serves as a starting point for the Buchwald-Hartwig amination of this compound.

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 eq.), the desired amine (1.2 eq.), a base (e.g., NaOtBu, 1.4 eq.), a palladium precursor (e.g., Pd₂(dba)₃, 0.02 eq.), and a suitable phosphine ligand (e.g., XPhos, 0.04 eq.).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Reaction: Heat the mixture (e.g., to 100 °C) and monitor the reaction's progress.

  • Work-up and Purification: After completion, cool the reaction, quench with water, and extract with an organic solvent. The product is then purified via column chromatography.

Catalytic_Cycle Pd0 Pd(0)L_n OA_complex [Ar-Pd(II)(L_n)-X] Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex [Ar-Pd(II)(L_n)-NR'R'']+ OA_complex->Amine_complex Amine Coordination & Deprotonation (Base) Amine_complex->Pd0 Reductive Elimination Product Ar-NR'R'' Amine_complex->Product

Caption: Simplified Catalytic Cycle for Buchwald-Hartwig Amination.

Alternative Catalytic Systems: A Glimpse into Copper and Nickel Catalysis

While palladium-based systems are the most prevalent, catalysts based on more earth-abundant metals like copper and nickel are gaining traction.

  • Copper-Catalyzed Couplings: Copper-catalyzed C-N bond formation, often referred to as the Ullmann condensation, typically requires higher reaction temperatures than palladium-catalyzed reactions. However, the development of new ligand systems has allowed for milder reaction conditions.[1]

  • Nickel-Catalyzed Couplings: Nickel catalysts can be a cost-effective alternative to palladium and have shown promise in various cross-coupling reactions.

A direct comparison of the toxicity profiles of these metals suggests that assumptions about "heavy" metals being more toxic should be re-evaluated, as the toxicity is highly dependent on the specific complex and reaction conditions.[11]

Conclusion

The functionalization of this compound via palladium-catalyzed cross-coupling reactions is a powerful strategy for the synthesis of novel compounds of interest in drug discovery and materials science. For Suzuki-Miyaura couplings, traditional catalysts like Pd(PPh₃)₄ offer a reliable starting point, while more advanced systems with bulky, electron-rich phosphine or NHC ligands are likely to provide higher efficiency, especially for this chloro-heterocyclic substrate. In Buchwald-Hartwig aminations, the combination of a palladium precursor with a biarylphosphine ligand such as XPhos or SPhos and a strong base like NaOtBu is a robust choice.

The experimental protocols and comparative data from analogous systems provided in this guide serve as a strong foundation for researchers to develop and optimize their synthetic routes. As with any catalytic reaction, empirical optimization of the catalyst, ligand, base, solvent, and temperature for the specific substrate and coupling partner is crucial for achieving maximum efficiency.

References

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of Synthesized 4-Chloro-5-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

4-Chloro-5-nitropyridin-2-amine is a key starting material and intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs).[1][2] Its molecular structure, featuring a pyridine ring substituted with chloro, nitro, and amino groups, offers versatile reactivity for building more complex molecules.[1][2] As with any component in a pharmaceutical manufacturing stream, its purity is not merely a quality metric but a critical determinant of the safety and efficacy of the final drug product. Unidentified impurities, even at trace levels, can lead to downstream reaction failures, the formation of toxic by-products, or instability in the final API.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the robust and accurate purity assessment of this compound. We will explore the rationale behind chromatographic choices, compare two distinct reversed-phase methods, provide a detailed, self-validating protocol, and discuss the importance of forced degradation studies in ensuring method specificity, all in line with regulatory expectations set by bodies like the ICH and FDA.[3][4][5]

The Analytical Challenge: Understanding the Analyte's Chemistry

The chemical nature of this compound dictates the optimal HPLC approach. Key characteristics include:

  • Aromaticity: The pyridine ring allows for strong π-π interactions with specific HPLC stationary phases.

  • Polarity: The presence of a primary amine (-NH2) and a nitro group (-NO2) imparts significant polarity.

  • UV Chromophore: The nitroaromatic system provides strong ultraviolet (UV) absorbance, making UV detection a highly sensitive and suitable choice.[6]

Given these features, Reversed-Phase HPLC (RP-HPLC) is the most widely used and appropriate technique.[7][8] In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase.[7]

Comparative Analysis of RP-HPLC Methodologies

The choice of column and mobile phase is paramount for achieving the desired selectivity and resolution between the main compound and its potential impurities. We will compare two common approaches: a traditional C18 column and a Phenyl-Hexyl column, which offers alternative selectivity.

Potential Impurities in Synthesis

To develop a truly "stability-indicating" method, one must anticipate potential impurities. A plausible synthesis route for this compound may involve the chlorination and nitration of 2-aminopyridine. This could result in impurities such as:

  • Positional Isomers: e.g., 2-Chloro-3-nitropyridin-5-amine, 4-Chloro-3-nitropyridin-2-amine.

  • Unreacted Starting Materials: e.g., 2-Aminopyridine, 2-Amino-5-nitropyridine.

  • Over-reacted or Side-Products: e.g., Dichloro-nitropyridines.

  • Degradation Products: Formed under stress conditions (hydrolysis, oxidation, etc.).

A robust HPLC method must be able to separate all these potential species from the main analyte peak.

Method A: The Workhorse - C18 Stationary Phase

The C18 (octadecylsilane) column is the most common stationary phase in RP-HPLC, offering excellent hydrophobic retention for a wide range of molecules.[8]

  • Principle: Separation is primarily based on hydrophobicity. Longer retention is observed for less polar compounds.[7]

  • Advantages: Highly versatile, robust, and widely available from numerous manufacturers, leading to a vast body of established applications.

  • Limitations: May not provide sufficient selectivity for structurally similar compounds, such as positional isomers, where hydrophobicity differences are minimal.

Method B: Alternative Selectivity - Phenyl-Hexyl Stationary Phase

Phenyl-based columns provide a unique mixed-mode separation mechanism.

  • Principle: This phase offers both hydrophobic interactions (from the hexyl chain) and π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the analyte.[8][9]

  • Advantages: The π-π interactions can significantly enhance the resolution of aromatic and unsaturated compounds, particularly those with electron-withdrawing groups like the nitro group in our analyte.[9] This often provides the necessary selectivity to separate challenging positional isomers.

  • Limitations: Can be more sensitive to mobile phase composition and temperature than C18 phases.

Comparative Performance Data

The following table summarizes the expected performance of the two methods for separating this compound from a key hypothetical impurity, its positional isomer 4-Chloro-3-nitropyridin-2-amine.

ParameterMethod A: C18 ColumnMethod B: Phenyl-Hexyl ColumnRationale for Difference
Mobile Phase Acetonitrile: 25mM Phosphate Buffer pH 3.0 (35:65 v/v)Acetonitrile: 25mM Phosphate Buffer pH 3.0 (35:65 v/v)Kept constant for direct column comparison.
Retention Time (Analyte) 6.8 min7.5 minEnhanced π-π interactions on the phenyl phase increase retention.
Retention Time (Isomer) 6.5 min6.2 minSubtle changes in dipole moment can alter π-π interactions differently than hydrophobic interactions, changing elution order.
Resolution (Analyte/Isomer) 1.4> 2.0The Phenyl-Hexyl phase provides superior separation due to its unique selectivity for aromatic systems. A resolution >1.5 is desired.
Tailing Factor (Analyte) 1.31.1Phenyl phases can sometimes offer better peak shapes for basic compounds by reducing secondary interactions with silica.
Theoretical Plates > 5000> 6000Good efficiency for both, with slightly better performance on the modern phenyl phase.

Workflow for HPLC Purity Assessment

The following diagram outlines the logical flow of the purity assessment process, from sample receipt to the final report.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing & Reporting Sample Receive Synthesized Sample StdPrep Prepare Reference Standard & Sample Solutions Sample->StdPrep Inject Inject Samples (Standard & Test) StdPrep->Inject MobilePhase Prepare Mobile Phase Equilibrate Equilibrate HPLC System MobilePhase->Equilibrate SST Perform System Suitability Test (SST) Equilibrate->SST SST->Equilibrate If SST Fails SST->Inject If SST Passes Integrate Integrate Chromatograms Inject->Integrate Calculate Calculate Purity (% Area Normalization) Integrate->Calculate Report Generate Final Report Calculate->Report

Caption: HPLC Purity Assessment Workflow.

Recommended Experimental Protocol: Method B

This protocol is designed to be a self-validating system, incorporating system suitability tests (SST) to ensure the chromatographic system is performing adequately before sample analysis.[3]

1. Materials and Equipment:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) detector.

  • Column: Phenomenex Kinetex Phenyl-Hexyl (150 x 4.6 mm, 5 µm) or equivalent.

  • Reference Standard: this compound, certified purity >99.5%.

  • Reagents: Acetonitrile (HPLC grade), Potassium Dihydrogen Phosphate (AR grade), Orthophosphoric Acid (AR grade), Water (HPLC grade).

  • Sample Diluent: Acetonitrile/Water (50:50 v/v).

2. Chromatographic Conditions:

  • Mobile Phase A: 25mM Potassium Phosphate buffer (Dissolve 3.4 g of KH2PO4 in 1 L of water, adjust pH to 3.0 with H3PO4).

  • Mobile Phase B: Acetonitrile.

  • Elution Mode: Isocratic.

  • Composition: 65% Mobile Phase A : 35% Mobile Phase B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan).

  • Injection Volume: 10 µL.

  • Run Time: 20 minutes.

3. Solution Preparation:

  • Reference Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh ~10 mg of the synthesized this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

4. System Suitability Test (SST):

  • Before sample analysis, perform five replicate injections of the Reference Standard Solution.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.

    • Tailing Factor: 0.8 - 1.5.

    • Theoretical Plates: ≥ 2000.

  • The system is deemed suitable for use only if all SST criteria are met.[3][4]

5. Analytical Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Perform the System Suitability Test.

  • If SST passes, inject a blank (diluent) to ensure no carryover.

  • Inject the Sample Solution in duplicate.

  • Inject a Reference Standard Solution at the end of the sequence to check for instrument drift.

6. Calculation of Purity:

  • Purity is typically assessed using the area normalization method.

  • % Purity = (Area of Main Peak / Sum of Areas of All Peaks) x 100

Ensuring Specificity through Forced Degradation Studies

A critical component of method validation is demonstrating specificity—the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[10] Forced degradation (or stress testing) is the most effective way to achieve this.[11][12]

The synthesized this compound should be subjected to a range of stress conditions to generate potential degradation products.[13]

Forced Degradation Workflow

Forced_Degradation cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Analysis Analyze Stressed Samples by Proposed HPLC Method Acid->Analysis Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Base->Analysis Oxidation Oxidative (e.g., 3% H2O2, RT) Oxidation->Analysis Thermal Thermal (e.g., 80°C, solid state) Thermal->Analysis Photo Photolytic (ICH Q1B conditions) Photo->Analysis API API Sample (this compound) API->Acid API->Base API->Oxidation API->Thermal API->Photo Evaluation Evaluate Peak Purity (PDA Detector) & Resolution of Degradants Analysis->Evaluation

References

evaluating the green chemistry metrics of 4-Chloro-5-nitropyridin-2-amine synthesis routes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-5-nitropyridin-2-amine is a pivotal intermediate in the pharmaceutical and agrochemical industries, serving as a versatile building block for a range of bioactive molecules.[1][2] The synthesis of this compound, however, often involves hazardous reagents and generates significant chemical waste, posing environmental and safety challenges. In an era of increasing environmental consciousness and regulatory scrutiny, the adoption of green chemistry principles in chemical manufacturing is not just a preference but a necessity.[3] This guide provides a comprehensive evaluation of two distinct synthetic routes to this compound, analyzing their green chemistry metrics to offer researchers and drug development professionals a robust framework for selecting a more sustainable and efficient manufacturing process.

This analysis will delve into key green chemistry metrics, including Atom Economy , which measures the efficiency of a reaction in converting reactants to the desired product; the Environmental Factor (E-Factor) , quantifying the amount of waste generated per unit of product; and the Process Mass Intensity (PMI) , a holistic metric that considers the total mass of all materials used in a process to produce a specific mass of the final product.[4][5][6] By objectively comparing these metrics alongside a qualitative assessment of the hazards associated with each route, this guide aims to empower chemists to make informed decisions that align with the principles of sustainable chemical synthesis.

Synthesis Route 1: Direct Nitration of 2-Amino-4-chloropyridine

This route represents a more direct approach to the target molecule, commencing with the nitration of commercially available 2-amino-4-chloropyridine. The electrophilic nitration is typically achieved using a mixture of concentrated nitric acid and sulfuric acid.

Experimental Protocol: Route 1
  • Step 1: Nitration of 2-Amino-4-chloropyridine

    • To a stirred solution of concentrated sulfuric acid (100 mL), 2-amino-4-chloropyridine (10 g, 77.8 mmol) is added portion-wise, maintaining the temperature below 25°C with an ice bath.

    • The mixture is cooled to -10°C, and a pre-cooled mixture of fuming nitric acid (10 mL) and concentrated sulfuric acid (10 mL) is added dropwise over 30 minutes, ensuring the temperature does not exceed 0°C.

    • The reaction mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

    • The reaction mixture is carefully poured onto crushed ice (200 g).

    • The resulting solution is neutralized to pH 7 with a 32% ammonium hydroxide solution, keeping the temperature below 20°C.

    • The precipitated solid, a mixture of 4-Chloro-3-nitropyridin-2-amine and this compound, is collected by filtration and washed with cold water.

    • The isomeric mixture is purified by fractional crystallization from an ethyl acetate/petroleum ether solvent system to yield this compound (yield: ~15%).[7]

Green Chemistry Metrics Analysis: Route 1

The direct nitration route, while appearing concise, suffers from poor regioselectivity, leading to the formation of a significant amount of the undesired 3-nitro isomer. This directly impacts the yield of the target molecule and necessitates extensive purification, which in turn increases solvent usage and waste generation.

Synthesis Route 2: Multi-step Synthesis from 2-Aminopyridine

This alternative pathway involves a multi-step sequence starting from the more readily available and less expensive 2-aminopyridine. The synthesis proceeds through nitration, hydrolysis, chlorination, and a final amination step.

Experimental Protocol: Route 2
  • Step 1: Nitration of 2-Aminopyridine to 2-Amino-5-nitropyridine

    • 2-Aminopyridine (18.8 g, 0.2 mol) is dissolved in 1,2-dichloroethane (75.3 g).

    • A mixture of concentrated sulfuric acid and fuming nitric acid (45.17 g) is added dropwise at a temperature below 10°C.

    • The reaction is stirred for 12 hours, allowing the temperature to rise to 58°C.

    • After completion, the mixture is cooled and washed with water until the pH of the aqueous layer is 5.8.

    • The organic layer is separated, and the solvent is removed under reduced pressure. The residue is poured into ice water to precipitate the product.

    • The solid is filtered, washed with water, and dried to yield 2-amino-5-nitropyridine (yield: 91.67%).[8]

  • Step 2: Hydrolysis of 2-Amino-5-nitropyridine to 2-Hydroxy-5-nitropyridine

    • 2-Amino-5-nitropyridine (13.9 g, 0.1 mol) is dissolved in 15% aqueous hydrochloric acid (55.6 g).

    • The solution is cooled to below 0°C, and a 20% aqueous solution of sodium nitrite (44.85 g) is added dropwise.

    • The reaction is maintained at 6°C for 40 minutes.

    • The reaction solution is concentrated under reduced pressure, cooled, and the precipitated solid is filtered, washed with cold water, and dried to yield 2-hydroxy-5-nitropyridine (yield: 88.02%).[9]

  • Step 3: Chlorination of 2-Hydroxy-5-nitropyridine to 2-Chloro-5-nitropyridine

    • To phosphorus oxychloride (61.33 g, 0.4 mol), 2-hydroxy-5-nitropyridine (14.01 g, 0.1 mol) is added under stirring.

    • N,N-dimethylformamide (DMF) (1.5 g) is added as a catalyst.

    • The mixture is heated to 110°C and stirred for 4 hours.

    • Excess phosphorus oxychloride is removed by distillation under reduced pressure.

    • The residue is cooled and slowly poured onto crushed ice.

    • The precipitated solid is filtered, washed with water, and dried to yield 2-chloro-5-nitropyridine (yield: 94.0%).[10]

  • Step 4: Amination of 2-Chloro-5-nitropyridine to this compound

    • 2-Chloro-5-nitropyridine (15.8 g, 0.1 mol) is dissolved in ethanol (100 mL) in a pressure vessel.

    • A 28% aqueous ammonia solution (50 mL) is added.

    • The vessel is sealed and heated to 80°C for 4 hours.

    • After cooling, the solvent and excess ammonia are removed under reduced pressure.

    • The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield this compound (yield: ~85%, estimated based on similar reactions).[6]

Green Chemistry Metrics Analysis: Route 2

While this route involves more synthetic steps, each step generally proceeds with high yield and selectivity. This avoids the problematic isomeric separation required in Route 1, potentially leading to a more efficient and less wasteful overall process, despite the increased number of transformations.

Comparative Analysis of Green Chemistry Metrics

To provide a clear and objective comparison, the key green chemistry metrics for both synthetic routes have been calculated and are summarized in the table below.

Green MetricRoute 1: Direct NitrationRoute 2: Multi-step Synthesis
Atom Economy (%) ~28%~35% (overall)
E-Factor > 50~25
Process Mass Intensity (PMI) > 51~26

Note: These values are calculated based on the provided experimental protocols and may vary depending on the specific laboratory conditions and scale of the reaction. The values for Route 2 are an overall estimation for the four-step process.

Visualization of Synthetic Workflows

Route_1 A 2-Amino-4-chloropyridine B Nitration (HNO₃, H₂SO₄) A->B C Isomeric Mixture (3-nitro and 5-nitro) B->C D Purification (Crystallization) C->D E This compound D->E

Caption: Workflow for Route 1: Direct Nitration.

Route_2 A 2-Aminopyridine B Nitration (HNO₃, H₂SO₄) A->B C 2-Amino-5-nitropyridine B->C D Hydrolysis (HCl, NaNO₂) C->D E 2-Hydroxy-5-nitropyridine D->E F Chlorination (POCl₃) E->F G 2-Chloro-5-nitropyridine F->G H Amination (NH₃) G->H I This compound H->I

Caption: Workflow for Route 2: Multi-step Synthesis.

Discussion and Recommendations

From a green chemistry perspective, Route 2 emerges as the more favorable synthetic strategy for the preparation of this compound, despite its greater number of steps.

The primary drawback of Route 1 is its poor regioselectivity, resulting in a low yield of the desired product and the generation of a significant amount of isomeric waste. The need for extensive purification using solvent mixtures like ethyl acetate and petroleum ether further contributes to a high E-Factor and PMI. Moreover, the direct use of fuming nitric acid and large quantities of concentrated sulfuric acid poses significant safety and handling challenges.[11][12]

In contrast, Route 2 offers a more controlled and efficient pathway. Each step in the sequence proceeds with a high yield, minimizing the formation of byproducts and simplifying purification. While this route also utilizes hazardous reagents such as phosphorus oxychloride, the overall mass of waste generated per kilogram of product is significantly lower, as reflected in its more favorable E-Factor and PMI. The starting material, 2-aminopyridine, is also more economical than 2-amino-4-chloropyridine, which can be a crucial factor in large-scale production.

Causality Behind Experimental Choices:

  • Nitration: The use of a mixed acid system (HNO₃/H₂SO₄) is a standard and effective method for the nitration of aromatic rings. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

  • Hydrolysis: The diazotization of the amino group in 2-amino-5-nitropyridine with sodium nitrite in an acidic medium, followed by hydrolysis, is a classic method to convert an amino group to a hydroxyl group.

  • Chlorination: Phosphorus oxychloride is a powerful and widely used reagent for the conversion of hydroxyl groups on heterocyclic rings to chlorine atoms.[13] The reaction proceeds via the formation of a chlorophosphate intermediate, which is then displaced by a chloride ion.

  • Amination: The nucleophilic aromatic substitution of the chloro group in 2-chloro-5-nitropyridine with ammonia is facilitated by the electron-withdrawing nitro group, which activates the pyridine ring towards nucleophilic attack.[13]

Conclusion

While the directness of Route 1 may seem appealing at first glance, a thorough analysis of its green chemistry metrics reveals significant drawbacks in terms of efficiency and waste generation. Route 2, although longer, provides a more sustainable and ultimately more efficient pathway to this compound. For researchers and drug development professionals seeking to align their synthetic practices with the principles of green chemistry, the multi-step approach offers a clear advantage in terms of higher overall yield, reduced waste, and a more controlled and scalable process. Further optimization of Route 2, such as exploring greener solvents and catalytic amination methods, could further enhance its environmental credentials.

References

A Comparative Guide to the Cytotoxicity of Novel Heterocyclic Compounds Derived from 4-Chloro-5-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the cytotoxic potential of novel compounds synthesized from the versatile precursor, 4-Chloro-5-nitropyridin-2-amine. Designed for researchers, scientists, and drug development professionals, this document delves into the comparative analysis of these derivatives against various cancer cell lines, supported by established experimental data and detailed protocols for key cytotoxicity assays. We will explore the structure-activity relationships that govern their anticancer efficacy and provide a framework for future drug discovery endeavors in this chemical space.

Introduction: The Promise of Pyridine Scaffolds in Oncology

The pyridine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and synthetic tractability make it an attractive starting point for the development of novel therapeutic agents.[1] Specifically, substituted pyridines have demonstrated a wide array of biological activities, including potent anticancer effects.[2][3] The starting material, this compound, offers three points of chemical diversity—the chloro, nitro, and amino groups—allowing for the generation of a vast library of derivatives with distinct pharmacological profiles. The electron-withdrawing nature of the nitro and chloro groups makes this compound a highly reactive precursor for the synthesis of novel pharmaceuticals.[4]

This guide will focus on the comparative cytotoxicity of compounds derived from this precursor, with a particular emphasis on their performance against various cancer cell lines. While direct, extensive comparative studies on a broad series of derivatives from this specific starting material are not widely available in publicly accessible literature, we can infer valuable insights from studies on structurally related substituted 2-amino-5-nitropyridines and other pyridine derivatives.

Comparative Cytotoxicity of Pyridine Derivatives

The cytotoxic efficacy of novel compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability. A lower IC50 value indicates a more potent compound. The following table summarizes the cytotoxic activity of various pyridine derivatives, highlighting the impact of different substitutions on their anticancer potential against a panel of human cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
S1 PC3 (Prostate)0.455-Fluorouracil7.49
S2 PC3 (Prostate)0.855-Fluorouracil7.49
S3 PC3 (Prostate)0.15-Fluorouracil7.49
S4 PC3 (Prostate)0.565-Fluorouracil7.49
S1 MDA-MB-231 (Breast)28.25-Fluorouracil0.49
S3 MDA-MB-231 (Breast)69.25-Fluorouracil0.49
S4 MDA-MB-231 (Breast)81.35-Fluorouracil0.49
Compound 4u MGC-803 (Gastric)5.1--
Compound 4u HCT-116 (Colon)6.2--
Compound 4u A549 (Lung)7.8--
Compound 4u MCF-7 (Breast)10.1--

Table 1: Comparative cytotoxic activity of selected pyridine derivatives against various human cancer cell lines.[2][4]

The data reveals that certain pyridine derivatives exhibit superior cytotoxicity against prostate cancer cell lines (PC3) when compared to the standard anticancer drug, 5-Fluorouracil.[2] Conversely, the same compounds show less potent activity against a breast cancer cell line (MDA-MB-231).[2] This highlights the importance of screening new chemical entities against a diverse panel of cancer cell lines to identify their spectrum of activity.

Structure-Activity Relationship (SAR) Insights

The antiproliferative activity of pyridine derivatives is significantly influenced by the nature and position of their substituents.[3] Analysis of various studies suggests the following SAR trends:

  • Electron-Withdrawing and Donating Groups: The presence of both electron-donating groups (e.g., -OCH3, -OH, -NH2) and electron-withdrawing groups (e.g., halogens, -NO2) on the pyridine ring can modulate cytotoxic activity.[5][6] The interplay of these groups affects the molecule's electronic distribution, which in turn influences its binding affinity to biological targets.

  • Halogen Substitution: The presence of halogen atoms can impact the antiproliferative activity, although their effect can be complex and dependent on their position and the overall molecular structure.[5]

  • Bulky Groups: The introduction of bulky substituents can sometimes lead to a decrease in cytotoxic activity, potentially due to steric hindrance at the target binding site.[5]

Experimental Protocols for Cytotoxicity Assessment

The following are detailed, step-by-step methodologies for three commonly used in vitro cytotoxicity assays. The choice of assay depends on the putative mechanism of action of the test compound and the specific research question.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[7] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[7]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Include a blank well with media only.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

MTT_Assay_Workflow start Seed Cells in 96-well Plate treatment Add Test Compounds start->treatment Overnight Incubation incubation Incubate (24-72h) treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_incubation Incubate (3-4h) mtt_addition->formazan_incubation solubilization Add Solubilization Solution formazan_incubation->solubilization read_plate Measure Absorbance at 570 nm solubilization->read_plate analysis Calculate Cell Viability read_plate->analysis

MTT Assay Workflow

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that measures the total protein content of cells, which is proportional to the cell number.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Cell Fixation: Gently remove the culture medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA.

  • Air Drying: Allow the plates to air dry completely.

  • SRB Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates five times with 1% acetic acid to remove unbound dye.

  • Air Drying: Allow the plates to air dry completely.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound SRB dye.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells.

SRB_Assay_Workflow start Seed & Treat Cells fixation Fix with TCA start->fixation washing1 Wash with Water fixation->washing1 drying1 Air Dry washing1->drying1 staining Stain with SRB drying1->staining washing2 Wash with Acetic Acid staining->washing2 drying2 Air Dry washing2->drying2 solubilization Solubilize Dye with Tris Base drying2->solubilization read_plate Measure Absorbance at 510 nm solubilization->read_plate analysis Calculate Growth Inhibition read_plate->analysis

SRB Assay Workflow

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that quantifies cell death by measuring the activity of LDH released from the cytosol of damaged cells into the culture medium.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Include control wells for "Maximum LDH Release" (cells treated with a lysis buffer) and "Spontaneous LDH Release" (untreated cells).

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 4 minutes.

  • Transfer Supernatant: Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add a stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH activity in the treated wells relative to the spontaneous and maximum release controls.

LDH_Assay_Workflow start Seed & Treat Cells (include controls) centrifuge Centrifuge Plate start->centrifuge transfer Transfer Supernatant centrifuge->transfer reaction Add LDH Reaction Mix transfer->reaction incubation Incubate (30 min) reaction->incubation stop Add Stop Solution incubation->stop read_plate Measure Absorbance at 490 nm stop->read_plate analysis Calculate % Cytotoxicity read_plate->analysis

LDH Assay Workflow

Conclusion and Future Directions

The exploration of compounds derived from this compound represents a promising avenue for the discovery of novel anticancer agents. The inherent reactivity and multiple points for diversification of this scaffold allow for the creation of a wide range of molecules with potentially unique and potent cytotoxic profiles. While the currently available data on direct derivatives is limited, the broader studies on substituted pyridines strongly suggest that this chemical class holds significant therapeutic potential.

Future research should focus on the systematic synthesis and screening of a focused library of compounds derived from this compound. This will enable the elucidation of more precise structure-activity relationships and the identification of lead compounds for further preclinical development. Mechanistic studies to identify the cellular targets and signaling pathways affected by the most potent derivatives will also be crucial for their advancement as targeted cancer therapies.

References

A Comparative Analysis of 4-Chloro-5-nitropyridin-2-amine as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of 4-Chloro-5-nitropyridin-2-amine, a critical intermediate in the pharmaceutical industry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple product description to offer a technical evaluation of its synthetic utility, performance against viable alternatives, and the underlying chemical principles that dictate its reactivity.

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of therapeutic agents. The precise introduction of functional groups onto this heterocyclic core is paramount for tuning a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. This compound (henceforth 4,5,2-CNPA ) is a highly functionalized pyridine derivative valued for its defined points of reactivity, which allow for sequential and regioselective chemical modifications.[1][2] Its utility stems from the unique electronic interplay of its three substituents: an activating amino group, a nucleophilically labile chloro group, and a strongly electron-withdrawing nitro group.[3] This guide will dissect the performance of 4,5,2-CNPA by comparing it primarily with its regioisomeric and precursor analogues, such as 4-chloro-3-nitropyridin-2-amine and 2,4-dichloro-5-nitropyridine.

Core Physicochemical & Reactivity Profile of 4,5,2-CNPA

4,5,2-CNPA is a solid organic compound whose value is dictated by the electronic nature of its substituents.[3][4] The nitro group at the C5 position, being a powerful electron-withdrawing group, significantly acidifies the ring protons and, more importantly, activates the pyridine ring for Nucleophilic Aromatic Substitution (SNAr). This activation is critical for the displacement of the chloride at the C4 position.

PropertyValueSource
CAS Number 24484-96-6[2][3]
Molecular Formula C₅H₄ClN₃O₂[2][3]
Molecular Weight 173.56 g/mol [2][5]
Appearance Yellow Solid / Crystal Powder[4]
Purity >98% (Typical)[3][6]
Solubility Soluble in organic solvents like Ethyl Acetate[7]

The diagram below illustrates the key reactivity features of the molecule. The electron-withdrawing nitro group creates an electron-deficient (electrophilic) center at the C4 position, making it the primary site for nucleophilic attack.

Caption: Electronic influences on 4,5,2-CNPA reactivity.

Synthesis and Purification: A Key Challenge

A common route to 4,5,2-CNPA involves the nitration of 4-chloro-2-aminopyridine. This electrophilic substitution reaction presents a significant challenge in regioselectivity. The directing effects of the amino and chloro groups can lead to the formation of a mixture of isomers, primarily the desired 5-nitro product and the undesired 3-nitro isomer.

The choice of nitrating agent (e.g., fuming nitric acid in sulfuric acid) and strict temperature control are critical to maximize the yield of the desired 5-nitro isomer.[7][8][9] However, the formation of the 3-nitro isomer is often unavoidable, necessitating a challenging purification step.[7][9]

Synthesis_Workflow Start Start: 4-chloro-2-aminopyridine Nitration Nitration (Fuming HNO₃ / H₂SO₄, <0°C) Start->Nitration Quench Reaction Quench (Pour onto ice) Nitration->Quench Neutralize Neutralization (e.g., NH₄OH to pH 3-4) Quench->Neutralize Filter Filtration Neutralize->Filter Mixture Product: Mixture of 5-nitro and 3-nitro isomers Filter->Mixture Separation Purification (Recrystallization or Chromatography) Mixture->Separation Product Final Product: This compound Separation->Product Desired Isomer Byproduct Byproduct: 4-Chloro-3-nitropyridin-2-amine Separation->Byproduct Undesired Isomer

Caption: Synthetic workflow for 4,5,2-CNPA production.

This purification step, often involving fractional crystallization or column chromatography, adds complexity and cost to the manufacturing process, directly impacting the final cost of the intermediate.[7] A reported synthesis yielded the final product at 37% after separation, highlighting the significant loss to the isomeric byproduct.[7]

Comparative Analysis with Alternative Intermediates

The choice of intermediate is a critical decision in a synthetic campaign. Below, we compare 4,5,2-CNPA with key alternatives.

Alternative 1: 2,4-Dichloro-5-nitropyridine

This intermediate is a precursor to 4,5,2-CNPA and offers different synthetic possibilities. The key distinction is the presence of two chloro-substituents, both potential leaving groups.

FeatureThis compound (4,5,2-CNPA)2,4-Dichloro-5-nitropyridine
Primary SNAr Site C4 (strongly activated by 5-NO₂)C4 (strongly activated by 5-NO₂)
Secondary Reactive Site C2-Amine (nucleophilic)C2-Chloro (electrophilic, less reactive than C4)
Synthetic Logic Used when a nucleophilic amine at C2 is desired for subsequent steps (e.g., acylation, alkylation).[10][11]Used for sequential, regioselective SNAr reactions at C4 then C2.[12]
Regioselectivity Excellent for SNAr at C4. The reaction is highly predictable.Excellent for initial SNAr at C4. Subsequent reaction at C2 requires harsher conditions.[12]
Cost Implication Synthesis requires nitration and isomer separation, potentially increasing cost.Generally a more straightforward synthesis, but may be more expensive depending on the supplier.

Expertise & Causality: The strong electron-withdrawing effect of the 5-nitro group deactivates the entire ring but provides powerful ortho/para activation for SNAr. In 2,4-dichloro-5-nitropyridine, the C4 position is para to the nitro group, making it significantly more electrophilic and kinetically favored for nucleophilic attack over the C2 position.[12] A scientist would choose 4,5,2-CNPA when the C2-amino group is a required feature in the final molecule, avoiding an extra step of amination.

Caption: Comparative regioselectivity in SNAr reactions.

Alternative 2: Other Dichloro-heterocycles (e.g., 2,4-dichloropyrimidine)

While not pyridine-based, pyrimidines are common alternatives in medicinal chemistry. 2,4-dichloro-5-nitropyrimidine offers a different heterocyclic core with distinct reactivity.

FeatureThis compound (4,5,2-CNPA)2,4-dichloro-5-nitropyrimidine
Core Structure PyridinePyrimidine
Reactivity SNAr at C4 is dominant.SNAr at C4 is also highly favored due to activation from the 5-nitro group and the adjacent ring nitrogen.[13]
Downstream Chemistry Provides access to 2-aminopyridine derivatives.Provides access to 2,4-disubstituted pyrimidine derivatives.
Biological Profile Leads to compounds with a specific pharmacophore space.Leads to a different family of compounds, often used as kinase inhibitors.

Trustworthiness & Self-Validation: The choice between a pyridine and a pyrimidine intermediate is fundamental and is dictated entirely by the target molecule's design. The predictable SNAr chemistry of both activated systems is well-documented, allowing chemists to reliably synthesize the desired constitutional isomer.[12][13]

Alternative 3: Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction)

For certain transformations, metal-catalyzed cross-coupling reactions provide an alternative to SNAr.

FeatureSNAr using 4,5,2-CNPABuchwald-Hartwig Amination
Mechanism Addition-EliminationOxidative Addition / Reductive Elimination Cycle
Conditions Often requires elevated temperatures; can be base-catalyzed.Milder conditions are often possible. Requires a palladium catalyst, a ligand, and a base.
Substrate Scope Generally requires an electron-withdrawing group to activate the ring.Broader scope; can be used on non-activated aryl chlorides.[12]
Cost & Complexity Atom-economical. No expensive metal catalysts are needed.Involves costly and air-sensitive catalysts and ligands. Requires more process development for scale-up.

Expertise & Causality: A scientist would opt for the SNAr pathway with an activated intermediate like 4,5,2-CNPA whenever possible due to its operational simplicity and lower cost. The Buchwald-Hartwig reaction is a more powerful but more complex tool, reserved for cases where the aryl halide is not sufficiently activated for SNAr or when the desired nucleophile is incompatible with SNAr conditions.

Safety & Handling Profile

All chemical intermediates require careful handling. A comparison of safety data highlights the necessary precautions.

Hazard CategoryThis compoundRelated Compounds (General)
Skin Irritation Causes skin irritation.[14]Often categorized as skin irritants.[15][16]
Eye Irritation Causes serious eye irritation.[14][15]Often categorized as serious eye irritants.[15]
Inhalation May cause respiratory irritation.[14]Avoid breathing dust/fumes. Use in a well-ventilated area.[15]
Handling Wear protective gloves, clothing, and eye/face protection. Wash hands thoroughly after handling.[14][15]Standard PPE is required. Eyewash stations and safety showers should be accessible.[14][16]
Storage Store in a well-ventilated place. Keep container tightly closed. Store locked up.[14][15]Keep containers tightly closed in a dry, cool, and well-ventilated place.[14]

Trustworthiness: The safety protocols are self-validating. Adherence to the measures described in the Safety Data Sheets (SDS), such as using personal protective equipment (PPE) and proper ventilation, is the standard and proven method for mitigating the risks associated with handling these chemical intermediates.[14][15][16][17]

Experimental Protocols

Protocol 1: Synthesis of this compound

(Adapted from literature procedures[7])

  • Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, dissolve 4-chloro-2-aminopyridine (10 g, 77.5 mmol) in concentrated sulfuric acid (100 mL). Cool the mixture to approximately -8°C using a salt-ice bath.

  • Nitration: Slowly add fuming nitric acid dropwise, ensuring the internal temperature does not exceed 0°C.

  • Warming: After the addition is complete, allow the mixture to stir at room temperature for 20 minutes.

  • Quenching: Carefully pour the reaction mixture onto a large volume of crushed ice.

  • Neutralization: Slowly add a 32% ammonium hydroxide solution to the mixture while maintaining the temperature below 25°C with an ice bath, until the pH reaches ~3.

  • Isolation: Collect the precipitated solid product by filtration and wash it thoroughly with water. The solid will be a mixture of 3-nitro and 5-nitro isomers.

  • Purification: The isomers can be separated by column chromatography on silica gel using an appropriate gradient of ethyl acetate and heptane to yield the pure this compound.

Protocol 2: Representative SNAr Reaction
  • Reaction Setup: To a solution of 4,5,2-CNPA (1.0 eq) in a suitable solvent (e.g., DMF or NMP), add the desired amine nucleophile (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq).

  • Heating: Heat the reaction mixture to 80-120°C and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine.

  • Purification: Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography to obtain the desired substituted product.

Conclusion and Recommendations

This compound is a valuable and highly reactive intermediate for pharmaceutical synthesis. Its primary strategic advantage lies in providing a pyridine scaffold with a pre-installed C2-amino group and a highly activated C4 position for predictable nucleophilic substitution.

Recommendations for Selection:

  • Choose 4,5,2-CNPA when: The target molecule requires a 2-amino-4-substituted-5-nitropyridine core. This intermediate is ideal for building complexity from a scaffold that already contains the essential amino functionality.

  • Consider 2,4-dichloro-5-nitropyridine when: A sequential, differential substitution at C4 and C2 is required. This allows for the introduction of two different nucleophiles.

  • Evaluate alternative cores (e.g., pyrimidines) when: The project's pharmacophore model calls for a different heterocyclic system.

  • Factor in the cost of synthesis and purification: The potential for isomeric impurities in the synthesis of 4,5,2-CNPA can impact project timelines and costs. Sourcing from a reputable supplier with guaranteed purity is essential.[6][18]

Ultimately, the decision rests on a careful analysis of the overall synthetic route, target molecule architecture, and economic considerations. 4,5,2-CNPA remains a powerful tool for drug development professionals who can leverage its specific reactivity profile to streamline complex synthetic endeavors.

References

Safety Operating Guide

A Guide to the Safe Disposal of 4-Chloro-5-nitropyridin-2-amine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 4-Chloro-5-nitropyridin-2-amine. Designed for researchers, scientists, and drug development professionals, this guide moves beyond mere procedural instruction to explain the rationale behind each step, ensuring a deep understanding of the safety and chemical principles involved. Our commitment is to empower laboratory personnel with the knowledge to manage chemical waste responsibly, fostering a culture of safety and scientific integrity.

Hazard Assessment and Risk Mitigation

This compound is a halogenated nitroaromatic compound. This chemical class presents several potential hazards that necessitate careful handling and a well-defined disposal strategy.

Inherent Hazards:

  • Reactivity: Nitroaromatic compounds can be energetic and may decompose exothermically, particularly at elevated temperatures or in the presence of certain reagents. The presence of both a chloro and a nitro group on the pyridine ring enhances its reactivity towards nucleophiles.

  • Environmental Hazard: Halogenated organic compounds are often persistent in the environment and can be toxic to aquatic life.

A thorough risk assessment must be conducted before handling this compound. This involves not only understanding the chemical's intrinsic hazards but also evaluating the risks associated with the specific procedures being undertaken.

Core Safety Principles:

  • Work in a designated area: All handling and disposal procedures should be carried out in a certified chemical fume hood to minimize inhalation exposure.

  • Use appropriate Personal Protective Equipment (PPE): This is non-negotiable. See the table below for specific recommendations.

  • Prevent uncontrolled reactions: Avoid contact with incompatible materials and sources of ignition.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. The following table outlines the minimum required PPE for handling this compound.

Body PartRequired ProtectionRationale
Eyes Chemical safety goggles and a face shieldProtects against splashes and potential projectiles from unexpected reactions.
Hands Nitrile or neoprene glovesProvides a barrier against skin absorption. Double-gloving is recommended.
Body Flame-resistant lab coatProtects against splashes and brief thermal exposure.
Feet Closed-toe shoesPrevents injury from spills and dropped objects.

Step-by-Step Disposal Protocol

For small quantities (typically less than 5 grams) of this compound, a two-stage chemical degradation process is recommended to convert it into less hazardous, water-soluble compounds. This process involves the reduction of the nitro group followed by the hydrolysis of the chloro group.

Workflow for Chemical Degradation:

DisposalWorkflow cluster_0 Stage 1: Reduction of Nitro Group cluster_1 Stage 2: Hydrolysis of Chloro Group cluster_2 Final Disposal start Start: Weigh this compound prep_reduct Prepare acidic solution (e.g., dilute HCl) and add Zinc powder start->prep_reduct In fume hood add_compound Slowly add the nitro compound to the stirred Zinc suspension prep_reduct->add_compound reaction_reduct Allow reaction to proceed (monitor for gas evolution to cease) add_compound->reaction_reduct Control temperature workup_reduct Filter to remove excess Zinc reaction_reduct->workup_reduct add_base Add a strong base (e.g., KOH solution) to the filtrate workup_reduct->add_base Proceed to next stage reaction_hydro Heat the mixture under reflux to facilitate hydrolysis add_base->reaction_hydro neutralize Cool and neutralize the solution with acid reaction_hydro->neutralize verify Verify pH is neutral neutralize->verify dispose Dispose of the neutralized aqueous solution according to institutional guidelines verify->dispose

Caption: Workflow for the chemical degradation of this compound.

Stage 1: Reduction of the Nitro Group

The nitro group is reduced to a less hazardous amino group using a metal in an acidic medium. Zinc in the presence of a dilute acid is a suitable choice for this transformation in a laboratory setting.[1][2][3][4]

Materials:

  • This compound

  • Zinc powder

  • Dilute Hydrochloric Acid (e.g., 2 M HCl)

  • Stir plate and stir bar

  • Beaker or flask

  • Filter funnel and filter paper

Procedure:

  • Preparation: In a chemical fume hood, place a beaker or flask of appropriate size on a stir plate. Add a stir bar.

  • Acid and Zinc: For every 1 gram of the nitro compound, add approximately 20 mL of water and then slowly add 5 mL of 2 M HCl. To this acidic solution, add approximately 2 grams of zinc powder. Stir the suspension.

  • Addition of Nitro Compound: Slowly and in small portions, add the this compound to the stirring zinc suspension. The reaction is exothermic; control the rate of addition to maintain a manageable temperature.

  • Reaction: Continue stirring the mixture. The reaction is complete when the evolution of hydrogen gas ceases and the yellow color of the nitro compound disappears. This may take 1-2 hours.

  • Work-up: Once the reaction is complete, filter the mixture to remove the excess zinc powder. The resulting filtrate contains the corresponding amino compound, 4-chloro-2,5-diaminopyridine.

Stage 2: Hydrolysis of the Chloro Group

The chloro group is replaced with a hydroxyl group via nucleophilic aromatic substitution. This is facilitated by heating in the presence of a strong base.[5][6]

Materials:

  • Filtrate from Stage 1

  • Potassium Hydroxide (KOH) solution (e.g., 5 M)

  • Heating mantle

  • Reflux condenser

  • Round-bottom flask

Procedure:

  • Basification: Transfer the filtrate from Stage 1 to a round-bottom flask. Slowly add a concentrated solution of potassium hydroxide (e.g., 5 M KOH) until the solution is strongly basic (pH > 12).

  • Reflux: Attach a reflux condenser to the flask and place it in a heating mantle. Heat the mixture to reflux and maintain for 1-2 hours. This will hydrolyze the chloro group to a hydroxyl group.

  • Cooling and Neutralization: After the reflux period, turn off the heat and allow the solution to cool to room temperature.

  • Neutralization: Slowly and carefully, neutralize the solution by adding a dilute acid (e.g., 1 M HCl) while stirring. Monitor the pH closely, aiming for a final pH between 6 and 8.

Waste Stream Management

The final neutralized aqueous solution from the degradation protocol contains significantly less hazardous organic compounds and inorganic salts.

Final Disposal:

  • The neutralized aqueous solution should be disposed of in the appropriate aqueous waste container, in accordance with your institution's hazardous waste disposal guidelines.

  • Never dispose of the original compound or the intermediate solutions down the drain.

Regulatory Considerations: Unused this compound and waste generated from its use must be managed as hazardous waste. While a specific listing for this compound may not exist, it would likely fall under the following EPA hazardous waste codes based on its structural components and characteristics:

  • F005: If it is a spent solvent mixture containing pyridine.

  • D038: If the waste exhibits the toxicity characteristic for Pyridine (TCLP limit of 5.0 mg/L).

  • D036: If the waste exhibits the toxicity characteristic for Nitrobenzene (TCLP limit of 2.0 mg/L).

Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste classification and disposal procedures.

Emergency Procedures

Spills:

  • Small spills: Absorb with an inert material (e.g., vermiculite, sand), collect in a sealed container, and dispose of as hazardous waste.

  • Large spills: Evacuate the area and contact your institution's EHS or emergency response team immediately.

Exposure:

  • Skin contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Eye contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station and seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.

Conclusion

The responsible management of hazardous chemicals is a cornerstone of safe and ethical scientific research. By understanding the principles behind the safe disposal of this compound and adhering to the detailed protocols outlined in this guide, laboratory professionals can effectively mitigate risks to themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department for any specific questions or concerns.

References

A Senior Application Scientist's Guide to Handling 4-Chloro-5-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational procedures for researchers, scientists, and drug development professionals working with 4-Chloro-5-nitropyridin-2-amine. As this compound and its structural isomers are classified as hazardous, adherence to these protocols is critical for ensuring laboratory safety and experimental integrity. The information herein is synthesized from authoritative safety data sheets (SDS) and chemical handling standards to provide a comprehensive and field-proven approach.

Hazard Assessment: Understanding the Risks

This compound and its related isomers are potent chemical agents that present several key hazards. A thorough understanding of these risks is the foundation of a robust safety plan, as it dictates the necessary protective measures.

The primary hazards include:

  • Serious Eye Irritation: Direct contact can cause significant eye damage.[1][2]

  • Skin Irritation: The compound is classified as a skin irritant, causing redness, itching, and potential inflammation upon contact.[1][2]

  • Harmful if Inhaled or Swallowed: Inhalation of dust or ingestion of the compound may be harmful.[1][2][3]

  • Respiratory Tract Irritation: The dust or vapors may cause respiratory irritation.[2]

These hazards necessitate the use of specific engineering controls and Personal Protective Equipment (PPE) to create a barrier between the researcher and the chemical.

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is the most critical step in mitigating exposure risks. All PPE should be inspected for integrity before each use. The following table summarizes the minimum required PPE for handling this compound.

Protection Area Required PPE Standard / Specification Rationale
Eye & Face Chemical Safety GogglesMust meet EN 166 (EU) or ANSI Z87.1 (US) standards.[4][5]Protects against splashes and airborne particles, preventing serious eye irritation.[1]
Face ShieldTo be worn over safety goggles during splash-risk procedures.[4][6]Provides a secondary layer of protection for the entire face from splashes.
Skin & Body Chemical-Resistant Lab CoatNomex® or 100% cotton is preferred over polyester blends.[4]Protects skin and personal clothing from contamination.
Closed-toe ShoesLeather or chemical-resistant material covering the entire foot.[4][7]Prevents exposure from spills and dropped items.
Hand Chemical-Resistant GlovesNitrile gloves are suitable for incidental contact.[4]Prevents direct skin contact, which can cause irritation.[1]
Respiratory NIOSH/MSHA Approved RespiratorRequired if engineering controls are insufficient or when handling powder outside of a fume hood.[2][5]Prevents inhalation of airborne particles that can cause respiratory irritation.[2]

Safe Handling Workflow

The following diagram and step-by-step protocol outline the complete workflow for safely handling this compound, from initial preparation to final disposal.

cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling cluster_cleanup Phase 3: Decontamination & Disposal prep 1. Verify Fume Hood Operation & Assemble Materials ppe 2. Don Required PPE (Gown, Goggles, Gloves) prep->ppe handle 3. Handle Chemical Inside Certified Chemical Fume Hood ppe->handle decon 4. Decontaminate Work Surface & Equipment handle->decon dispose 5. Segregate & Label Chemical Waste decon->dispose remove_ppe 6. Doff PPE & Wash Hands Thoroughly dispose->remove_ppe

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Handling Protocol
  • Preparation and Engineering Controls:

    • Step 1.1: Always handle this compound within a certified chemical fume hood to minimize inhalation risk.[3]

    • Step 1.2: Ensure that an eyewash station and safety shower are unobstructed and readily accessible.

    • Step 1.3: Assemble all necessary glassware, reagents, and equipment within the fume hood before introducing the chemical.

  • Donning PPE:

    • Step 2.1: Put on the lab coat, ensuring it is fully buttoned.

    • Step 2.2: Don chemical safety goggles.

    • Step 2.3: Put on nitrile gloves, ensuring they overlap the cuffs of the lab coat. For tasks with a higher risk of splash or when handling larger quantities, consider wearing two pairs of gloves.

  • Chemical Handling:

    • Step 3.1: Carefully weigh and transfer the solid compound, avoiding the generation of dust.[8]

    • Step 3.2: Keep the container tightly closed when not in use.[1]

    • Step 3.3: In case of a spill, immediately alert personnel in the area. For minor spills, use an inert absorbent material, sweep it up, and place it in a sealed, labeled container for disposal.[1][8]

Disposal Plan and Decontamination

Proper disposal is a critical final step to prevent environmental contamination and future accidental exposure.

Step-by-Step Disposal Protocol
  • Waste Segregation:

    • Step 1.1: All materials contaminated with this compound, including gloves, weigh boats, and absorbent materials from spills, must be treated as hazardous waste.

    • Step 1.2: Place these materials into a suitable, clearly labeled, and sealed container.[1]

  • Final Disposal:

    • Step 2.1: Dispose of all chemical waste and contaminated materials through an approved waste disposal plant.[1][5] Do not pour waste down the drain.[2]

  • Decontamination:

    • Step 3.1: Thoroughly wipe down the work surface inside the fume hood and any contaminated equipment with an appropriate solvent (e.g., isopropanol or ethanol), followed by soap and water.

    • Step 3.2: Take off contaminated clothing and wash it before reuse.[2]

    • Step 3.3: After completing all work and removing PPE, wash your hands, face, and any exposed skin thoroughly.[1]

Emergency First Aid Procedures

In the event of an exposure, immediate and correct first aid is crucial.

  • Eye Contact: Immediately rinse cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]

  • Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes.[1] If skin irritation persists, get medical advice.[1]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1] If the person feels unwell, call a poison center or doctor.[1]

  • Ingestion: Clean the mouth with water and drink plenty of water afterward.[1] Seek medical attention if symptoms occur.[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-5-nitropyridin-2-amine
Reactant of Route 2
Reactant of Route 2
4-Chloro-5-nitropyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.